Ilicicolin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22581-06-2 |
|---|---|
Molecular Formula |
C23H31ClO3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |
InChI |
InChI=1S/C23H31ClO3/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-22(26)20(14-25)18(5)21(24)23(19)27/h8,10,12,14,26-27H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+ |
InChI Key |
MHWOMRMBQGSTFS-JTCWOHKRSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C=O |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)CCC=C(C)C)O)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ilicicolin A; LL-Z 1272-alpha; LL Z 1272-alpha; LLZ 1272-alpha; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Discovery and Isolation of Ilicicolin H from Acremonium sclerotigenum
A Note on Nomenclature: Extensive literature searches did not yield specific information on a compound designated "Ilicicolin A" from Acremonium sclerotigenum. The vast majority of scientific literature refers to "Ilicicolin H" as the prominent and well-characterized member of the ilicicolin family of antifungal agents isolated from various fungi, including Acremonium species. Therefore, this guide will focus on the discovery, isolation, and characterization of Ilicicolin H. It is presumed that the original query for "this compound" may be a typographical error, and the information presented herein for Ilicicolin H is the most relevant and technically accurate.
Introduction
Ilicicolin H is a potent antifungal metabolite produced by several species of filamentous fungi. It belongs to a class of hybrid polyketide-non-ribosomal peptide natural products. First isolated in 1971 from Cylindrocladium ilicicola, its structure was elucidated in 1976.[1] Subsequent research has identified other producing organisms, including Gliocladium roseum and Acremonium sclerotigenum.[2] Ilicicolin H has garnered significant interest within the scientific and drug development communities due to its broad-spectrum antifungal activity and novel mechanism of action.
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ilicicolin H, with a focus on its production from Acremonium sclerotigenum. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Biological Activity
Ilicicolin H was discovered through screening of fungal extracts for antifungal properties. It exhibits potent activity against a wide range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp., with Minimum Inhibitory Concentrations (MICs) often in the sub-microgram per milliliter range.[1][3]
The primary mechanism of action of Ilicicolin H is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) of the electron transport chain.[3] This inhibition disrupts cellular respiration, leading to fungal cell death. Notably, Ilicicolin H shows a high degree of selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, making it a promising candidate for further drug development.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivity of Ilicicolin H against various fungal species and its inhibitory effect on the cytochrome bc1 complex.
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.04 - 0.31 |
| Candida spp. | 0.01 - 5.0 |
| Cryptococcus spp. | 0.1 - 1.56 |
| Aspergillus fumigatus | sub-µg/mL |
| Enzyme/Complex | Target Organism | IC₅₀ (ng/mL) |
| Mitochondrial cytochrome bc1 reductase | Candida albicans | 2 - 3 |
| NADH:cytochrome c oxidoreductase | Candida albicans | 0.8 |
| NADH:cytochrome c oxidoreductase | Rat liver | 1500 |
| NADH:cytochrome c oxidoreductase | Rhesus liver | 500 |
Isolation from Acremonium sclerotigenum
The production of Ilicicolin H from Acremonium sclerotigenum involves fermentation of the fungus, followed by extraction and purification of the target compound.
Fermentation
While specific fermentation protocols for Ilicicolin H production from Acremonium sclerotigenum are not extensively detailed in publicly available literature, general fermentation procedures for Acremonium species can be adapted.
Experimental Protocol: General Fermentation of Acremonium spp.
-
Strain and Culture Maintenance: Acremonium sclerotigenum is maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubated at 25-28°C.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a defined fermentation medium) with spores or mycelial fragments from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C with shaking (e.g., 180-220 rpm).
-
Production Fermentation: The production culture is initiated by inoculating a larger volume of fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature (25-28°C), pH (typically between 5.0 and 7.0), and aeration for a period of 5-10 days. The composition of the production medium can significantly influence the yield of Ilicicolin H and may include sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract, ammonium salts), and essential minerals.
Extraction and Purification
Ilicicolin H is an intracellular metabolite, so the extraction process begins with the separation of the fungal mycelium from the fermentation broth.
Experimental Protocol: Extraction and Purification of Ilicicolin H
-
Harvesting: The fungal mycelium is harvested from the fermentation broth by filtration or centrifugation. The mycelium is then washed with distilled water to remove residual medium components.
-
Extraction: The harvested mycelium is extracted with a suitable organic solvent, such as acetone, methanol, or ethyl acetate. The extraction can be performed by soaking the mycelium in the solvent or by using techniques like sonication or homogenization to improve extraction efficiency. The process is typically repeated multiple times to ensure complete extraction.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to liquid-liquid partitioning. For example, the residue can be dissolved in a mixture of methanol and water and then partitioned against a non-polar solvent like hexane to remove lipids. The aqueous methanol phase containing Ilicicolin H is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane.
-
Chromatographic Purification: The enriched extract is subjected to one or more chromatographic steps for final purification.
-
Solid-Phase Extraction (SPE): The extract can be passed through a C18 SPE cartridge to further concentrate and purify Ilicicolin H.
-
Column Chromatography: Silica gel or C18 reversed-phase column chromatography is commonly used. A gradient elution system with solvents like hexane/ethyl acetate or water/acetonitrile is employed to separate Ilicicolin H from other metabolites.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient. Fractions are collected and monitored by UV absorbance and analytical HPLC to identify those containing pure Ilicicolin H.
-
Characterization
The structure and purity of the isolated Ilicicolin H are confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure of Ilicicolin H.
Visualizations
Signaling Pathway: Inhibition of Mitochondrial Respiration
Caption: Mechanism of action of Ilicicolin H.
Experimental Workflow: Isolation and Purification
References
Ilicicolin A producing fungal endophytes
An In-depth Technical Guide to Ilicicolin A and its Producing Fungal Endophytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilicicolins are a class of bioactive secondary metabolites produced by various fungal endophytes, exhibiting a range of potent biological activities. This technical guide provides a comprehensive overview of this compound and its analogues, with a primary focus on the fungal endophytes responsible for their production. It details their biosynthesis, mechanisms of action, and potential therapeutic applications, particularly in antifungal and anticancer drug development. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.
This compound and its Producing Fungal Endophytes
This compound belongs to the ascochlorin derivatives, a group of prenyl-phenolic compounds. However, the more extensively studied analogue is Ilicicolin H, a polyketide-nonribosomal peptide synthase (PKS-NRPS) natural product.[1][2] These compounds have been isolated from a variety of endophytic and saprophytic fungi.
Fungal Sources of Ilicicolins:
-
Acremonium sclerotigenum : An endophyte isolated from coral, known to produce this compound.[3][4]
-
Cylindrocladium ilicicola : The fungus from which Ilicicolin H was first isolated.[1][5][6]
-
Gliocladium roseum : A known producer of Ilicicolin H.[1][2][7]
-
Neonectria sp. DH2 : An endophytic fungus isolated from Meconopsis grandis that produces Ilicicolin H.[8][9]
-
Talaromyces variabile : A fungal species whose Ilicicolin H biosynthetic gene cluster has been heterologously expressed.[9][10]
-
Trichoderma reesei : Contains a silent biosynthetic gene cluster for Ilicicolin H that has been activated.[11][12][13]
Biosynthesis of Ilicicolin H
The biosynthesis of Ilicicolin H is a complex process involving a PKS-NRPS hybrid enzyme.[10] The biosynthetic gene cluster (BGC) has been identified and characterized, providing insights into the enzymatic steps required for its formation.[8][14]
The proposed pathway begins with the formation of a tetramic acid intermediate by the PKS-NRPS enzyme (IliA) and a partnering enoylreductase (IliB).[14] This is followed by a ring expansion catalyzed by a P450 enzyme (IliC) to form the pyridone core.[14] A subsequent intramolecular Diels-Alder reaction, catalyzed by a SAM-dependent Diels-Alderase (IliD), is proposed to construct the decalin moiety.[8][14]
Proposed biosynthetic pathway of Ilicicolin H.
Mechanism of Action and Biological Activities
Ilicicolins exhibit potent biological activities, primarily as antifungal and anticancer agents.
Antifungal Activity
Ilicicolin H is a potent, broad-spectrum antifungal agent.[1][2][7] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain by targeting the cytochrome bc1 complex (Complex III).[1][5][7] Specifically, it binds to the Qn (Qi) site of the complex, blocking electron transport and leading to fungal cell death.[5][8] This mechanism is distinct from many commercially available antifungal drugs, making it a promising candidate for overcoming drug resistance. Ilicicolin H shows high selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart.[1][2][7]
Anticancer Activity
Recent studies have highlighted the potential of this compound and C as anticancer agents, particularly against prostate cancer.
-
This compound : Exerts its antitumor effect in castration-resistant prostate cancer by suppressing the EZH2 (Enhancer of zeste homolog 2) signaling pathway.[3][4] It reduces the protein level of EZH2, leading to changes in gene transcription and can enhance the anticancer activity of drugs like enzalutamide.[3][4][15]
-
Ilicicolin C : Has been shown to suppress the progression of prostate cancer by inhibiting the PI3K/AKT/mTOR signaling pathway.[16][17] It induces apoptosis and inhibits the proliferation and migration of prostate cancer cells.[16]
References
- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
- 5. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ilicicolin H | C27H31NO4 | CID 54704283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ilicicolin C suppresses the progression of prostate cancer by inhibiting PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Blueprint: A Technical Guide to the Identification of the Ilicicolin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of the biosynthetic gene cluster (BGC) for ilicicolins, a family of potent antifungal agents. While much of the detailed research has focused on the structurally related Ilicicolin H, the principles and experimental approaches are directly applicable to understanding the biosynthesis of Ilicicolin A. This compound is recognized as a key precursor to the pharmacologically active compound ascofuranone.[1][2] This document will detail the experimental protocols, present key data in a structured format, and visualize the complex biological processes involved.
Introduction to Ilicicolins
Ilicicolins are a class of fungal secondary metabolites characterized by a unique chemical scaffold that imparts significant biological activity. Ilicicolin H, for instance, is a broad-spectrum antifungal agent that targets the mitochondrial cytochrome bc1 reductase.[3][4] Its potent activity has driven research into its biosynthetic origins to enable the production of novel analogs with improved therapeutic properties.[3][4][5] this compound, produced by organisms such as Acremonium egyptiacum, is a direct precursor in the biosynthesis of ascofuranone, a potential therapeutic for African trypanosomiasis.[1][2] The elucidation of the ilicicolin BGCs is a critical step towards harnessing their full therapeutic potential through synthetic biology and combinatorial biosynthesis.
Identification of the Ilicicolin Biosynthetic Gene Cluster
The identification of the ilicicolin BGC has been achieved in several fungal species, including Neonectria sp. DH2, Trichoderma reesei, and Talaromyces variabilis, primarily for Ilicicolin H.[3][6][7][8] The general workflow for identifying such a BGC is a multi-step process involving bioinformatics, molecular biology, and analytical chemistry.
Experimental Protocols
2.1.1. Genome Sequencing and Bioinformatic Analysis
-
Objective: To identify putative BGCs within the genome of a known ilicicolin-producing fungus.
-
Methodology:
-
Genomic DNA is extracted from the mycelia of the producing fungal strain (e.g., Neonectria sp. DH2).[5]
-
Whole-genome sequencing is performed using a combination of next-generation sequencing platforms to generate a high-quality genome assembly.
-
The assembled genome is then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of secondary metabolite BGCs.[5]
-
Putative BGCs are further scrutinized through homology analysis, comparing the predicted genes and their organization to known BGCs for structurally similar compounds like tenellin and desmethylbassianin.[5]
-
2.1.2. Heterologous Expression
-
Objective: To functionally verify the involvement of a candidate BGC in ilicicolin biosynthesis.
-
Methodology:
-
The identified putative BGC is cloned from the genomic DNA of the producing organism.[5]
-
The entire gene cluster, or subsets of genes, are ligated into a suitable fungal expression vector.
-
The expression construct is then transformed into a well-characterized heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which ideally does not produce interfering secondary metabolites.[3][5][6]
-
The transformed fungal strains are cultivated under appropriate conditions to induce gene expression.
-
The culture broth and mycelia are extracted and analyzed for the production of ilicicolins or related intermediates using LC-MS.[5][6]
-
2.1.3. Gene Knockout and Overexpression
-
Objective: To confirm the function of individual genes within the BGC in the native producing organism.
-
Methodology:
-
A targeted gene knockout of a key biosynthetic gene (e.g., the PKS-NRPS) is performed using techniques like CRISPR-Cas9 or homologous recombination.
-
The resulting mutant is cultivated, and its metabolic profile is compared to the wild-type strain to confirm the cessation of ilicicolin production.[9]
-
Conversely, overexpression of a regulatory gene within the cluster can be used to activate a silent or weakly expressed BGC, leading to increased production of the target compound.[9]
-
The Ilicicolin Biosynthetic Pathway
The biosynthesis of ilicicolins is orchestrated by a set of core enzymes encoded within the identified BGC. The pathway for Ilicicolin H has been extensively studied and serves as a model for understanding this compound biosynthesis.
The key enzymes and their proposed functions in the biosynthesis of Ilicicolin H are summarized in the table below. A similar enzymatic machinery is expected for this compound.
| Gene | Protein | Proposed Function |
| iliA / iccA | PKS-NRPS | A hybrid polyketide synthase-non-ribosomal peptide synthetase that assembles the polyketide backbone from acetate units and incorporates a tyrosine moiety.[5] |
| iliB / iccB | Enoyl Reductase | A trans-acting enoyl reductase involved in the modification of the polyketide chain.[5][7] |
| iliC / iccC | Cytochrome P450 | Catalyzes the oxidative ring expansion of the tetramic acid intermediate to form the characteristic pyridone core.[5][7] |
| iliD / iccD | Diels-Alderase | A putative S-adenosyl-l-methionine (SAM)-dependent enzyme that catalyzes an intramolecular Diels-Alder reaction to form the decalin ring system.[5] |
| iliE / iccE | Epimerase | An enzyme proposed to be involved in the epimerization at the C8 position, converting 8-epi-ilicicolin H to ilicicolin H.[5] |
Quantitative Data from Heterologous Expression Studies
The heterologous expression of the ilicicolin BGC has not only confirmed its function but also opened avenues for optimizing production and generating novel derivatives. For instance, co-production of Ilicicolin J alongside Ilicicolin H was observed during heterologous expression in A. nidulans.[4][10] Furthermore, enhancing the expression of the rate-determining enzyme, AscD, has been shown to increase the production of this compound.[1][2]
| Host Organism | Expressed Genes | Produced Compounds | Key Findings | Reference |
| Aspergillus nidulans | iliA, iliB, iliC, iliD, iliE | Ilicicolin H, Ilicicolin J | Successful heterologous production of Ilicicolin H and discovery of a new analog, Ilicicolin J.[4][10] | [5] |
| Aspergillus oryzae | triliA, triliB, triliC, triliD | Ilicicolin H, 8-epi-Ilicicolin H, new acyl tetramic acids | Demonstration that the T. reesei BGC is functional and produces Ilicicolin H. The host contributes to the formation of shunt products.[6][8] | [6] |
| Aspergillus sojae | ascA-E, H-J | This compound, Ascofuranone | Heterologous production of this compound and its derivative ascofuranone. Production is dependent on chloride ion concentration.[1][2] | [1] |
Conclusion and Future Directions
The successful identification and functional characterization of the ilicicolin biosynthetic gene clusters represent a significant advancement in our understanding of fungal secondary metabolism. The methodologies outlined in this guide, particularly the combination of genome mining and heterologous expression, provide a robust framework for the discovery and characterization of other novel BGCs. Future research will likely focus on:
-
Enzymatic Characterization: In-depth biochemical studies of the individual enzymes to elucidate their precise catalytic mechanisms.
-
Combinatorial Biosynthesis: Engineering the biosynthetic pathway to create novel ilicicolin analogs with improved pharmacological properties.
-
Optimization of Production: Enhancing the titers of ilicicolins in heterologous hosts through metabolic engineering and fermentation optimization.
-
Elucidation of the this compound BGC: While the pathway for Ilicicolin H is well-studied, further research is needed to fully characterize the specific enzymes and regulatory elements involved in this compound biosynthesis in organisms like Acremonium egyptiacum.
This guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of ilicicolin biosynthesis, with the ultimate goal of developing new and effective antifungal and antiparasitic therapies.
References
- 1. Heterologous production of ascofuranone and this compound in Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H [mdpi.com]
- 7. Discovery of a novel antifungal compound, ilicicolin K, through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei | bioRxiv [biorxiv.org]
- 8. Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Ilicicolin A mechanism of action as a cytochrome bc1 inhibitor
An In-depth Technical Guide on the Mechanism of Action of Ilicicolin A as a Cytochrome bc1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, and more specifically its well-characterized analog Ilicicolin H, represents a potent and selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a crucial component of the electron transport chain, responsible for generating the proton motive force that drives ATP synthesis. Ilicicolin H exerts its inhibitory effect by binding to the Qn site of the cytochrome bc1 complex, thereby blocking the electron transfer pathway and disrupting cellular respiration. This technical guide provides a comprehensive overview of the mechanism of action of this compound/H, detailing its binding characteristics, inhibitory kinetics, and the experimental methodologies used to elucidate its function. The high selectivity of Ilicicolin H for fungal cytochrome bc1 over its mammalian counterparts underscores its potential as a lead compound for the development of novel antifungal agents.
Core Concepts
-
Target: Cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.
-
Binding Site: Qn site (quinone reduction site) within the cytochrome b subunit.
-
Mechanism: Blocks the oxidation-reduction of cytochrome b through the N center, promoting an oxidant-induced reduction of cytochrome b, while having no effect on the oxidation of ubiquinol at the P center[1].
-
Selectivity: Exhibits significant selectivity for fungal cytochrome bc1 over mammalian complexes[1][2].
Quantitative Inhibitory Data
The inhibitory potency of Ilicicolin H has been quantified against cytochrome bc1 complexes from various species, highlighting its selectivity.
| Enzyme Source | Inhibitor | IC50 | Reference |
| Saccharomyces cerevisiae (yeast) | Ilicicolin H | 3-5 nM | [1] |
| Bovine heart mitochondria | Ilicicolin H | 200-250 nM | [1] |
| Rat liver mitochondria | Ilicicolin H | 2000-5000 ng/mL | [2] |
| Candida albicans | Ilicicolin H | 2-3 ng/mL | [2][3] |
Antifungal Activity
Ilicicolin H demonstrates broad-spectrum antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the sub-μg/mL range for many pathogenic fungi.
| Fungal Species | MIC (μg/mL) | Reference |
| Candida albicans | 0.04 - 0.31 | [4] |
| Other Candida species | 0.01 - 5.0 | [4] |
| Cryptococcus species | 0.1 - 1.56 | [4] |
| Aspergillus fumigatus | 0.08 | [4] |
Signaling Pathways and Logical Relationships
The Q-Cycle and the Point of this compound Inhibition
The cytochrome bc1 complex functions via a sophisticated mechanism known as the Q-cycle, which facilitates the transfer of electrons from ubiquinol to cytochrome c while pumping protons across the inner mitochondrial membrane. This compound/H disrupts this cycle at a critical juncture.
Caption: The Q-cycle illustrating electron flow and the inhibitory action of this compound/H at the Qn site.
Experimental Workflows
Workflow for Assessing this compound/H Activity
The evaluation of this compound/H as a cytochrome bc1 inhibitor involves a series of interconnected experimental procedures, from the isolation of the target enzyme to the detailed characterization of its inhibitory properties.
Caption: A generalized workflow for the purification of cytochrome bc1 and the subsequent evaluation of this compound/H inhibition.
Detailed Experimental Protocols
Purification of Cytochrome bc1 Complex from Saccharomyces cerevisiae
This protocol outlines the key steps for isolating highly active cytochrome bc1 complex from yeast mitochondria.
a. Yeast Cell Culture and Mitochondria Isolation:
-
Grow Saccharomyces cerevisiae cells to the late logarithmic phase in a suitable growth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Resuspend the cells in a buffer containing sorbitol and a cell wall-degrading enzyme (e.g., Zymolyase).
-
Incubate to generate spheroplasts.
-
Gently lyse the spheroplasts to release mitochondria.
-
Perform differential centrifugation to isolate a crude mitochondrial pellet.
b. Solubilization and Chromatographic Purification:
-
Resuspend the mitochondrial pellet in a buffer containing a non-ionic detergent such as dodecyl maltoside to solubilize the membrane proteins.
-
Centrifuge at high speed to remove insoluble material.
-
Load the supernatant onto a DEAE-cellulose ion-exchange chromatography column.
-
Elute the cytochrome bc1 complex using a salt gradient.
-
Collect fractions and identify those with high ubiquinol-cytochrome c reductase activity.
-
Pool the active fractions and, if necessary, perform a second DEAE chromatography step to enhance purity.
-
The final purified enzyme should be stored at -80°C.
Ubiquinol-Cytochrome c Reductase Activity Assay
This spectrophotometric assay is the primary method for determining the inhibitory activity of compounds like Ilicicolin H.
a. Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Substrate (Ubiquinol): Decylubiquinol (DBH2) is commonly used. Prepare a stock solution in ethanol.
-
Electron Acceptor: Horse heart cytochrome c. Prepare a stock solution in the assay buffer.
-
Inhibitor: Ilicicolin H dissolved in a suitable solvent (e.g., DMSO).
b. Assay Procedure:
-
In a cuvette, combine the assay buffer, cytochrome c (final concentration ~15-50 µM), and the desired concentration of Ilicicolin H (or vehicle control).
-
Incubate the mixture for a few minutes at room temperature (e.g., 25°C).
-
Initiate the reaction by adding DBH2 (final concentration ~10-20 µM).
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
c. Data Analysis:
-
Calculate the percent inhibition for each Ilicicolin H concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the Ilicicolin H concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Spectral Shift Assay for Ilicicolin H Binding
This assay provides direct evidence for the binding of Ilicicolin H to the Qn site by observing a characteristic change in the absorption spectrum of cytochrome b.
a. Procedure:
-
Dilute the purified, oxidized cytochrome bc1 complex in a suitable buffer.
-
Record the baseline absorption spectrum.
-
Add a reducing agent (e.g., sodium dithionite) to fully reduce the cytochromes and record the reduced spectrum.
-
To a separate sample of the reduced enzyme, add Ilicicolin H.
-
Record the absorption spectrum after the addition of the inhibitor.
-
A blue shift in the α-band of ferrocytochrome b (around 562 nm) upon the addition of Ilicicolin H indicates its binding to the Qn site[1].
b. Titration:
-
By titrating the reduced enzyme with increasing concentrations of Ilicicolin H and monitoring the spectral shift, the stoichiometry of binding can be determined. This has shown that one molecule of Ilicicolin H binds per Qn site[1].
Conclusion
This compound/H is a potent and selective inhibitor of the fungal cytochrome bc1 complex, acting at the Qn site to disrupt the Q-cycle and inhibit cellular respiration. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this and other potential cytochrome bc1 inhibitors. The high degree of selectivity for the fungal enzyme makes this compound/H a promising scaffold for the development of new antifungal therapeutics with a potentially favorable safety profile. Further research into the structure-activity relationships of Ilicicolin derivatives may lead to the discovery of even more potent and pharmacokinetically optimized antifungal agents.
References
- 1. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ilicicolin A and its Biosynthetic Relationship with Ascofuranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ilicicolin A and its direct biosynthetic precursor relationship with ascofuranone, two fungal meroterpenoids with significant biological activities. This compound has demonstrated notable antitumor effects, particularly in castration-resistant prostate cancer, through the inhibition of the EZH2 signaling pathway. Ascofuranone is a potent and selective inhibitor of the trypanosome alternative oxidase (TAO), a critical enzyme for the survival of the parasite responsible for African trypanosomiasis. This document details their chemical properties, intertwined biosynthesis, mechanisms of action, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key pathways using the DOT language for Graphviz.
Introduction
This compound and ascofuranone are structurally related natural products isolated from various filamentous fungi, including Acremonium sclerotigenum (previously known as Ascochyta viciae)[1]. Their shared biosynthetic origin, beginning with the farnesylation of orsellinic acid, results in a fascinating molecular relationship where this compound serves as a direct precursor to ascofuranone[1][2]. While structurally similar, their primary reported biological activities differ significantly. This compound has emerged as a promising anticancer agent, with a mechanism involving the suppression of the EZH2 signaling pathway in prostate cancer[3]. Ascofuranone is a well-established antiparasitic agent, specifically targeting the alternative oxidase of Trypanosoma brucei, the causative agent of African sleeping sickness[2]. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in these two compelling molecules.
Chemical Structures and Physicochemical Properties
This compound and ascofuranone are classified as meroterpenoids, possessing a hybrid structure derived from both polyketide and terpene precursors.
Table 1: Physicochemical Properties of this compound and Ascofuranone
| Property | This compound | Ascofuranone |
| Molecular Formula | C23H31ClO3 | C23H29ClO5 |
| Molar Mass | 390.94 g/mol | 420.93 g/mol |
| Appearance | White crystalline solid | Colorless needles |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in methanol, DMSO |
| CAS Number | 30375-16-9 | 38462-04-3 |
Biosynthesis of this compound and Ascofuranone
The biosynthesis of ascofuranone from this compound is a multi-step enzymatic process. The pathway begins with the formation of ilicicolinic acid B from orsellinic acid, which is then prenylated and chlorinated to yield this compound. A subsequent series of oxidation, cyclization, and dehydrogenation steps converts this compound into ascofuranone. The key enzymes involved in this transformation are encoded by the asc gene cluster.
Biosynthetic conversion of this compound to Ascofuranone.
Biological Activity and Mechanism of Action
This compound: An Anticancer Agent Targeting EZH2
This compound has demonstrated significant antiproliferative activity against various cancer cell lines, with a particularly well-defined mechanism in castration-resistant prostate cancer (CRPC)[3][4]. Its primary mode of action involves the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2)[3][5].
Mechanism of Action: this compound reduces the protein levels of EZH2, leading to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing[5]. This inhibition of EZH2 activity leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells[3][4]. Furthermore, this compound has been shown to enhance the efficacy of other anticancer drugs like enzalutamide in CRPC models[3].
References
- 1. pnas.org [pnas.org]
- 2. Heterologous production of ascofuranone and this compound in Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Ilicicolin A derivatives
An In-depth Technical Guide to the Biological Activity of Ilicicolin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolins are a class of natural products, primarily isolated from fungi such as Cylindrocladium ilicicola and Acremonium sclerotigenum. These compounds, characterized by a complex polyketide-derived structure, have garnered significant attention in the scientific community for their potent and diverse biological activities. This guide provides a comprehensive overview of the antifungal and antitumor properties of key ilicicolin derivatives, with a focus on Ilicicolin H and this compound. We will delve into their mechanisms of action, present quantitative activity data, outline detailed experimental protocols, and explore their structure-activity relationships (SAR).
Mechanisms of Action
Ilicicolin derivatives exert their biological effects through distinct and highly specific molecular mechanisms, making them attractive candidates for therapeutic development.
Antifungal Activity: Inhibition of Mitochondrial Respiration
The primary mechanism of antifungal action for derivatives like Ilicicolin H is the potent and selective inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[1]
-
Target: Fungal Cytochrome bc1 Complex (Complex III).
-
Binding Site: Ilicicolin H binds to the Qn site (the ubiquinone-reduction site) within the complex.[2][3]
-
Effect: This binding event blocks the electron transfer from cytochrome b to ubiquinone, which halts the Q-cycle.[2] This disruption of the electron transport chain prevents the generation of ATP through oxidative phosphorylation, leading to a depletion of cellular energy and ultimately fungal cell death.
-
Selectivity: Ilicicolin H exhibits remarkable selectivity, being over 1000-fold more potent against the fungal enzyme compared to the mammalian (e.g., rat liver) equivalent.[4] This high degree of selectivity is a crucial attribute for a potential antifungal therapeutic, as it suggests a lower likelihood of host toxicity.
Caption: Antifungal mechanism of Ilicicolin H via inhibition of Complex III.
Antitumor Activity: Suppression of EZH2 Signaling
This compound has demonstrated promising antitumor effects, particularly in castration-resistant prostate cancer (CRPC). Its mechanism is linked to the epigenetic regulator EZH2 (Enhancer of zeste homolog 2).[5][6]
-
Context: In CRPC, EZH2 is often overexpressed and can act as a transcriptional co-activator for the Androgen Receptor (AR), promoting the expression of genes involved in cancer progression and treatment resistance.[1][3][4][7]
-
Target: EZH2 protein.
-
Effect: this compound reduces the protein levels of EZH2. It achieves this by promoting the ubiquitination and subsequent degradation of the EZH2 protein via the proteasome pathway.[6]
-
Outcome: The degradation of EZH2 leads to the downregulation of its target genes, including those involved in cell proliferation. This action inhibits the growth of CRPC cells and can even enhance the efficacy of other anticancer agents like enzalutamide.[5][8][9]
References
- 1. EZH2 Oncogenic Activity in Castration Resistant Prostate Cancer Cells is Polycomb-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers | PLOS Biology [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Increased AR expression in castration-resistant prostate cancer rapidly induces AR signaling reprogramming with the collaboration of EZH2 [frontiersin.org]
- 8. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
- 9. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ilicicolin A and its Analogs as Precursors for Novel Secondary Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the role of ilicicolins, a class of fungal polyketide-nonribosomal peptide hybrid metabolites, as precursors for a diverse array of bioactive secondary metabolites. Focusing on the well-characterized biosynthetic pathway of Ilicicolin H, this document provides a comprehensive overview of the enzymatic transformations, quantitative data on product yields and bioactivity, detailed experimental protocols for heterologous expression, and visualizations of the key metabolic and experimental workflows. This guide serves as a valuable resource for researchers in natural product discovery, synthetic biology, and antifungal drug development.
The Ilicicolin Biosynthetic Pathway: A Gateway to Chemical Diversity
Ilicicolin A is a known precursor to the pharmacologically active compound ascofuranone.[1] While the direct conversion of this compound is a subject of ongoing research, the closely related Ilicicolin H biosynthetic pathway offers a well-documented paradigm for the generation of structural diversity from an ilicicolin-type scaffold. The Ilicicolin H biosynthetic gene cluster (BGC), identified in fungi such as Trichoderma reesei, Neonectria sp. DH2, and Talaromyces variabile, encodes a suite of enzymes that collaboratively synthesize and modify the core molecule.[2][3][4][5]
The heterologous expression of this BGC in fungal hosts like Aspergillus nidulans and Aspergillus oryzae has not only enabled the production of Ilicicolin H but has also led to the discovery of novel derivatives, including 8-epi-ilicicolin H, Ilicicolin J, and Ilicicolin K.[4][6][7][8] These findings underscore the potential of the ilicicolin backbone as a versatile precursor for generating a library of bioactive compounds.
Key Enzymes and Their Roles
The biosynthesis of Ilicicolin H and its derivatives is orchestrated by a core set of enzymes encoded within the BGC:
-
IliA/IccA (PKS-NRPS): A hybrid polyketide synthase-nonribosomal peptide synthetase that assembles the initial backbone from acetyl-CoA and tyrosine.[4][6]
-
IliB/IccB (trans-ER): An enoyl reductase that participates in the modification of the polyketide chain.
-
IliC/IccC (Cytochrome P450): A cytochrome P450 monooxygenase that catalyzes a key ring expansion step, converting the initial tetramic acid moiety into a pyridone ring.[4][6]
-
IliD/IccD (Diels-Alderase): A Diels-Alderase that facilitates an intramolecular cycloaddition to form the characteristic decalin ring system of ilicicolins.[4][6]
-
IliE/IccE (Epimerase): An epimerase that converts 8-epi-ilicicolin H to the final Ilicicolin H product.[7]
Quantitative Data on Ilicicolin Derivatives
The biological activity and production yields of ilicicolin derivatives are critical parameters for their potential development as therapeutic agents. The following tables summarize the available quantitative data.
| Compound | Organism/Host | Titer/Yield | Reference |
| Ilicicolin H | Trichoderma reesei (genetically engineered) | High-yield production (specifics not detailed) | [9] |
| Ilicicolin K | Trichoderma reesei (genetically engineered) | Substantial amounts (specifics not detailed) | [3][9] |
Table 1: Production of Ilicicolin Derivatives. This table highlights the successful high-yield production of Ilicicolin H and the novel derivative Ilicicolin K in a genetically engineered Trichoderma reesei strain.
| Compound | Target Organism | MIC (μg/mL) | IC50 (ng/mL) | Reference |
| Ilicicolin H | Candida albicans | 0.04 - 0.31 | - | [2] |
| Ilicicolin H | Cryptococcus species | 0.1 - 1.56 | - | [2] |
| Ilicicolin H | Saccharomyces cerevisiae (non-fermentable carbon source) | 0.012 | - | [2] |
| Ilicicolin H | Candida albicans (non-fermentable carbon source) | 0.025 | - | [2] |
| Ilicicolin H | Candida albicans (NADH:cytochrome c oxidoreductase) | - | 0.8 | [2] |
| Ilicicolin H | Rat Liver (NADH:cytochrome c oxidoreductase) | - | 1500 | [2] |
| Ilicicolin H | Rhesus Liver (NADH:cytochrome c oxidoreductase) | - | 500 | [2] |
| Ilicicolin J | Candida albicans | 6.3 | - | [7] |
| Ilicicolin K | Saccharomyces cerevisiae | Similar to Ilicicolin H | - | [6] |
| Ilicicolin K | Aspergillus nidulans | Similar to Ilicicolin H | - | [6] |
Table 2: Antifungal Activity of Ilicicolin Derivatives. This table presents the Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of Ilicicolin H and its derivatives against various fungal species and their target enzymes.
Experimental Protocols
This section provides detailed methodologies for the heterologous expression of the ilicicolin BGC and the subsequent analysis of the produced secondary metabolites.
Heterologous Expression of the Ilicicolin BGC in Aspergillus nidulans
This protocol is adapted from the methodologies described in the heterologous expression of the Neonectria sp. DH2 ilicicolin BGC.[4][8]
1. Vector Construction:
- The genes of the ilicicolin BGC (iliA, iliB, iliC, iliD, and iliE) are amplified from the genomic DNA of the source organism.
- Each gene is cloned into a suitable fungal expression vector under the control of a strong, inducible or constitutive promoter (e.g., gpdA promoter).
- Vectors should contain a selectable marker for fungal transformation (e.g., pyrG).
2. Aspergillus nidulans Transformation:
- Protoplasts of a suitable A. nidulans recipient strain (e.g., a pyrG auxotroph) are prepared by enzymatic digestion of the mycelia.
- The expression vectors are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
- Transformed protoplasts are regenerated on minimal medium lacking the auxotrophic supplement (e.g., uridine and uracil for a pyrG mutant) to select for successful transformants.
3. Cultivation and Metabolite Extraction:
- Positive transformants are cultivated in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period (e.g., 5-7 days) at an appropriate temperature (e.g., 28°C) with shaking.
- The fungal mycelia and culture broth are separated by filtration.
- The secondary metabolites are extracted from the mycelia and broth using an organic solvent (e.g., ethyl acetate).
4. Metabolite Analysis:
- The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify the produced ilicicolin derivatives.
- The chemical structures of novel compounds are elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathway and a general workflow for the discovery of novel metabolites through BGC activation.
Caption: Proposed biosynthetic pathway for Ilicicolin H and its derivatives.
Caption: General workflow for activating silent BGCs to discover novel metabolites.
Conclusion and Future Directions
The study of the ilicicolin biosynthetic pathway serves as a compelling example of how a single precursor scaffold can be enzymatically tailored to generate a family of structurally diverse and biologically active secondary metabolites. The successful heterologous expression and manipulation of the Ilicicolin H BGC have not only provided access to known antifungal agents but have also unveiled novel derivatives with therapeutic potential.
Future research in this area should focus on:
-
Elucidating the biosynthetic pathways of other ilicicolin analogs , such as this compound, to expand the repertoire of precursor molecules.
-
Combinatorial biosynthesis approaches , involving the mixing and matching of enzymes from different BGCs, to generate non-natural ilicicolin derivatives with improved pharmacological properties.
-
Optimizing heterologous expression systems to achieve industrially relevant production titers of promising ilicicolin-based drug candidates.
-
A deeper investigation into the mode of action of novel ilicicolin derivatives to identify new antifungal targets.
By leveraging the power of synthetic biology and metabolomics, the ilicicolin family of natural products holds significant promise for the discovery and development of the next generation of antifungal agents.
References
- 1. Heterologous production of ascofuranone and this compound in Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Activation of Silent Biosynthetic Gene Clusters in Endophytic Fungi Using Small Molecular Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. acgpubs.org [acgpubs.org]
The Antifungal Potential of Ilicicolins: A Technical Guide Focused on Ilicicolin A and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the antifungal spectrum of Ilicicolin A against pathogenic yeasts. An exhaustive review of the current scientific literature reveals a notable absence of specific data on the antifungal activity and minimum inhibitory concentrations (MICs) of this compound. The majority of research has focused on a related compound, Ilicicolin H, which, despite having a significantly different chemical structure, is often discussed in the context of the broader "ilicicolin" family of natural products.
This document will first clarify the structural distinctions between this compound and Ilicicolin H. Subsequently, it will present a comprehensive overview of the well-documented antifungal properties of Ilicicolin H as a proxy for understanding the potential therapeutic value of this class of compounds. This includes a detailed summary of its antifungal spectrum against key pathogenic yeasts, its mechanism of action, and standardized experimental protocols relevant to its study.
Structural Elucidation: this compound vs. Ilicicolin H
Initial investigations into the ilicicolin family can be misleading due to the shared nomenclature. However, it is crucial to understand that this compound and Ilicicolin H are not close structural analogs.
-
This compound: A chlorinated benzaldehyde derivative with the molecular formula C₂₃H₃₁ClO₃. Its structure features a substituted aromatic ring with a long aliphatic side chain.
-
Ilicicolin H: A complex tetracyclic polyketide with the molecular formula C₂₇H₃₁NO₄. Its intricate scaffold is biosynthetically distinct from that of this compound.
This significant structural divergence implies that the biological activities, particularly the antifungal mechanism and spectrum, of Ilicicolin H cannot be directly extrapolated to this compound. While some benzaldehyde derivatives have been reported to possess antifungal properties, specific data for this compound remains elusive.
Antifungal Spectrum of Ilicicolin H
Ilicicolin H has demonstrated potent and broad-spectrum antifungal activity against a range of clinically relevant pathogenic yeasts.[1][2] The data presented below is a summary of its in vitro efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ilicicolin H against Pathogenic Yeasts
| Yeast Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Multiple Strains | 0.04 - 0.31 | [1][2] |
| Candida spp. (non-albicans) | Multiple Species | 0.01 - 5.0 | [1][2] |
| Cryptococcus spp. | Multiple Species | 0.1 - 1.56 | [1][2] |
| Saccharomyces cerevisiae | MY 2141 | 0.012 (in glycerol medium) | [2] |
Note: The antifungal activity of Ilicicolin H is dependent on the carbon source in the growth medium, with greater potency observed in the presence of non-fermentable carbon sources like glycerol.[2]
Mechanism of Action of Ilicicolin H
Ilicicolin H exerts its antifungal effect through the specific inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain.[1] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Notably, Ilicicolin H exhibits a high degree of selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, suggesting a favorable therapeutic window.[1]
Signaling Pathway Diagram: Inhibition of the Cytochrome bc1 Complex
Caption: Ilicicolin H inhibits the fungal cytochrome bc1 complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antifungal properties of compounds like Ilicicolin H.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Preparation of Fungal Inoculum:
-
Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a stock solution of the test compound (e.g., Ilicicolin H) in a suitable solvent like DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Assessment of Apoptosis Induction
The following protocols can be used to determine if a compound induces apoptosis in yeast cells.
-
Cell Treatment:
-
Culture yeast cells to the mid-logarithmic phase.
-
Treat the cells with the test compound at various concentrations for a defined period.
-
Include an untreated control.
-
-
Protoplast Formation:
-
Harvest the cells and wash with a suitable buffer.
-
Digest the cell wall using an enzyme cocktail (e.g., zymolyase) to generate protoplasts.
-
-
Staining:
-
Resuspend the protoplasts in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a membrane-impermeant dye such as Propidium Iodide (PI).
-
Incubate in the dark.
-
-
Analysis:
-
Analyze the stained protoplasts by flow cytometry or fluorescence microscopy.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
-
Cell Fixation and Permeabilization:
-
Treat yeast cells with the test compound as described above.
-
Fix the cells with a cross-linking agent (e.g., formaldehyde).
-
Permeabilize the cell wall and membrane to allow entry of the labeling reagents.
-
-
TUNEL Reaction:
-
Incubate the permeabilized cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
-
Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal indicative of DNA fragmentation.
-
Conclusion and Future Directions
While the user's interest was in this compound, the available scientific literature does not currently provide data on its antifungal spectrum against pathogenic yeasts. In contrast, its distantly related counterpart, Ilicicolin H, is a well-characterized antifungal agent with a potent and broad spectrum of activity. The mechanism of action of Ilicicolin H, through the inhibition of the fungal cytochrome bc1 complex, represents a validated target for antifungal drug development.
Future research should aim to:
-
Evaluate the antifungal activity of this compound against a panel of pathogenic yeasts to fill the current knowledge gap.
-
Investigate the mechanism of action of this compound to determine if it shares any similarities with other benzaldehyde derivatives or if it possesses a novel mode of action.
-
Conduct structure-activity relationship studies on the ilicicolin family, including this compound, to identify key structural motifs for antifungal potency and selectivity.
This technical guide provides a comprehensive summary of the current understanding of the antifungal properties of the ilicicolin class of compounds, with a necessary focus on the well-documented Ilicicolin H, while highlighting the need for further investigation into this compound.
References
Unveiling the Antiproliferative Potential of Ilicicolin A: A Technical Guide for Cancer Researchers
An In-depth Examination of Ilicicolin A's Activity in Cancer Cell Lines
Introduction
This compound, an ascochlorin derivative, has emerged as a compound of interest in oncology research due to its demonstrated antiproliferative effects, particularly in castration-resistant prostate cancer (CRPC)[1][2][3]. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents for cancer.
Antiproliferative Activity of this compound
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, its potent activity has been noted in castration-resistant prostate cancer (CRPC) cell lines at nanomolar concentrations[2]. The primary focus of existing research has been on elucidating its mechanism of action in this specific cancer type.
Table 1: Summary of this compound's Antiproliferative Effects
| Cell Line | Cancer Type | Reported Effect | Quantitative Data (IC50) |
| 22Rv1 | Castration-Resistant Prostate Cancer (CRPC) | Inhibition of cell survival and proliferation[1][3]. | Not explicitly reported. |
| C4-2B | Castration-Resistant Prostate Cancer (CRPC) | Inhibition of cell survival and proliferation[1][3]. | Not explicitly reported. |
| C4-2B/ENZR | Enzalutamide-Resistant CRPC | Overcomes enzalutamide resistance[1]. | Not explicitly reported. |
Note: While the referenced studies confirm potent activity, they do not provide specific IC50 values.
Mechanism of Action: Suppression of the EZH2 Signaling Pathway
The primary mechanism underlying the antiproliferative activity of this compound in CRPC is the suppression of the Enhancer of Zeste Homolog 2 (EZH2) signaling pathway[1][2][3]. EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2) and plays a significant role in prostate cancer progression and drug resistance.
This compound modulates the EZH2 pathway through a dual mechanism:
-
Promotes EZH2 Protein Degradation: this compound facilitates the degradation of the EZH2 protein via the ubiquitin-proteasome pathway[1]. This leads to a reduction in the overall cellular levels of EZH2.
-
Inhibits EZH2 Binding to Gene Promoters: The compound suppresses the binding of EZH2 to the promoter regions of key downstream target genes, including the Androgen Receptor (AR), Polo-like kinase 1 (PLK1), and Aurora Kinase A (AURKA)[1][2]. This inhibition prevents the EZH2-mediated epigenetic silencing of tumor suppressor genes.
The suppression of the EZH2 pathway by this compound ultimately leads to the induction of apoptosis in cancer cells[1][3]. Furthermore, this compound has been shown to enhance the anticancer effects of the second-generation androgen receptor antagonist, enzalutamide, in CRPC models, suggesting a potential for combination therapy[1][2][3].
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for investigating the antiproliferative effects of this compound and standard laboratory procedures.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., 22Rv1, C4-2B)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Conclusion and Future Directions
This compound demonstrates significant promise as an antiproliferative agent, particularly for castration-resistant prostate cancer, through its targeted suppression of the EZH2 signaling pathway. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for further investigation into this compound.
Future research should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines to understand its spectrum of activity.
-
Investigating the efficacy of this compound in other cancer types that are known to be driven by EZH2 dysregulation.
-
Conducting in vivo studies to evaluate the therapeutic potential and safety profile of this compound in animal models.
-
Exploring potential synergistic effects of this compound with other established anticancer drugs.
A deeper understanding of this compound's biological activities will be instrumental in harnessing its full therapeutic potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ilicicolin A: A Novel Antagonist of the EZH2 Signaling Pathway in Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a key driver of prostate cancer progression and therapeutic resistance.[1][2] Its overexpression is linked to the silencing of tumor suppressor genes and the promotion of metastatic castration-resistant prostate cancer (CRPC).[1][3] Ilicicolin A (Ili-A), a natural ascochlorin derivative, has emerged as a promising therapeutic agent that exerts its antitumor effects in prostate cancer by suppressing the EZH2 signaling pathway.[4][5][6][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its impact on the EZH2 pathway, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function.
Introduction: The Role of EZH2 in Prostate Cancer
EZH2 is a critical epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][8] In prostate cancer, EZH2 is frequently overexpressed and contributes to disease progression through several mechanisms:[1][9][10]
-
Silencing of Tumor Suppressor Genes: EZH2-mediated H3K27me3 leads to the silencing of genes that inhibit cell proliferation and promote apoptosis.[1]
-
Androgen Receptor (AR) Signaling: EZH2 can directly activate AR gene transcription, promoting a transcriptional network that drives prostate cancer growth.[5][7]
-
Therapeutic Resistance: EZH2 plays a crucial role in the development of resistance to therapies such as enzalutamide, a second-generation androgen receptor antagonist.[4][5][7]
Given its central role in prostate cancer pathogenesis, EZH2 has become a significant target for drug development.[3]
This compound: Mechanism of Action
This compound has been identified as a novel antagonist of EZH2, demonstrating significant antitumor effects in CRPC models.[5][7] Its mechanism of action involves a multi-pronged attack on the EZH2 signaling pathway.
Downregulation of EZH2 Expression
This compound significantly reduces the expression of EZH2 at both the mRNA and protein levels in a dose-dependent manner in prostate cancer cells.[5] This leads to a subsequent decrease in the global levels of H3K27me3, the epigenetic mark catalyzed by EZH2.[5]
Promotion of EZH2 Degradation
This compound accelerates the degradation of the EZH2 protein through the ubiquitin-proteasome pathway.[5] Treatment of prostate cancer cells with this compound leads to a decrease in EZH2 protein levels, an effect that can be reversed by the proteasome inhibitor MG132.[5]
Inhibition of EZH2 Binding to Target Gene Promoters
This compound suppresses the binding of EZH2 to the promoter regions of its target genes, including the Androgen Receptor (AR), Polo-like kinase 1 (PLK1), and Aurora kinase A (AURKA).[4][5] This inhibition of EZH2 occupancy leads to the transcriptional de-repression of these key oncogenes.
Quantitative Data Summary
The anti-cancer effects of this compound on the EZH2 signaling pathway have been quantified in several key experiments. The following tables summarize the significant findings.
| Cell Line | Treatment | IC50 (µM) |
| 22Rv1 | This compound | 5.8 |
| C4-2B | This compound | 3.2 |
| Cell Line | Treatment (48h) | EZH2 mRNA Expression (Fold Change) | EZH2 Protein Expression (Relative to Control) |
| 22Rv1 | This compound (5 µM) | ~0.6 | ~0.5 |
| C4-2B | This compound (5 µM) | ~0.5 | ~0.4 |
| Cell Line | Treatment (48h) | Target Gene | EZH2 Enrichment at Promoter (Fold Change vs. IgG) |
| C4-2B | Vehicle | AR | ~12 |
| C4-2B | This compound (5 µM) | AR | ~4 |
| C4-2B | Vehicle | PLK1 | ~15 |
| C4-2B | This compound (5 µM) | PLK1 | ~5 |
| C4-2B | Vehicle | AURKA | ~18 |
| C4-2B | This compound (5 µM) | AURKA | ~6 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EZH2 signaling pathway, the mechanism of this compound's action, and a typical experimental workflow for assessing its effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the EZH2 signaling pathway.
Cell Culture and Reagents
-
Cell Lines: Human prostate cancer cell lines 22Rv1 and C4-2B were used.[6]
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[7]
-
This compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium to the desired concentrations for treatment.[6]
Cell Viability Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine cell viability.[11]
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle (DMSO) for 96 hours.[6]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of EZH2 and other target proteins.
-
Procedure:
-
Treat cells with this compound or vehicle for the indicated time.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Purpose: To measure the mRNA expression levels of EZH2 and its target genes.
-
Procedure:
-
Treat cells with this compound or vehicle for the indicated time.
-
Isolate total RNA using a TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Purpose: To investigate the binding of EZH2 to the promoter regions of its target genes.[5]
-
Procedure:
-
Treat C4-2B cells with this compound (5 µM) or vehicle for 48 hours.[5]
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-EZH2 antibody or a non-specific IgG control overnight at 4°C.
-
Wash the protein-DNA complexes to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links by heating at 65°C.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of AR, PLK1, and AURKA.[5]
-
Calculate the fold enrichment of EZH2 binding relative to the IgG control.
-
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of castration-resistant prostate cancer.[5][7] Its ability to suppress the EZH2 signaling pathway through multiple mechanisms highlights its potential to overcome therapeutic resistance and improve patient outcomes.[4][5] Further preclinical and clinical studies are warranted to fully evaluate the efficacy and safety of this compound as a single agent or in combination with other therapies for advanced prostate cancer. The detailed methodologies provided in this guide offer a framework for continued research into the therapeutic potential of this compound and other EZH2 inhibitors.
References
- 1. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EZH2, an epigenetic driver of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
- 8. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine.org [endocrine.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial In Vitro Studies of Ilicicolin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance, particularly in fungal pathogens, presents a significant global health challenge, necessitating the discovery of novel antifungal agents.[1][2] Ilicicolin H is a known potent and broad-spectrum antifungal compound that specifically inhibits the cytochrome bc1 complex of the mitochondrial respiratory chain.[3][4] However, its therapeutic potential has been hampered by factors such as high plasma protein binding and reduced efficacy on fermentable carbon sources.[2][4]
Recent advancements in synthetic biology and genetic engineering have enabled the activation of silent biosynthetic gene clusters (BGCs) in fungi, unlocking the production of novel secondary metabolites. This guide details the discovery and initial in vitro characterization of Ilicicolin K, a novel analogue of Ilicicolin H, produced by a genetically engineered strain of Trichoderma reesei.[1][5] Ilicicolin K was discovered by activating a silent BGC in T. reesei through the overexpression of its transcription factor, TriliR.[6][7] This technical guide provides a comprehensive overview of the initial experimental data, methodologies, and relevant biological pathways associated with this promising new antifungal candidate.
Structural Elucidation
Ilicicolin K was isolated from the culture of the genetically engineered T. reesei strain. Its structure was elucidated using Nuclear Magnetic Resonance (NMR) analysis.[3][7] The analysis revealed that Ilicicolin K shares the core structure of Ilicicolin H but possesses distinct modifications: an additional hydroxylation and an intramolecular etherification of the hydroxyl group at the pyridone towards the tyrosine moiety of the molecule.[1][3][4][6] This structural difference is significant as the β-diketone group, which is essential for the antifungal activity of Ilicicolin H, remains unaltered in Ilicicolin K.[3][4]
Quantitative Data Summary
The initial in vitro antifungal activity of Ilicicolin K was evaluated against several fungal species. The quantitative data, primarily Minimum Inhibitory Concentrations (MIC), are summarized below.
| Compound | Fungal Species | Test Condition / Medium | MIC (µg/mL) | Reference |
| Ilicicolin K | Saccharomyces cerevisiae | Glucose-containing medium | ≈ 4 | [4] |
| Ilicicolin H | Saccharomyces cerevisiae | Glucose-containing medium | > 50 | [4] |
| Ilicicolin K | Candida auris | Not specified | 39.4 | [4] |
| Ilicicolin H | Candida auris | Not specified | 0.77 | [4] |
| Ilicicolin K | Aspergillus nidulans | Not specified | Similar to Ilicicolin H | [3][5][6] |
| Ilicicolin H | Candida albicans (MY1055 NADH:cytochrome bc1 reductase) | Enzyme Assay | 0.002 - 0.003 (IC₅₀) | [3][4] |
| Ilicicolin H | Rat Liver Cytochrome bc1 Reductase | Enzyme Assay | 2 - 5 (IC₅₀) | [3][4] |
Experimental Protocols
Fungal Strain Engineering and Cultivation
-
Host Strain: Trichoderma reesei.[3]
-
Genetic Modification: The silent Ilicicolin biosynthetic gene cluster (BGC) was activated by overexpressing the transcription factor TriliR.[1][5] Deletion of the core polyketide synthase gene, triliA, was performed as a negative control, which resulted in the complete cessation of product formation.[6][7]
-
Maintenance of Strains: All T. reesei strains were maintained on malt extract (MEX) plates containing 3% malt extract, 0.1% peptone, and 1.5% agar. Supplements such as 5 mM uridine or Hygromycin B were added when required.[3]
-
Liquid Cultivation for Compound Production: For the production of Ilicicolin K, spores (10⁹ spores/L) were inoculated into Mandels Andreotti (MA) medium. The cultures were incubated at 30°C with shaking at 180 rpm.[4]
Extraction and Purification
-
Scaled-up Extraction for NMR: Approximately 5 grams of mycelium were ground to a fine powder in liquid nitrogen. The powdered mycelium was then subjected to bead-milling in diethyl ether. After removing cell debris, the diethyl ether extract was washed twice with double-distilled water and dried to yield the crude product for analysis.[3]
Antifungal Susceptibility Testing
-
Methodology: While the specific CLSI or EUCAST method was not detailed in the initial reports, the antifungal activity was determined by measuring the Minimum Inhibitory Concentration (MIC). This typically involves broth microdilution or agar dilution assays where various concentrations of the compound are tested against a standardized inoculum of the target fungus.
-
Test Organisms: Initial tests were conducted against Saccharomyces cerevisiae, Aspergillus nidulans, and the pathogenic yeast Candida auris.[3][4]
Metabolomic and Proteomic Analysis
-
Metabolomic Analysis: An untargeted metabolomics approach using an ion-identity molecular networking strategy was employed to identify novel compounds related to Ilicicolin H from the culture extracts.[1][6][7]
-
Proteomic Analysis: Proteomic data was acquired and analyzed using the DIA-NN 1.8.1 software to confirm the upregulation of enzymes involved in the Ilicicolin biosynthetic pathway upon overexpression of the TriliR transcription factor.[6][8]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Ilicicolin H is a known inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[1][4] Since Ilicicolin K retains the key structural moiety responsible for this activity, it is highly likely to share the same molecular target.[1][4] Inhibition of this complex disrupts ATP synthesis, leading to fungal cell death.
References
- 1. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tuwien.at [tuwien.at]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel antifungal compound, ilicicolin K, through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Exploring the therapeutic potential of the Ilicicolin family of compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ilicicolin family of natural products, primarily represented by Ilicicolin H and its analogues, has emerged as a promising class of bioactive compounds with significant therapeutic potential. Initially identified for their potent and broad-spectrum antifungal activity, recent research has unveiled their promising anticancer properties, particularly in the context of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the Ilicicolin family, detailing their mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for their study. Special emphasis is placed on the modulation of the Enhancer of Zeste Homolog 2 (EZH2) signaling pathway in cancer and the inhibition of the mitochondrial cytochrome bc1 complex in fungi. This document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring and harnessing the therapeutic capabilities of these fascinating molecules.
Introduction
Ilicicolins are a class of hybrid polyketide-nonribosomal peptide natural products produced by various fungal species, including Cylindrocladium ilicicola and Acremonium sclerotigenum. The archetypal member, Ilicicolin H, was first recognized for its potent antifungal properties.[1] Subsequent investigations have led to the discovery of other members of the family, such as Ilicicolin A, which has demonstrated significant antitumor effects.[2] This guide will delve into the multifaceted therapeutic potential of the Ilicicolin family, with a focus on their antifungal and anticancer applications.
Antifungal Potential of Ilicicolin H
Ilicicolin H exhibits potent antifungal activity against a broad range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[3][4] Its primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain, leading to the disruption of fungal respiration.[5]
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values of Ilicicolin H against various fungal species and their respiratory enzymes are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Ilicicolin H against Pathogenic Fungi
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 0.04 - 0.31 | [3] |
| Other Candida species | 0.01 - 5.0 | [3] |
| Cryptococcus species | 0.1 - 1.56 | [3] |
| Aspergillus fumigatus | 0.08 | [3] |
| Aspergillus flavus | Resistant | [3] |
| Saccharomyces cerevisiae (in glycerol) | 0.012 | [3] |
| Candida albicans (in glycerol) | 0.025 | [3] |
| Candida albicans (in glucose) | >50 | [3] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Ilicicolin H against Cytochrome bc1 Reductase
| Enzyme Source | IC50 (ng/mL) | Reference |
| Candida albicans NADH:cytochrome c oxidoreductase | 0.8 | [3] |
| Rat Liver NADH:cytochrome c oxidoreductase | 1500 | [3] |
| Rhesus Liver NADH:cytochrome c oxidoreductase | 500 | [3] |
| Saccharomyces cerevisiae ubiquinol:cytochrome c reductase | 87 - 108 | [3] |
Anticancer Potential of the Ilicicolin Family
Recent studies have highlighted the anticancer properties of the Ilicicolin family, with this compound showing particular promise in the treatment of castration-resistant prostate cancer (CRPC).[2] The primary anticancer mechanism identified is the suppression of the EZH2 signaling pathway.[2]
Quantitative Anticancer Activity Data
The antiproliferative activity of this compound against human prostate cancer cell lines is summarized in the table below.
Table 3: Antiproliferative Activity of this compound against Prostate Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| 22Rv1 | Cell Viability | 96 h | Strong inhibition at nanomolar concentrations | [6] |
| C4-2B | Cell Viability | 96 h | Strong inhibition at nanomolar concentrations | [6] |
| 22Rv1 | Colony Formation | 12 days | Dose-dependent inhibition | [7] |
| C4-2B | Colony Formation | 12 days | Dose-dependent inhibition | [7] |
Signaling Pathways and Biosynthesis
EZH2 Signaling Pathway in Castration-Resistant Prostate Cancer
This compound exerts its antitumor effect in CRPC by targeting the EZH2 signaling pathway. EZH2 is a histone methyltransferase that plays a crucial role in gene silencing. In CRPC, EZH2 can act as a transcriptional co-activator for the androgen receptor (AR), promoting tumor growth and resistance to therapy.[4] this compound has been shown to reduce the protein level of EZH2, leading to the suppression of EZH2 target genes such as Polo-like kinase 1 (PLK1) and Aurora kinase A (AURKA).[6][7]
Ilicicolin H Biosynthetic Pathway
The biosynthesis of Ilicicolin H is orchestrated by a biosynthetic gene cluster (BGC) that encodes a series of enzymes responsible for its complex chemical structure. The core of the molecule is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), followed by a series of tailoring reactions including cyclization and oxidation.[2][8]
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of the Ilicicolin family.
In Vitro Anticancer Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, C4-2B) in 96-well plates at a density of 2 x 10³ cells/well and allow to adhere overnight.[9]
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48, 72, 96, 120 hours).[9]
-
MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (Promega) to each well according to the manufacturer's protocol.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.[9]
-
Treatment: Treat cells with this compound for the specified duration.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.[9]
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.[9]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat prostate cancer cells with this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from BD Biosciences).[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Molecular Biology Techniques
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., EZH2, AR, β-actin) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.[5][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This technique is used to measure the expression levels of specific genes.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) and reverse transcribe to cDNA.[11]
-
qPCR Reaction: Perform qPCR using SYBR Green Master Mix and gene-specific primers on a real-time PCR system.[11]
-
Primer Sequences (Example for EZH2 targets):
-
PLK1 Forward: 5'-AAGCGGAGTTAGGGAGCAGT-3'
-
PLK1 Reverse: 5'-TCAGGTTGTCAGGAGAGGCT-3'
-
AURKA Forward: 5'-TGCCTGTCTTACTGTCTTCA-3'
-
AURKA Reverse: 5'-ATCTCTGTGTTAGGGTGTGG-3'
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the ΔΔCt method.[11]
This technique is used to determine the binding of specific proteins to DNA regions.
-
Cross-linking and Chromatin Shearing: Cross-link protein-DNA complexes in cells with formaldehyde and shear the chromatin into small fragments by sonication.[11]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-EZH2) or a control IgG overnight.[11]
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific promoter regions of target genes (e.g., AR promoter).[11]
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the specific antibody immunoprecipitation relative to the IgG control and input DNA.
Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster
This process involves expressing the genes responsible for Ilicicolin H production in a host organism that does not naturally produce it.
-
Vector Construction: Clone the Ilicicolin H biosynthetic genes (e.g., iliA, iliB, iliC, iliD) into a suitable expression vector, such as an AMA1-based pYFAC vector for expression in Aspergillus nidulans.[13]
-
Host Transformation: Introduce the expression vector into a suitable fungal host strain (e.g., Aspergillus nidulans) using a protoplast-mediated transformation method.[13]
-
Cultivation and Analysis: Culture the transformed fungal strain under appropriate conditions to induce gene expression and analyze the culture broth for the production of Ilicicolin H and its intermediates using techniques like HPLC and LC-MS.[2]
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J | Semantic Scholar [semanticscholar.org]
- 4. Polycomb group proteins EZH2 and EED directly regulate androgen receptor in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Evaluation of the Role of EZH2 in the Growth, Invasion, and Aggression of a Panel of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of prostate cancer progression by cancer cell stemness inhibitor napabucasin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined therapy targeting AR and EZH2 curbs castration-resistant prostate cancer enhancing anti-tumor T-cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cryptic transactivation domain of EZH2 binds AR and AR’s splice variant, promoting oncogene activation and tumorous transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Diverse Biological Activities of Ilicicolin Compounds: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the biological activities of Ilicicolin compounds, a class of natural products with significant therapeutic potential. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents complex biological pathways and experimental workflows through clear visualizations.
Introduction to Ilicicolin Compounds
Ilicicolin compounds are a family of secondary metabolites produced by various fungi, including those from the genera Cylindrocladium, Gliocadium, and Neonectria. Among these, Ilicicolin H has been the most extensively studied and has demonstrated potent biological effects, particularly as an antifungal agent. This review will delve into the known biological activities of the Ilicicolin family, with a primary focus on their antifungal and emerging antitumor properties.
Antifungal Activity of Ilicicolin H
Ilicicolin H exhibits potent and broad-spectrum activity against a range of pathogenic fungi.[1][2][3] Its primary mechanism of action is the highly selective inhibition of the fungal mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain.[1][2][4] This inhibition disrupts mitochondrial respiration, leading to fungal cell death.
Quantitative Antifungal Data
The minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of Ilicicolin H against various fungal pathogens and their target enzyme are summarized below.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 0.04 - 0.31 | [2] |
| Candida spp. | 0.01 - 5.0 | [2] |
| Cryptococcus spp. | 0.1 - 1.56 | [2] |
| Aspergillus fumigatus | 0.08 | [2] |
| Aspergillus flavus | Resistant | [2] |
| Enzyme/Complex | Target Organism | IC50 | Reference |
| Mitochondrial Cytochrome bc1 Reductase | Fungi | 2 - 3 ng/mL | [1][2][3] |
| NADH:cytochrome c oxidoreductase | Candida albicans | 0.8 ng/mL | [2] |
| NADH:cytochrome c oxidoreductase | Saccharomyces cerevisiae | 1.0 ng/mL | [2] |
| Cytochrome bc1 Complex (Qn site) | Saccharomyces cerevisiae | 3 - 5 nM | [4][5][6] |
| Rat Liver Cytochrome bc1 Reductase | Rat | >1000-fold less sensitive than fungal | [2][3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of various fungal isolates to Ilicicolin H was determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates were grown on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Ilicicolin H was serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of Ilicicolin H that resulted in a significant inhibition of visible fungal growth compared to the growth control.
Signaling Pathway: Inhibition of Fungal Mitochondrial Respiration
The following diagram illustrates the mechanism of action of Ilicicolin H on the fungal electron transport chain.
Caption: Ilicicolin H inhibits Complex III of the fungal mitochondrial electron transport chain.
Antitumor Activity of Ilicicolin A
Recent studies have highlighted the potential of this compound as an antitumor agent, particularly in the context of castration-resistant prostate cancer (CRPC).[7]
Mechanism of Action in Prostate Cancer
This compound has been shown to suppress the EZH2 (Enhancer of zeste homolog 2) signaling pathway in prostate cancer cells.[7] EZH2 is a histone methyltransferase that plays a crucial role in cancer progression and drug resistance. By reducing the protein levels of EZH2, this compound induces transcriptional changes that inhibit cancer cell proliferation.[7] Furthermore, this compound was found to enhance the anticancer activity of enzalutamide, a standard therapy for CRPC.[7]
Experimental Workflow: Investigating Antitumor Mechanism
The following diagram outlines the experimental workflow used to elucidate the antitumor mechanism of this compound.
Caption: Workflow for elucidating this compound's antitumor mechanism in prostate cancer.
Other Biological Activities
While antifungal and antitumor activities are the most prominent, other members of the Ilicicolin family have shown different biological effects. For instance, Ilicicolinic acids C and D have been reported to possess antibacterial properties.[8]
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of Ilicicolin H have provided insights into the chemical moieties crucial for its biological function.
-
The β-keto group is considered critical for its potent antifungal activity.[2]
-
Chemical modifications of the β-diketone moiety generally result in a significant loss of antifungal and cytochrome bc1 reductase inhibitory activity.[2]
-
Esterification at the 4'- and 19-hydroxyl groups, such as the creation of 4',19-diacetate and 19-cyclopropyl acetate derivatives , has been shown to retain antifungal activity while improving plasma protein binding, a limitation of the parent compound in vivo.[9][10]
Conclusion
The Ilicicolin family of compounds, particularly Ilicicolin H and this compound, represent promising scaffolds for the development of new therapeutic agents. Their well-defined mechanism of action against fungal pathogens and emerging evidence of their efficacy in cancer models warrant further investigation. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring the full spectrum of their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heterologous Production of Ilicicolin A in Aspergillus sojae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin A, a precursor to the potent trypanocidal agent ascofuranone, is a secondary metabolite with significant pharmacological interest.[1] Native production in Acremonium egyptiacum is often accompanied by the cytotoxic byproduct ascochlorin, complicating its industrial application.[1] This document provides detailed application notes and protocols for the heterologous production of this compound in Aspergillus sojae, a host organism generally recognized as safe (GRAS) and known for its low endogenous secondary metabolite production under standard laboratory conditions.[1][2]
The heterologous expression of the this compound biosynthetic gene cluster from A. egyptiacum in A. sojae offers a promising strategy for clean and enhanced production. Key findings indicate that the presence of chloride ions in the fermentation medium is crucial for the biosynthesis, and overexpression of the rate-determining enzyme, AscD, can significantly increase the yield of this compound.[1][2] These protocols outline the necessary steps for strain development, fermentation, and analysis of this compound.
Data Presentation
While specific production titers of this compound in engineered Aspergillus sojae are not publicly available in the reviewed literature, the qualitative improvements have been documented. The following table summarizes the key strains and the observed effects on this compound production.
| Strain ID | Genotype / Modification | Key Findings | Reference |
| A. sojae WT | Wild-Type | Low endogenous secondary metabolite production. | [1][2] |
| A. sojae ILC-1 | Heterologous expression of ascA-E and H-J gene cluster from A. egyptiacum. | Production of this compound is dependent on the presence of chloride ions in the medium. | [1][2] |
| A. sojae ILC-AscD | Multi-copy integration and overexpression of the AscD gene in the ILC-1 background. | Enhanced production of this compound compared to the ILC-1 strain. | [1][2] |
Experimental Protocols
Construction of this compound Producing Aspergillus sojae Strain
This protocol is based on the principles of Agrobacterium tumefaciens-mediated transformation (ATMT), a reliable method for genetic modification of A. sojae.
Materials:
-
Aspergillus sojae wild-type strain
-
Agrobacterium tumefaciens strain (e.g., LBA4404)
-
Expression vectors containing the ascA-E and H-J gene cluster under the control of suitable promoters (e.g., amyB promoter).
-
Vector for overexpression of AscD.
-
Selection marker (e.g., hygromycin or phleomycin resistance gene).
-
Potato Dextrose Agar (PDA)
-
Minimal Medium (MM) for fungal selection
-
Induction medium for A. tumefaciens
-
Phleomycin or other appropriate selection antibiotic
-
Sterile distilled water with 0.05% Tween 80
Protocol:
-
Preparation of A. sojae spores:
-
Grow the wild-type A. sojae on PDA plates at 30°C for 5-7 days until sporulation.
-
Harvest spores by adding 5 mL of sterile 0.05% Tween 80 solution to the plate and gently scraping the surface.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.
-
-
Preparation of A. tumefaciens:
-
Introduce the expression vectors into A. tumefaciens by electroporation.
-
Culture the transformed A. tumefaciens in a suitable liquid medium with appropriate antibiotics at 28°C for 48 hours.
-
Harvest the bacterial cells by centrifugation and resuspend in induction medium to an OD600 of 0.15. Incubate at 28°C until the OD600 reaches 0.6.
-
-
Co-cultivation:
-
Mix 100 µL of the A. sojae spore suspension with 100 µL of the induced A. tumefaciens culture.
-
Spread the mixture onto a cellophane membrane placed on a co-cultivation medium plate.
-
Incubate the plates at 25°C for 48-72 hours in the dark.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to a selection medium plate containing an appropriate antibiotic (e.g., 50 µg/mL phleomycin) and a bacteriostatic agent (e.g., cefotaxime) to inhibit A. tumefaciens growth.
-
Incubate at 30°C for 5-7 days until resistant colonies appear.
-
-
Verification of Transformants:
-
Isolate individual resistant colonies and subculture them on fresh selection plates.
-
Confirm the integration of the target genes by PCR using specific primers for the asc gene cluster and the selection marker.
-
Fermentation for this compound Production
Materials:
-
Transformed A. sojae strain
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB)
-
Production medium (a defined or complex medium, supplemented with a chloride source). A suggested basal medium could be a Czapek-Dox based medium.
-
Sodium Chloride (NaCl) as a chloride source.
Protocol:
-
Seed Culture:
-
Inoculate a 250 mL flask containing 50 mL of PDB with spores of the transformed A. sojae strain.
-
Incubate at 30°C with shaking at 180 rpm for 48 hours.
-
-
Production Culture:
-
Inoculate a 1 L flask containing 200 mL of production medium with 10% (v/v) of the seed culture.
-
The production medium should be supplemented with an adequate concentration of chloride ions (e.g., 1-3% w/v NaCl). The optimal concentration should be determined empirically.
-
Incubate at 30°C with shaking at 180 rpm for 5-7 days.
-
Extraction and Quantification of this compound
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.
Protocol:
-
Extraction:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification by HPLC:
-
Dissolve the crude extract in a known volume of methanol.
-
Analyze the sample by HPLC. A suggested method is as follows:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of an this compound standard (if available) or based on literature values for similar compounds.
-
-
Quantify this compound by comparing the peak area with a standard curve generated from a purified this compound standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the heterologous production of this compound in Aspergillus sojae.
Caption: Putative signaling pathway for this compound production in Aspergillus sojae.
References
Application Note: Extraction and Purification of Ilicicolin A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin A, also known as Ilicicolin H, is a potent antifungal agent produced by several fungal species, including those from the genera Cylindrocladium, Gliocladium, and Trichoderma.[1][2] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 reductase, making it a molecule of significant interest for antifungal drug development.[1][3] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and pharmacology.
Fungal Strains and Culture Conditions
This compound has been successfully isolated from several fungal species. The choice of fungus and culture conditions can significantly impact the yield of the target compound.
Table 1: this compound Producing Fungi and Culture Media
| Fungal Species | Culture Medium | Reference |
| Cylindrocladium ilicicola | Not specified in detail, but originally isolated from this fungus. | [1] |
| Gliocladium roseum | Not specified in detail. | [1] |
| Neonectria sp. DH2 | Solid Rice Medium | [4] |
| Trichoderma reesei (genetically engineered) | Mandels Andreotti (MA) medium | [2] |
A general protocol for fungal culture involves inoculating a suitable liquid or solid medium with the desired fungal strain and incubating under optimal conditions for growth and secondary metabolite production. For solid-state fermentation, rice medium is a common choice.[4] For submerged fermentation, a defined medium such as Mandels Andreotti (MA) can be used.[2]
Extraction Protocol
The following protocol outlines the steps for extracting this compound from fungal cultures. This protocol is a composite based on methods described for this compound and other fungal secondary metabolites.
Materials and Reagents
-
Fungal culture (liquid broth and/or mycelia; or solid-state fermentation culture)
-
Ethyl acetate
-
Methanol
-
2 M HCl
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
High-speed blender (for solid cultures)
Procedure
-
Harvesting:
-
For liquid cultures, separate the mycelia from the culture broth by filtration.
-
For solid-state cultures, the entire culture can be used for extraction.
-
-
Mycelial Extraction (for liquid cultures):
-
The harvested mycelia can be ground, for instance with a hand blender, to break up the tissue.[5]
-
Extract the ground mycelia with methanol. The exact volume will depend on the biomass, but a common starting point is a 1:10 ratio of biomass (g) to solvent (mL). Agitate or stir for several hours.
-
Filter the mixture to separate the methanol extract from the mycelial debris. Repeat the extraction process on the debris to ensure complete recovery.
-
-
Culture Broth Extraction (for liquid cultures):
-
Solid-State Culture Extraction:
-
If using a solid medium like rice, the entire culture can be extracted.
-
Extract the solid culture three times with methanol.[4] A common solvent-to-solid ratio for mycotoxin extraction is between 1:10 and 1:30 (g/mL).
-
Filter the mixture to collect the methanol extract.
-
-
Drying and Concentration:
-
Combine all the organic extracts (methanol and/or ethyl acetate).
-
Dry the combined extract over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.[5]
-
Concentrate the dried extract to dryness using a rotary evaporator.
-
-
Sample Preparation for Purification:
-
Dissolve the dried crude extract in a small volume of a suitable solvent, such as methanol or acetonitrile, to a concentration of 5-10 mg/mL for analytical purposes or 50 mg/mL for preparative purification.[5]
-
Filter the dissolved extract to remove any insoluble material before proceeding to purification.
-
Purification Protocol
The crude extract containing this compound can be purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a common and effective method.
Materials and Reagents
-
Crude this compound extract
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a detector (e.g., UV-Vis or PDA)
-
Fraction collector
Procedure
-
Column and Mobile Phase Selection:
-
A C18 column is a suitable choice for the purification of this compound.
-
A common mobile phase system consists of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like 0.1% TFA or formic acid to improve peak shape.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the filtered crude extract onto the column.
-
Run a gradient elution program. A representative gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-35 min: 20% to 100% Acetonitrile
-
35-40 min: 100% Acetonitrile
-
40-45 min: 100% to 20% Acetonitrile
-
45-50 min: 20% Acetonitrile
-
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).
-
Collect fractions corresponding to the peak of interest.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
The identity and structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]
-
Table 2: Quantitative Data on this compound Production and Purification
| Parameter | Value | Fungal Strain/System | Reference |
| Yield from Culture | |||
| Heterologous expression in Aspergillus nidulans | 0.55 mg/L | Aspergillus nidulans | [4] |
| Solid rice medium culture | 30 mg from 120 x 1 L flasks | Neonectria sp. DH2 | [4] |
| Purification | |||
| HPLC Column | Reversed-phase C18 | General Practice | [6] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | General Practice | [6] |
| Physicochemical Properties | |||
| Molecular Formula | C₂₇H₃₁NO₄ | - | [5] |
| Molecular Weight | 433.5 g/mol | - | [5] |
Storage and Stability
-
Solid Form: Purified this compound in solid form should be stored in a tightly sealed vial at -20°C and can be kept for up to 6 months.
-
In Solution: Stock solutions of this compound, typically dissolved in DMSO, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[1][7] It is recommended to prepare solutions for use on the same day.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflow for this compound extraction and purification, and a simplified representation of its mode of action.
Caption: Workflow for this compound Extraction and Purification.
Caption: Simplified Mode of Action of this compound.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ilicicolin H | C27H31NO4 | CID 54704283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chromatographic retention parameters in medicinal chemistry and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ilicicolin H | TargetMol [targetmol.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification and Purity Analysis of Ilicicolin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantification and purity assessment of Ilicicolin A using a robust High-Performance Liquid Chromatography (HPLC) method. This compound, a member of the ilicicolin family of natural products, exhibits significant biological activities, making its accurate quantification and purity profiling critical for research and development. This application note details the necessary instrumentation, reagents, and a step-by-step protocol for sample and standard preparation, chromatographic separation, and data analysis. The method is designed to be precise, accurate, and suitable for routine analysis in a laboratory setting.
Introduction
Ilicicolins are a class of fungal metabolites known for their diverse biological activities, including antifungal and antimicrobial properties.[1][2] Accurate determination of the concentration and purity of this compound is essential for mechanism-of-action studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[3][4] This note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. The described protocol can be adapted for the analysis of related ilicicolin compounds.
Experimental
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.22 µm or 0.45 µm)
-
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and analysis of this compound. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-95% B, 15-18 min: 95% B, 18.1-22 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (based on typical UV absorbance for similar structures; should be optimized by scanning the UV spectrum of this compound) |
| Run Time | 22 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract this compound with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[3]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5]
Linearity
Linearity is established by injecting the working standard solutions at a minimum of five concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed.
Precision
Precision is assessed by performing repeated injections of the same standard solution. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Multiple injections on the same day.
-
Intermediate Precision (Inter-day precision): Injections on different days, by different analysts, or with different equipment.
Accuracy
Accuracy is determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The percentage recovery is then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Table of Hypothetical Method Validation Results:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 2% | Intra-day: 0.8%, Inter-day: 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.6 µg/mL |
Quantification and Purity Analysis
Quantification
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Purity Analysis
The purity of an this compound sample is determined by the area percent method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100 [3]
Table of Hypothetical Purity Analysis Data:
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Purified Sample | 12.5 | 15,400,000 | 99.2 | This compound |
| 8.2 | 80,000 | 0.5 | Impurity 1 | |
| 14.1 | 45,000 | 0.3 | Impurity 2 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow for HPLC method development.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification and purity analysis of this compound. The described protocol, including sample preparation, chromatographic conditions, and method validation, offers a solid foundation for researchers and drug development professionals. Proper validation of this method in the user's laboratory is crucial to ensure accurate and reproducible results. This method can be a valuable tool in the quality control and development of this compound as a potential therapeutic agent.
References
Application Note: Antifungal Susceptibility Testing of Ilicicolin A using Microdilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin A, also known as Ilicicolin H, is a natural product isolated from the fungus Cylindrocladium ilicicola and Gliocadium roseum.[1][2] It has demonstrated potent, broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3] The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 reductase (Complex III), a critical component of the electron transport chain, thereby disrupting fungal respiration.[1][4] This unique mode of action makes this compound a promising candidate for the development of new antifungal agents, particularly in the context of rising resistance to existing drug classes.
This application note provides a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, a standardized technique for antifungal susceptibility testing. The provided methodology is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy of results.[5][6][7][8]
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Candida albicans | Various clinical isolates | 0.04 - 0.31 | [2] |
| Candida spp. (non-albicans) | Various | 0.01 - 5.0 | [2] |
| Cryptococcus spp. | Various | 0.1 - 1.56 | [2] |
| Aspergillus fumigatus | Various | 0.08 | [2] |
| Aspergillus flavus | Not specified | Resistant | [2] |
| Saccharomyces cerevisiae | MY2141 | 0.012 (in glycerol-based media) | [2] |
| Candida auris | Not specified | 0.77 | [10] |
Note: The antifungal activity of this compound can be influenced by the carbon source in the growth medium. For instance, its activity against S. cerevisiae and C. albicans is significantly higher in media containing a non-fermentable carbon source like glycerol compared to glucose-based media.[2]
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that inhibits growth.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
-
Multichannel pipette
Protocol
1. Preparation of this compound Stock Solution a. Dissolve this compound in DMSO to a final concentration of 1.28 mg/mL. b. This stock solution can be further diluted in RPMI-1640 medium to prepare the working solutions.
2. Preparation of Fungal Inoculum a. Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or until adequate sporulation is observed (for molds). b. For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm. d. For molds, determine the conidial concentration using a hemocytometer and adjust to the desired concentration. e. Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Preparation of the Microdilution Plate a. Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate. b. Prepare a working solution of this compound at twice the highest desired final concentration in RPMI-1640 medium. c. Add 200 µL of this working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
4. Inoculation and Incubation a. Add 100 µL of the diluted fungal inoculum to wells 1 through 11. b. The final volume in each well will be 200 µL. c. Seal the plates or use low-evaporation lids and incubate at 35°C for 24-48 hours.
5. Reading and Interpretation of Results a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. c. For some antifungal agents and fungal species, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the first well showing a significant reduction in growth.
Visualizations
Caption: Workflow of the broth microdilution assay.
Caption: this compound inhibits fungal mitochondrial respiration.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
Ilicicolin A: A Promising Agent for Cancer Research - Application Notes and Protocols for Cytotoxicity Assays
Introduction
Ilicicolin A, a natural product isolated from various fungal species, has garnered significant interest in the scientific community for its potent biological activities. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound, with a specific focus on its effects on HeLa human cervical cancer cells and other cancer cell lines. These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Data Presentation: Cytotoxicity of Ilicicolins
For comparative purposes, the table below summarizes the available IC50 values for Ilicicolin C, a related analog, against prostate cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ilicicolin C | PC-3 | Prostate Cancer | Not specified |
| Ilicicolin C | 22Rv1 | Prostate Cancer | Not specified |
Note: Specific IC50 values for Ilicicolin C were not provided in the referenced abstract, but it was stated to have cytotoxic effects on these cell lines.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical adenocarcinoma), and other cancer cell lines of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for specific experimental conditions.
-
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Procedure:
-
Seed HeLa cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Based on studies of this compound and its analogs, a proposed mechanism of action involves the inhibition of critical cell signaling pathways such as the PI3K/AKT/mTOR and the EZH2 pathways, leading to the induction of apoptosis.
Caption: Proposed signaling pathways affected by this compound.
Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and cell lines used.
References
Application Notes and Protocols: Investigating the Mechanism of Action of Ilicicolin A Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin A, an ascochlorin derivative, has demonstrated notable antiproliferative activity in human prostate cancer cells, particularly in castration-resistant prostate cancer (CRPC).[1][2] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to investigate the molecular pathways affected by this compound, focusing on its role in suppressing the EZH2 signaling pathway.[1][2]
Core Mechanism of Action: Suppression of the EZH2 Signaling Pathway
This compound exerts its antitumor effects in castration-resistant prostate cancer by targeting the Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that plays a critical role in cancer progression and drug resistance.[1][2] this compound has been shown to reduce the protein levels of EZH2, which in turn leads to changes in gene transcription.[1][2] Specifically, it inhibits the binding of EZH2 to the promoter regions of key genes involved in cell cycle progression and androgen receptor signaling, such as AR, PLK1, and AURKA.[1][2] Furthermore, evidence suggests that this compound promotes the degradation of EZH2 protein through the ubiquitin-proteasome pathway.[2][3]
References
- 1. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ilicicolin A Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Ilicicolin A analogues, focusing on modifications of the core structure to explore structure-activity relationships (SAR). This compound and its related compounds, particularly Ilicicolin H, are potent antifungal agents that inhibit the mitochondrial cytochrome bc1 reductase.[1] Understanding the SAR of this class of molecules is crucial for the development of new and improved antifungal therapeutics.
Introduction to this compound and SAR Studies
This compound belongs to a family of natural products characterized by a complex polyketide-derived structure. A key structural feature is a β-diketone moiety, which has been identified as critical for its antifungal activity.[1] SAR studies on Ilicicolin H, a closely related and well-studied analogue, have revealed that modifications to this β-diketone system significantly impact its biological activity. To probe the importance of this functional group, a variety of analogues have been synthesized, including oximes, hydrazones, pyrazoles, and isoxazoles, primarily to alter the chelating properties of the β-diketone.[1]
The core structure of this compound features a decalin ring system, which is biosynthetically proposed and synthetically achieved through an intramolecular Diels-Alder reaction. This key reaction provides a strategic approach to assembling the complex carbocyclic framework of these molecules.
Data Presentation: SAR of Ilicicolin H and Analogues
The following table summarizes the antifungal activity of Ilicicolin H and its synthesized analogues against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Modification | Candida albicans (MY1055) MIC (µg/mL) | Fungal Reductase IC50 (ng/mL) | Notes |
| Ilicicolin H | Parent Compound | 0.025 | 3 | Potent antifungal activity.[1] |
| Pyrazole Analogue (9) | β-Diketone replaced with pyrazole | 0.250 | 3 | ~10-fold loss in whole-cell activity, but retains enzyme inhibitory activity.[1] |
| Oxadiazocine Analogue (12) | β-Diketone modification | >10 | >10000 | Inactive.[1] |
| Oxime Analogue (13) | β-Diketone modification | >10 | >10000 | Inactive.[1] |
| Isoxazole Analogue (14) | β-Diketone replaced with isoxazole | >10 | >10000 | Inactive.[1] |
| Ilicicolin J | Analogue lacking C8-stereocenter | 6.3 | Not reported | Comparable activity to Ilicicolin H against C. albicans ATCC10231.[2] |
Experimental Protocols
This section details the methodologies for the synthesis of the Ilicicolin core structure and subsequent modifications to generate analogues for SAR studies.
Protocol 1: Synthesis of the Ilicicolin Decalin Core via Intramolecular Diels-Alder Reaction
This protocol describes a general strategy for the construction of the decalin core of this compound based on a biomimetic intramolecular Diels-Alder reaction.
Workflow Diagram:
Caption: Synthetic workflow for the Ilicicolin decalin core.
Methodology:
-
Synthesis of the Triene Precursor: The synthesis begins with the coupling of a suitably functionalized pyridone moiety with a polyene side chain. The specific steps for the elaboration of these fragments are dependent on the target analogue but generally involve standard organic synthesis techniques such as olefination and coupling reactions.
-
Intramolecular Diels-Alder Cycloaddition: The assembled triene precursor is subjected to conditions that promote the intramolecular [4+2] cycloaddition. This can be achieved by:
-
Thermal Conditions: Heating the precursor in a high-boiling solvent (e.g., toluene, xylene) to induce the cycloaddition.
-
Lewis Acid Catalysis: Employing a Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂) at lower temperatures to catalyze the reaction and potentially improve stereoselectivity.
-
-
Purification: The resulting decalin core is purified by column chromatography on silica gel.
-
Characterization: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Synthesis of Pyrazole Analogues from the Ilicicolin β-Diketone
This protocol describes the conversion of the β-diketone moiety of an Ilicicolin core into a pyrazole ring.
Workflow Diagram:
Caption: Synthesis of Ilicicolin pyrazole analogues.
Methodology:
-
Reaction Setup: To a solution of the Ilicicolin β-diketone in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pyrazole analogue.
-
Characterization: The structure of the pyrazole derivative is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS).
Protocol 3: Synthesis of Isoxazole Analogues from the Ilicicolin β-Diketone
This protocol outlines the synthesis of isoxazole analogues from the β-diketone functionality of an Ilicicolin core structure.
Workflow Diagram:
Caption: Synthesis of Ilicicolin isoxazole analogues.
Methodology:
-
Reaction with Hydroxylamine: The Ilicicolin β-diketone is treated with hydroxylamine at room temperature.[1]
-
Cyclization: The intermediate oxime is then heated in a solvent such as acetic acid to facilitate the cyclization to the isoxazole ring.[1]
-
Purification: After completion of the reaction (monitored by TLC), the mixture is worked up and the crude product is purified by column chromatography.
-
Characterization: The final isoxazole analogue is characterized by standard spectroscopic techniques.
Signaling Pathway and Mechanism of Action
Ilicicolin H and its active analogues exert their antifungal effect by targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately cell death.
Caption: Mechanism of action of this compound analogues.
References
Application Notes and Protocols: Validating the Molecular Target of Ilicicolin A through Gene Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin A, a natural product derived from the fungus Acremonium sclerotigenum, has demonstrated significant anti-tumor activity, particularly in castration-resistant prostate cancer (CRPC).[1][2] Emerging evidence strongly suggests that its mechanism of action involves the targeted degradation of the Enhancer of zeste homolog 2 (EZH2) protein, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][3][4] EZH2 is frequently overexpressed in various cancers, including prostate cancer, where it plays a critical role in disease progression and therapeutic resistance.[1][3] This document provides detailed application notes and protocols for validating EZH2 as the molecular target of this compound using gene knockout studies, a crucial step in the preclinical development of this promising therapeutic agent.
Data Presentation
Quantitative Analysis of this compound and Related Compounds
The following tables summarize the in vitro efficacy of this compound and its analogue, Ilicicolin H, providing a comparative overview of their biological activities.
Table 1: In Vitro Efficacy of this compound against Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Putative Target | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | EZH2 | 9.70 ± 0.77 (Ilicicolin C) | [5] |
| 22Rv1 | Prostate Cancer | EZH2 | 5.96 ± 0.43 (Ilicicolin C) | [5] |
Note: Specific IC50 values for this compound were not available in the searched literature. The data presented is for a related compound, Ilicicolin C, which also shows activity against prostate cancer cells. Further studies are required to determine the precise IC50 values for this compound.
Table 2: In Vitro Efficacy of Ilicicolin H against Fungal Pathogens
| Fungal Species | Putative Target | MIC (µg/mL) | IC50 (ng/mL) | Reference |
| Candida albicans | Cytochrome bc1 reductase | 0.04 - 0.31 | 2-3 | [3][6] |
| Aspergillus fumigatus | Cytochrome bc1 reductase | 0.08 | 2-3 | [3][6] |
| Cryptococcus neoformans | Cytochrome bc1 reductase | 0.1 - 1.56 | N/A | [6] |
| Saccharomyces cerevisiae | Cytochrome bc1 reductase | N/A | 3-5 | [7] |
Signaling Pathway
This compound is proposed to exert its anti-tumor effects by inducing the degradation of EZH2, which in turn alleviates the transcriptional repression of tumor suppressor genes and other downstream targets like the androgen receptor (AR), polo-like kinase 1 (PLK1), and aurora kinase A (AURKA).[1][3]
References
- 1. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Investigating the Impact of Ilicicolin A on Mitochondrial Respiration in Yeast
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin A, a natural compound isolated from the fungus Cylindrocladium iliciola, has garnered significant interest for its potent antifungal properties. A key mechanism of its action is the inhibition of mitochondrial respiration, a fundamental cellular process for energy production. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on mitochondrial respiration in the model organism Saccharomyces cerevisiae (yeast). These guidelines are intended for researchers in academia and industry engaged in drug discovery, mitochondrial research, and cellular bioenergetics.
Ilicicolin H, a derivative of this compound, has been shown to be a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of Saccharomyces cerevisiae.[1][2][3] This inhibition disrupts the electron flow, leading to a decrease in ATP synthesis and ultimately impacting cell viability. The IC50 for the inhibition of ubiquinol-cytochrome c reductase activity in the yeast bc1 complex is approximately 3-5 nM.[1] Ilicicolin H binds to the Qn site of the bc1 complex, a site also targeted by the well-known inhibitor antimycin, though their binding modes differ.[1] Understanding the precise effects of this compound on mitochondrial function is crucial for its development as a potential therapeutic agent.
Data Presentation
The following tables summarize the quantitative data reported for the inhibitory effects of Ilicicolin H on yeast mitochondrial respiration.
Table 1: Inhibitory Concentration (IC50) of Ilicicolin H on Yeast Mitochondrial Respiratory Chain Complexes
| Respiratory Chain Complex | Substrate(s) | IC50 (nM) | Reference |
| Complex III (cytochrome bc1) | Ubiquinol | 3-5 | [1] |
| Complex I-III | Ethanol, Glycerol-3-phosphate, NADH | 80, 20, 8 (in µg/mL) | [2] |
| Complex II-III | Succinate | 1.0 (in µg/mL) | [2] |
| Complex IV | Ascorbate/TMPD | >10.0 (in µg/mL) | [2] |
Table 2: Comparison of Ilicicolin H and Antimycin A Effects on the Cytochrome bc1 Complex
| Feature | Ilicicolin H | Antimycin A | Reference |
| Binding Site | Qn site | Qn site | [1] |
| Effect on Cytochrome b Spectrum | Blue shift | Red shift | [1] |
| Inhibition of Ubiquinol Oxidation | No effect at Center P | - | [1] |
| Promotion of Oxidant-Induced Cytochrome b Reduction | Yes | Yes | [1] |
Experimental Protocols
This section provides detailed protocols for measuring the effect of this compound on mitochondrial respiration in S. cerevisiae.
Protocol 1: Measurement of Oxygen Consumption in Whole Yeast Cells using a Clark-Type Electrode
This protocol is adapted from established methods for quantifying mitochondrial respiration in intact yeast cells.[4][5]
Materials:
-
Saccharomyces cerevisiae strain (e.g., W303)
-
Yeast growth medium (e.g., YPD)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Respiration buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1% glucose)
-
Oligomycin (inhibitor of ATP synthase)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncouplers)
-
Antimycin A or Potassium Cyanide (KCN) (inhibitors of the respiratory chain)
-
Clark-type oxygen electrode system
-
Stirring chamber
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.1 and grow to mid-log phase (OD600 of 0.5-1.0).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile distilled water and resuspend in respiration buffer to a final concentration of ~20 mg wet weight/mL.
-
-
Oxygen Consumption Measurement:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1 mL of the yeast cell suspension to the stirring chamber pre-warmed to 30°C.
-
Allow the system to stabilize and record the basal respiration rate for 2-3 minutes.
-
Add this compound at the desired final concentration and record the oxygen consumption rate. Use a solvent control (e.g., DMSO) for comparison.
-
Sequentially add the following reagents, allowing the rate to stabilize between each addition:
-
Oligomycin (e.g., 2.5 µg/mL): To determine the proportion of respiration coupled to ATP synthesis.
-
CCCP or FCCP (e.g., 5 µM): To measure the maximal respiratory capacity.
-
Antimycin A (e.g., 1 µg/mL) or KCN (e.g., 1 mM): To inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Calculate the oxygen consumption rates (in nmol O2/min/mg of cells) from the slopes of the oxygen concentration traces.
-
Determine the percentage inhibition of basal and maximal respiration by this compound.
-
Calculate the respiratory control ratio (RCR) as the ratio of the maximal respiration rate to the oligomycin-inhibited rate.
-
Protocol 2: High-Throughput Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol is adapted for yeast from methods developed for mammalian cells and other organisms.[6]
Materials:
-
Saccharomyces cerevisiae strain
-
Yeast growth medium
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., minimal medium with a non-fermentable carbon source like glycerol or ethanol)
-
Oligomycin, CCCP/FCCP, Antimycin A/Rotenone
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating:
-
Grow and harvest yeast cells as described in Protocol 1.
-
Resuspend the cells in the assay medium.
-
Seed the yeast cells into the wells of a Seahorse XF Cell Culture Microplate at an optimized density.
-
Adhere the cells to the bottom of the wells by centrifugation.
-
-
Seahorse XF Assay:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 30°C in a non-CO2 incubator.
-
Replace the calibrant with the assay medium and place the plate in the Seahorse XF Analyzer for calibration.
-
Prepare the injection ports of the sensor cartridge with this compound, oligomycin, CCCP/FCCP, and antimycin A/rotenone at the desired final concentrations.
-
After calibration, replace the cell culture plate with the assay plate and initiate the run.
-
The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data.
-
Determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the yeast mitochondrial electron transport chain by this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on yeast respiration.
Logical Relationship Diagram: Mitochondrial Retrograde Signaling
Caption: Potential activation of retrograde signaling by this compound-induced mitochondrial dysfunction.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the effects of this compound on mitochondrial respiration in yeast. By employing these methods, researchers can further elucidate the mechanism of action of this promising antifungal compound, assess its potency and specificity, and explore its potential downstream effects on cellular signaling pathways. This knowledge is essential for the rational design and development of novel antifungal therapies targeting mitochondrial function.
References
- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Respiration Quantification in Yeast Whole Cells [jove.com]
- 5. Mitochondrial Respiration Quantification in Yeast Whole Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Ilicicolin A in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin A and its analogues, such as Ilicicolin H, are potent, broad-spectrum antifungal agents.[1][2] These natural products, isolated from fungi like Cylindrocladium ilicicola and Gliocadium roseum, exhibit significant activity against a range of pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species.[1][2] The unique mechanism of action of this compound/H, targeting the mitochondrial electron transport chain, presents a compelling case for its use in combination with other antifungal drugs. Combination therapy is a promising strategy to enhance efficacy, reduce required dosages, minimize toxicity, and overcome the development of resistance.[3][4]
While direct experimental data on the synergistic effects of this compound in combination with other antifungals is not yet broadly published, its mode of action provides a strong rationale for such investigations. Agents that inhibit mitochondrial respiration can create cellular stress that may potentiate the activity of drugs targeting other pathways, such as cell wall synthesis (echinocandins) or ergosterol biosynthesis (azoles).[5][6]
These application notes provide a detailed protocol for assessing the synergistic potential of this compound with other antifungal agents using the checkerboard microdilution assay.
Mechanism of Action: Targeting Fungal Respiration
This compound and its analogues act by specifically inhibiting the mitochondrial cytochrome bc1 complex (also known as complex III) of the electron transport chain.[1][7] This inhibition blocks cellular respiration, leading to a depletion of ATP, the primary energy currency of the cell. This disruption of energy metabolism is a potent mechanism for inhibiting fungal growth.[8] Fungal cytochrome bc1 complexes have sufficient structural differences from their mammalian counterparts to allow for selective inhibition, providing a targeted therapeutic approach.[7]
Caption: Mechanism of action of this compound.
Data Presentation: Quantifying Synergy
The interaction between this compound and another antifungal agent can be quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the checkerboard assay data. The FIC index is the sum of the FICs of each drug in a combination that inhibits fungal growth.
FIC Calculation:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Drug B
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Hypothetical Checkerboard Assay Results for this compound and Fluconazole against Candida albicans
| This compound (µg/mL) | Fluconazole (µg/mL) | Fungal Growth | FIC of this compound | FIC of Fluconazole | FICI | Interpretation |
| 0.25 (MIC) | 0 | No | 1.0 | 0 | 1.0 | - |
| 0 | 2.0 (MIC) | No | 0 | 1.0 | 1.0 | - |
| 0.125 | 0.25 | Yes | - | - | - | - |
| 0.0625 | 0.5 | No | 0.25 | 0.25 | 0.5 | Synergy |
| 0.03125 | 1.0 | Yes | - | - | - | - |
Experimental Protocols
Checkerboard Microdilution Assay for Antifungal Synergy
This protocol details the methodology to assess the in vitro interaction between this compound and another antifungal agent (e.g., fluconazole, caspofungin, amphotericin B).
Materials:
-
This compound (stock solution in DMSO)
-
Second antifungal agent (stock solution in appropriate solvent)
-
Candida albicans strain (or other fungal species of interest)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile, multichannel pipettes
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Incubator (35°C)
Workflow Diagram:
Caption: Workflow for the checkerboard microdilution assay.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Plate Preparation:
-
Dispense 50 µL of RPMI-1640 medium into all wells of a 96-well plate.
-
In the first column, add 50 µL of this compound at four times the desired final highest concentration.
-
In the first row, add 50 µL of the second antifungal agent at four times its desired final highest concentration.
-
-
Serial Dilutions:
-
This compound (Horizontal Dilution): Perform serial twofold dilutions of this compound across the plate from column 1 to column 10, transferring 50 µL at each step. Discard the final 50 µL from column 10.
-
Drug B (Vertical Dilution): In each column, perform serial twofold dilutions of the second antifungal agent down the plate from row A to row G, transferring 50 µL at each step. Discard the final 50 µL from row G.
-
This creates a matrix of decreasing concentrations of both drugs.
-
Controls: Row H should contain only dilutions of this compound, and column 11 should contain only dilutions of the second antifungal agent to determine their individual MICs. A well with no drugs should be included as a growth control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the drug(s) that causes complete visual inhibition of growth. For some fungistatic agents like azoles, a significant reduction in turbidity (≥50%) may be used as the endpoint.
-
Record the MIC of each drug alone and the MICs of the drugs in combination from the wells showing no growth.
-
-
Calculation:
-
Calculate the FIC and FICI for each combination that inhibits growth to determine the nature of the interaction as described in the "Data Presentation" section.
-
Conclusion and Future Directions
The unique mechanism of action of this compound makes it a strong candidate for combination therapy. The protocol provided here offers a standardized method for evaluating its potential synergistic interactions with existing antifungal agents. Positive results from such in vitro studies would provide a strong rationale for further investigation in preclinical animal models of fungal infections. The development of combination therapies incorporating novel agents like this compound is a critical strategy in addressing the growing challenge of antifungal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of fluconazole with non-antifungal agents: a promising approach to cope with resistant Candida albicans infections and insight into new antifungal agent discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ilicicolin A production yield in heterologous expression systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the production of Ilicicolin H in heterologous expression systems.
Troubleshooting Guide
This guide addresses common issues encountered during the heterologous expression of the Ilicicolin H biosynthetic gene cluster (BGC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low yield of Ilicicolin H | Silent or poorly expressed biosynthetic gene cluster (BGC). | • Promoter Engineering: Replace native promoters in the BGC with strong, constitutive promoters (e.g., gpdA) or well-characterized inducible promoters (e.g., amyB) known to function well in your fungal host.[1][2]• Transcription Factor Overexpression: If the BGC has a pathway-specific transcription factor (like TriliR in Trichoderma reesei), overexpressing this regulator can activate the entire cluster.[3][4]• Codon Optimization: Synthesize the genes of the BGC with codons optimized for your specific expression host (Aspergillus nidulans, A. oryzae, etc.). |
| Incorrect or incomplete BGC identified. | • Bioinformatic Re-analysis: Ensure your identified BGC contains the core genes necessary for Ilicicolin H biosynthesis: a PKS-NRPS hybrid (IliA/IccA), an enoyl reductase (IliB/IccB), a cytochrome P450 (IliC/IccC), and a Diels-Alderase (IliD/IccD).[4][5]• Sequence Verification: Verify the sequence of your cloned BGC to ensure there are no mutations or truncations. | |
| Suboptimal fermentation conditions. | • Media Optimization: Test different growth media. For example, Neonectria sp. DH2 was cultivated on PDB medium (300 g/L potato, 20 g/L glucose) or solid rice medium.[3]• Culture Parameters: Optimize temperature, pH, and aeration, as these can significantly impact secondary metabolite production. | |
| Presence of shunt products (e.g., Ilicicolin J, 8-epi-ilicicolin H) | Host-specific metabolic pathways interfering with the heterologous pathway. | • Host Selection: The choice of heterologous host can influence the product profile. For instance, expressing the T. reesei BGC in A. oryzae resulted in different shunt products compared to expression in A. nidulans.[5]• Enzyme Co-expression: The formation of 8-epi-ilicicolin H suggests the need for an epimerase. Some BGCs contain an epimerase (IccE/TriliE) that is necessary for the conversion to Ilicicolin H.[4] Ensure this gene is included and expressed in your construct if needed. |
| Inefficient enzymatic conversion in the biosynthetic pathway. | • Enzyme Characterization: Individually express and characterize the enzymes in the pathway to identify potential bottlenecks. For example, the Diels-Alderase (IliD) is crucial for forming the decalin moiety.[5] | |
| Difficulty in detecting and quantifying Ilicicolin H | Low concentration of the product. | • Sensitive Analytical Methods: Use a sensitive HPLC method with a suitable column (e.g., C18) and a photodiode array (PDA) detector. Monitor at wavelengths appropriate for the chromophore of Ilicicolin H.[6]• Extraction Protocol: Optimize your extraction method. A common procedure involves extraction with ethyl acetate from an acidified culture supernatant.[2] |
| Co-elution with other metabolites. | • Chromatography Optimization: Adjust the mobile phase gradient and composition to improve the resolution of Ilicicolin H from other compounds.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the correct name of the target compound, Ilicicolin A or Ilicicolin H?
A1: The compound is correctly referred to as Ilicicolin H. It is a potent antifungal agent produced by several filamentous fungi.[4][5] "this compound" is likely a misspelling.
Q2: Which heterologous hosts are suitable for Ilicicolin H production?
A2: Aspergillus nidulans and Aspergillus oryzae have been successfully used for the heterologous expression of the Ilicicolin H BGC.[5][8] A. oryzae is generally recognized as safe (GRAS) and is a robust host for secondary metabolite production.[8]
Q3: What are the essential genes in the Ilicicolin H biosynthetic gene cluster?
A3: The core BGC consists of four key genes:
-
iliA/iccA : A hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) that assembles the backbone from acetyl-CoA and tyrosine.[4][5]
-
iliB/iccB : An enoyl reductase.[4]
-
iliC/iccC : A cytochrome P450 responsible for the pyridone ring expansion.[4][5]
-
iliD/iccD : A Diels-Alderase that catalyzes the intramolecular reaction to form the characteristic decalin moiety.[4][5] Some clusters also contain an epimerase (iliE/iccE) that may be required to convert 8-epi-ilicicolin H to the final Ilicicolin H product.[4]
Q4: My gene cluster is silent in the heterologous host. How can I activate it?
A4: Gene cluster silencing is a common issue. A primary strategy is to replace the native promoters of the BGC genes with strong, constitutive promoters that are active in your host, such as the gpdA promoter.[2] Alternatively, if a pathway-specific transcription factor is present in the BGC, overexpressing this factor can activate transcription of the entire cluster.[3][4]
Q5: I am observing other compounds besides Ilicicolin H. What are they?
A5: These are likely shunt products, which can arise from the host's native enzymes acting on intermediates of the Ilicicolin H pathway. For example, Ilicicolin J, a shunt product with similar antifungal activity, was discovered during heterologous expression in A. nidulans.[5] The production of these shunt products can sometimes be influenced by the choice of the heterologous host.[4]
Data Presentation
The following table summarizes reported yields for Ilicicolin H and a related nonribosomal peptide, providing a benchmark for production titers.
| Compound | Host Organism | Production Titer (mg/L) | Key Optimization Strategy | Reference |
| Ilicicolin H | Aspergillus nidulans | 0.55 | Heterologous expression of the Neonectria sp. DH2 BGC. | [3] |
| Ilicicolin H | Trichoderma reesei | "High-yield production" | Overexpression of the native transcription factor TriliR. | [3][4] |
| Enniatin | Aspergillus niger | up to 4,500 | Heterologous expression with optimized feeding and morphology. | [9] |
Experimental Protocols
Protocol 1: Heterologous Expression of the Ilicicolin H BGC in Aspergillus
This protocol provides a general workflow for expressing the Ilicicolin H BGC in an Aspergillus host.
1. BGC Cloning and Vector Construction:
- Identify the full Ilicicolin H BGC from the native producer (e.g., Neonectria sp., Talaromyces variabilis) using bioinformatics tools like antiSMASH.
- Amplify the individual genes (iliA, iliB, iliC, iliD, and optionally iliE) from the genomic DNA of the native producer.
- Clone the genes into an Aspergillus expression vector. It is highly recommended to place each gene under the control of a strong constitutive promoter (e.g., gpdA) or an inducible promoter (e.g., amyB).
- Use a method like Gibson assembly or yeast-mediated recombination to assemble the multi-gene construct into a single plasmid containing a selectable marker (e.g., pyrG, hph).[5]
2. Aspergillus Transformation (Protoplast Method):
- Grow the recipient Aspergillus strain (e.g., A. nidulans) in a suitable liquid medium (e.g., Glucose Minimal Medium - GMM) to obtain young mycelia.[3]
- Harvest the mycelia and digest the cell walls using a lytic enzyme cocktail (e.g., Yatalase, lysing enzyme from Trichoderma harzianum) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.[3][10]
- Incubate the protoplasts with the expression plasmid (~10 µg) and PEG (polyethylene glycol) to facilitate DNA uptake.[11]
- Plate the transformed protoplasts on regeneration medium containing the osmotic stabilizer and the appropriate selective agent.
3. Cultivation and Ilicicolin H Production:
- Inoculate a confirmed transformant into a liquid production medium. For example, PDB (Potato Dextrose Broth) or a defined medium like Mandels Andreotti (MA) medium can be used.[3][12]
- Incubate the culture for 7-14 days at a suitable temperature (e.g., 20-30°C) with shaking.
4. Extraction and Analysis:
- Acidify the culture supernatant to pH 3-4.
- Extract the supernatant twice with an equal volume of ethyl acetate.[2]
- Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent.
- Dissolve the crude extract in methanol for HPLC analysis.
- Quantify Ilicicolin H using an HPLC system equipped with a C18 column and a PDA detector, comparing the peak area to a standard curve of purified Ilicicolin H.[12]
Mandatory Visualizations
Ilicicolin H Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for Ilicicolin H.
Experimental Workflow for Heterologous Production
Caption: General workflow for Ilicicolin H heterologous production.
References
- 1. Advances in Fungal Promoter Engineering for Enhancing Secondary Metabolite Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H [mdpi.com]
- 6. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of Aspergillus niger for the production of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
Improving Ilicicolin A solubility for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Ilicicolin A for in vivo experiments. While public data on the formulation of this compound is limited, extensive information is available for the related compound, Ilicicolin H, and for general strategies for poorly soluble molecules. The principles and techniques described here are broadly applicable to lipophilic natural products like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for in vivo experiments?
A1: this compound is an ascochlorin derivative, a class of compounds known for being lipophilic (fat-soluble) and having poor water solubility.[1][2] For in vivo administration, especially via routes that require systemic absorption (like intravenous or intraperitoneal injection), the compound must be dissolved in a biocompatible aqueous vehicle. The hydrophobic nature of this compound causes it to precipitate out of solution in simple aqueous buffers like saline or phosphate-buffered saline (PBS).
Q2: What is the simplest formulation I can try for initial in vivo studies?
A2: For initial studies, a simple co-solvent system is often the first approach. The related compound, Ilicicolin H, has been successfully administered to mice orally in a 10% aqueous Dimethyl Sulfoxide (DMSO) solution.[3] This suggests that for this compound, a low percentage of a biocompatible organic solvent may be sufficient, depending on the required dose.
Q3: My this compound precipitates when I dilute my DMSO stock solution with saline. How can I prevent this?
A3: This is a common issue called "fall-out." It occurs when the concentration of the organic solvent (DMSO) is no longer high enough to keep the lipophilic compound dissolved in the now predominantly aqueous solution. To prevent this, you can use a more robust formulation system that includes additional solubilizing agents. Common strategies include:
-
Mixed Co-solvents: Instead of just DMSO, use a combination of solvents like DMSO and PEG300.
-
Surfactants: Add a non-ionic surfactant like Tween 80 or Cremophor EL, which form micelles that encapsulate the drug.[4]
-
Cyclodextrins: Use cyclodextrins to form an inclusion complex with the drug molecule, effectively shielding its hydrophobic parts from the aqueous environment.[4][5]
Q4: Are there safety limits for solvents like DMSO in animal experiments?
A4: Yes, it is critical to adhere to safety limits to avoid vehicle-induced toxicity. For normal mice, the concentration of DMSO should generally be kept below 10% of the final injection volume.[6] For sensitive animals, such as nude or transgenic mice, a lower concentration (e.g., <2%) is recommended.[6] Always perform a vehicle-only control experiment to ensure the solvent system itself does not produce non-specific effects.[6]
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[4] Poorly soluble drugs like this compound can fit into this central cavity, forming an "inclusion complex." This complex has a water-soluble exterior, allowing the drug to be dissolved in aqueous solutions.[5]
Q6: Even when solubilized, the in vivo efficacy seems low. What other factors could be at play?
A6: Beyond solubility, bioavailability can be limited by other factors. The related compound, Ilicicolin H, demonstrated modest in vivo efficacy that was thought to be limited by high plasma protein binding.[3][7][8][9] This means the drug binds strongly to proteins in the blood, reducing the amount of free compound available to reach its target. While formulation can improve absorption, it may not overcome issues like rapid metabolism or high protein binding.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Precipitation on Dilution | The compound is "crashing out" as the solvent concentration drops below a critical level. | 1. Use a Multi-Component Vehicle: Prepare a formulation with co-solvents (e.g., PEG300) and surfactants (e.g., Tween 80) in addition to DMSO. See Protocol 1. 2. Try Cyclodextrins: Form an inclusion complex with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). See Protocol 2. |
| High Vehicle Viscosity | High concentrations of polymers like PEG400 or certain surfactants can make the solution too thick for easy injection. | 1. Adjust Ratios: Decrease the concentration of the viscous component. 2. Change Components: Switch to a less viscous co-solvent like PEG300. 3. Gentle Warming: Warm the solution slightly before injection (ensure compound stability at higher temperatures). |
| Observed Animal Toxicity | The solvent vehicle itself may be causing adverse effects (e.g., irritation, sedation). | 1. Lower Solvent Concentration: Reduce the percentage of organic solvents (especially DMSO) to the lowest effective level.[6] 2. Run Vehicle Controls: Always include a group of animals that receives only the vehicle to isolate its effects. 3. Switch Formulation Strategy: Move to a potentially more biocompatible system like a cyclodextrin or lipid-based formulation.[10][11] |
| Inconsistent Results | The formulation may not be stable, leading to variable dosing as the compound precipitates over time. | 1. Check Stability: Prepare the formulation and observe it over the expected duration of your experiment. Check for cloudiness or precipitation. 2. Prepare Fresh: Always prepare the formulation fresh before each experiment and use it promptly. 3. Sonication: Use a bath sonicator to aid initial dissolution and ensure homogeneity. |
Data Presentation: Formulation Strategy Comparison
The selection of a formulation strategy depends on the required dose, administration route, and the specific physicochemical properties of this compound.
| Formulation Strategy | Typical Components | Pros | Cons |
| Aqueous Co-Solvent | DMSO, Ethanol, PEG300, Water/Saline | Simple to prepare; good for initial screening. | Limited solubilizing capacity; risk of precipitation upon dilution; potential for solvent toxicity.[6] |
| Surfactant Micelles | Tween 80, Polysorbate 80, Cremophor EL | Higher solubilizing capacity; improved stability in solution.[4] | Potential for hypersensitivity reactions (especially with Cremophor); can be viscous. |
| Cyclodextrin Complex | HP-β-CD, SBE-β-CD, Saline | High solubilizing power; generally low toxicity; can improve bioavailability.[5][10] | Requires specific protocol to form the complex; may not be suitable for all molecules. |
| Lipid-Based Systems | Oils (e.g., sesame), surfactants, co-solvents (forms SEDDS) | Excellent for highly lipophilic compounds; can enhance oral absorption.[10][11] | More complex to develop and characterize; potential for physical instability. |
Experimental Protocols
Protocol 1: Preparation of a Ternary Co-Solvent Vehicle (DMSO/PEG300/Tween 80)
This protocol is based on a common formulation for poorly soluble compounds.[6]
-
Preparation: Calculate the required amount of this compound for your final desired concentration and volume. For example, to make 1 mL of a 2 mg/mL solution, you need 2 mg of this compound.
-
Initial Dissolution: Add the weighed this compound to a sterile microfuge tube. Add the primary solvent, DMSO, to dissolve the compound completely. For a final formulation of 5% DMSO, add 50 µL of DMSO. Vortex or sonicate briefly until the solution is clear.
-
Add Co-Solvent: Add the co-solvent, PEG300. For a final formulation of 30% PEG300, add 300 µL. Vortex until the solution is homogeneous.
-
Add Surfactant: Add the surfactant, Tween 80. For a final formulation of 5% Tween 80, add 50 µL. Vortex thoroughly.
-
Final Dilution: Add the aqueous component (sterile saline or PBS) to reach the final volume. For a 1 mL final volume, add 600 µL. Vortex until the solution is completely clear.
-
Administration: Use the formulation immediately after preparation.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
This is a general protocol that requires optimization for this compound.
-
Molar Ratio Calculation: Determine the molar ratio of this compound to cyclodextrin (e.g., HP-β-CD). Start with a 1:1 or 1:2 molar ratio.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v).
-
Complexation: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.
-
Sterilization & Use: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved material. The resulting clear solution is ready for in vivo use. (Optional: The complex can be isolated as a powder by lyophilization/freeze-drying).
Visualizations
Logical & Experimental Workflows
Caption: Workflow for selecting an appropriate this compound formulation.
Signaling Pathway Diagrams
Caption: this compound suppresses EZH2 signaling in prostate cancer.[1][2]
Caption: Mechanism of cyclodextrin-mediated drug solubilization.
References
- 1. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
- 3. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Ilicicolin H | TargetMol [targetmol.com]
- 7. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
Technical Support Center: Strategies to Overcome High Plasma Protein Binding of Ilicicolin Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the high plasma protein binding (PPB) of Ilicicolin compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Ilicicolin H and why is its plasma protein binding a concern?
A1: Ilicicolin H is a natural product with potent and broad-spectrum antifungal activity.[1][2][3] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 reductase, a key enzyme in the fungal respiratory chain.[1][2][3] Despite its promising in vitro activity, the in vivo efficacy of Ilicicolin H has been reported to be limited by its high plasma protein binding.[1][2] This is a significant concern because, according to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, reach the target site, and exert its pharmacological effect.[4] High PPB can lead to lower free drug concentrations, potentially reducing the therapeutic efficacy of the compound.
Q2: What are the primary plasma proteins that Ilicicolin compounds likely bind to?
Q3: What general medicinal chemistry strategies can be employed to reduce the plasma protein binding of Ilicicolin compounds?
A3: Several strategies can be explored to mitigate high PPB:
-
Reduce Lipophilicity: There is often a correlation between a compound's lipophilicity (logP or logD) and its extent of plasma protein binding. Systematically reducing the lipophilicity of Ilicicolin analogs by introducing polar functional groups or modifying existing lipophilic regions could decrease their affinity for plasma proteins.
-
Introduce Ionizable Groups: Introducing acidic or basic functional groups can alter the ionization state of the molecule at physiological pH. This can influence the binding to plasma proteins, which have charged residues.
-
Modify Hydrogen Bonding Potential: Altering the number and strength of hydrogen bond donors and acceptors can impact the binding affinity to plasma proteins.
-
Scaffold Hopping or Isosteric Replacement: Replacing parts of the Ilicicolin scaffold with bioisosteres that maintain the desired pharmacological activity but have different physicochemical properties could disrupt the key interactions with plasma proteins. It has been noted that the β-keto group in Ilicicolin H is critical for its antifungal activity, so modifications should be carefully considered in this region.[5]
Q4: Have any structural modifications of Ilicicolin H been reported to successfully reduce plasma protein binding?
A4: The available literature indicates that systematic structural modifications of Ilicicolin H have been undertaken to understand its structure-activity relationship (SAR).[1][5] However, these efforts have met with limited success in improving in vivo efficacy, suggesting that overcoming the high plasma protein binding remains a significant challenge.[2][3] Specific quantitative data on the plasma protein binding of these analogs is not widely published.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental evaluation of plasma protein binding for Ilicicolin compounds.
Issue 1: High variability in plasma protein binding results between experiments.
-
Possible Cause: Inconsistent experimental conditions. Plasma protein binding is sensitive to pH, temperature, and the concentration of the compound and plasma proteins.
-
Troubleshooting Steps:
-
Standardize pH and Temperature: Ensure that all experiments are conducted at a consistent physiological pH (typically 7.4) and temperature (37°C). Use calibrated equipment to monitor and maintain these conditions.
-
Control for Compound Concentration: Investigate if the binding is concentration-dependent. Perform the assay at multiple concentrations to understand the saturation of binding sites.
-
Ensure Plasma Quality: Use pooled plasma from a consistent source to minimize variability between batches. Avoid repeated freeze-thaw cycles of the plasma, which can denature proteins.
-
Include Control Compounds: Always include well-characterized control compounds with known low, medium, and high plasma protein binding in each assay to ensure the validity of the experimental setup.
-
Issue 2: Low recovery of the test compound after the assay.
-
Possible Cause: Non-specific binding to the assay apparatus (e.g., dialysis membrane, ultrafiltration device, plates).
-
Troubleshooting Steps:
-
Pre-treatment of Apparatus: Pre-treat the dialysis membranes or ultrafiltration devices according to the manufacturer's instructions to block non-specific binding sites. This may involve incubation with a solution of a non-specific protein like bovine serum albumin (BSA) or a surfactant.
-
Use Low-Binding Materials: Whenever possible, use labware (plates, tubes) made of low-binding materials like polypropylene.
-
Perform a Mass Balance Study: Quantify the amount of compound in all compartments (plasma, buffer, and bound to the apparatus) to determine if significant loss is occurring due to non-specific binding.
-
Optimize Buffer Composition: The addition of a small amount of a non-ionic surfactant (e.g., Tween 80) to the buffer can sometimes help reduce non-specific binding.
-
Issue 3: Discrepancy between results from different plasma protein binding assays (e.g., equilibrium dialysis vs. ultrafiltration).
-
Possible Cause: Each method has its own inherent advantages and disadvantages that can affect the outcome for a particular compound.
-
Troubleshooting Steps:
-
Understand Method Limitations:
-
Equilibrium Dialysis: Considered the "gold standard," but can be slow, and compounds with low solubility or high non-specific binding may not reach equilibrium.
-
Ultrafiltration: Faster than dialysis, but can be affected by non-specific binding to the membrane and filter apparatus. The concentration of the drug in the ultrafiltrate can also be influenced by the Donnan effect.
-
-
Optimize Assay Conditions for Each Method: Ensure that the protocol for each method is optimized for the specific Ilicicolin compound being tested. This includes confirming that equilibrium is reached in dialysis and that non-specific binding is minimized in ultrafiltration.
-
Cross-Validate Methods: If a discrepancy is observed, carefully review the experimental details of each assay and consider if a third method (e.g., ultracentrifugation) could be used to resolve the difference.
-
Data Presentation
Due to the limited availability of public data on the plasma protein binding of specific Ilicicolin H analogs, the following tables are presented as templates for organizing and comparing experimental data.
Table 1: Illustrative Plasma Protein Binding Data for Ilicicolin H Analogs
| Compound ID | Modification from Ilicicolin H | LogP (Calculated) | Plasma Protein Binding (%) |
| Ilicicolin H | - | 4.5 | >99% (Reported) |
| Analog A | Addition of a hydroxyl group | 4.1 | Hypothetical Data |
| Analog B | Replacement of decalin with a less lipophilic ring | 3.8 | Hypothetical Data |
| Analog C | Introduction of a carboxylic acid | 3.5 | Hypothetical Data |
Table 2: Comparison of Experimental Methods for Determining PPB of a Hypothetical Ilicicolin Analog
| Assay Method | % Bound (Mean ± SD) | Key Observations |
| Equilibrium Dialysis | 98.5 ± 0.8 | Equilibrium reached after 6 hours. |
| Ultrafiltration | 97.2 ± 1.5 | High non-specific binding observed without membrane pre-treatment. |
| Ultracentrifugation | 98.9 ± 0.5 | Consistent with equilibrium dialysis. |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis (RED)
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test Ilicicolin compound stock solution (in DMSO)
-
Incubator shaker capable of maintaining 37°C
-
96-well plates for sample collection
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare the RED device base plate and insert the dialysis membranes according to the manufacturer's instructions.
-
Spike the human plasma with the Ilicicolin test compound to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid effects on protein binding.
-
Add the spiked plasma to the donor chamber (red-ringed) of the RED device (e.g., 200 µL).
-
Add an equal volume of PBS to the receiver chamber (e.g., 350 µL).
-
Seal the plate with an adhesive seal and place it in an incubator shaker at 37°C with gentle agitation (e.g., 100 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).
-
After incubation, carefully remove the seal and collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer samples and an equal volume of PBS to the plasma samples.
-
Precipitate the proteins from all samples by adding a suitable organic solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the Ilicicolin compound in both chambers.
3. Data Analysis:
-
Calculate the percent bound using the following formula: % Bound = [ (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber ] * 100
Protocol 2: Determination of Plasma Protein Binding by Ultrafiltration
1. Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., 10 kDa MWCO)
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test Ilicicolin compound stock solution (in DMSO)
-
Centrifuge with temperature control
-
LC-MS/MS system for analysis
2. Procedure:
-
Pre-condition the ultrafiltration devices by rinsing with water or a blocking solution to minimize non-specific binding, as recommended by the manufacturer.
-
Spike the human plasma with the Ilicicolin test compound to the desired final concentration (e.g., 1 µM), keeping the final DMSO concentration low (<0.5%).
-
Incubate the spiked plasma at 37°C for a short period (e.g., 15-30 minutes) to allow for drug-protein binding to reach equilibrium.
-
Add an aliquot of the incubated plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and time (e.g., 2000 x g for 15 minutes at 37°C) to separate the free drug (in the ultrafiltrate) from the bound drug (in the retentate). The centrifugation parameters should be optimized to obtain a sufficient volume of ultrafiltrate without causing membrane polarization.
-
Carefully collect the ultrafiltrate.
-
Prepare samples for analysis: the ultrafiltrate (representing the free drug concentration) and an aliquot of the initial spiked plasma (representing the total drug concentration).
-
Matrix-match the samples for LC-MS/MS analysis by adding an equivalent amount of PBS to the plasma sample and an equivalent amount of blank ultrafiltrate (from centrifuging blank plasma) to the test ultrafiltrate.
-
Analyze the samples by a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the fraction unbound (fu) and percent bound: fu = Concentration in Ultrafiltrate / Concentration in Total Plasma % Bound = (1 - fu) * 100
Visualizations
Caption: Mechanism of action of Ilicicolin compounds.
Caption: General workflow for PPB determination.
References
- 1. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. Cytochrome_bc1_Complex [collab.its.virginia.edu]
Technical Support Center: Troubleshooting Low Yield in Ilicicolin A Biosynthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields of Ilicicolin A in their biosynthesis experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My fungal culture is producing very low or undetectable levels of this compound. What are the initial checks I should perform?
A1: When encountering low this compound yield, a systematic approach to troubleshooting is crucial. Start by verifying the foundational elements of your experiment:
-
Strain Integrity: Confirm the genetic stability and viability of your production strain. If using a heterologous host, ensure the integrity of the expression vector and the successful transformation.
-
Culture Conditions: Double-check the composition of your growth medium, pH, temperature, and aeration. Fungal secondary metabolism is highly sensitive to environmental parameters. For instance, the production of this compound and its derivatives can be dependent on the presence of specific ions, such as chloride.[1]
-
Analytical Method: Validate your HPLC or LC-MS method for this compound detection. Ensure the standard is pure, the calibration curve is accurate, and the extraction protocol is efficient.
Q2: I've confirmed my basic setup is correct, but the yield is still low. Could the biosynthetic gene expression be the issue?
A2: Yes, insufficient expression of the this compound biosynthetic genes is a common cause of low yield. The core of this compound biosynthesis is a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.
-
Transcriptional Analysis: Use RT-qPCR to quantify the transcript levels of the key biosynthetic genes, particularly the PKS-NRPS gene (ascA/stbA), the prenyltransferase (ascB/stbB), and the halogenase (ascD). Low transcript levels indicate a bottleneck at the transcriptional level.
-
Promoter Strength: If using a heterologous expression system, ensure that the promoters driving the expression of the biosynthetic genes are sufficiently strong in your chosen host.[2]
-
Regulatory Factors: The expression of biosynthetic gene clusters is often tightly regulated by specific transcription factors. Overexpression of a pathway-specific activator, if known, can significantly boost production.
Q3: My gene expression analysis shows high transcript levels, but this compound is still not being produced in high quantities. What's the next step?
A3: High transcript levels without corresponding product formation point towards post-transcriptional or enzymatic issues.
-
Protein Expression and Stability: Verify the translation and stability of the biosynthetic enzymes using Western blotting, if antibodies are available. Large, multi-domain enzymes like PKS-NRPS can be prone to misfolding or degradation.
-
Enzyme Activity: The activity of key enzymes can be a limiting factor. The halogenase AscD, which is crucial for the chlorination of an early intermediate, has been identified as a potential rate-limiting step in the pathway leading to this compound.[1] Enhancing the expression of ascD has been shown to increase this compound production.[1]
-
Precursor Availability: The biosynthesis of this compound requires specific precursors derived from primary metabolism, including acetyl-CoA, malonyl-CoA, and L-tyrosine. A lack of these building blocks can severely limit production.
Q4: How can I address a suspected precursor limitation?
A4: Precursor limitation can be addressed through media optimization and precursor feeding strategies.
-
Media Optimization: The composition of the culture medium can significantly influence the intracellular pool of precursors. Experiment with different carbon and nitrogen sources to find the optimal conditions for this compound production.
-
Precursor Feeding: Supplementing the culture medium with immediate or late-stage precursors can bypass bottlenecks in primary metabolism and increase the yield of the final product. For this compound, feeding with L-tyrosine or orsellinic acid could be beneficial.
Q5: I am observing other, unexpected compounds in my culture extracts. Could this be related to the low yield of this compound?
A5: Yes, the presence of unexpected metabolites, often referred to as "shunt products," is a strong indicator that the biosynthetic pathway is being diverted.
-
Pathway Branching: The this compound biosynthetic pathway is a branch point leading to other compounds, such as Ascochlorin and Ascofuranone.[3] this compound is a direct precursor to this compound epoxide, which can then be channeled into these other pathways.[3][4] Inefficient downstream processing of this compound can lead to its accumulation or degradation.
-
Enzyme Specificity: The PKS-NRPS enzyme itself can sometimes produce truncated or aberrantly folded intermediates that are then released as shunt products.
-
Host Metabolism: In heterologous expression systems, the host organism's native enzymes may act on the intermediates of the this compound pathway, converting them into unexpected compounds.
Quantitative Data Summary
Table 1: Factors Influencing this compound and Derivative Production
| Factor | Observation | Potential Impact on this compound Yield | Reference |
| Gene Expression | Overexpression of the halogenase AscD | Increased production of this compound | [1] |
| Culture Medium | Addition of chloride ions to the medium | Essential for the production of this compound and Ascofuranone in Aspergillus sojae | [1] |
| Host Organism | Heterologous expression in Aspergillus oryzae | Can lead to the formation of shunt products due to host metabolism | [5] |
| Pathway Engineering | Deletion of ascF (involved in Ascochlorin biosynthesis) | Selective production of Ascofuranone (downstream of this compound) | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
-
Sample Preparation:
-
Lyophilize fungal mycelium and grind to a fine powder.
-
Extract a known weight of mycelial powder (e.g., 100 mg) with an equal volume of ethyl acetate by vortexing for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% acetonitrile over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at the UV absorbance maximum of this compound (approximately 290 nm).
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: RT-qPCR Analysis of Biosynthetic Gene Expression
-
RNA Extraction:
-
Harvest fungal mycelium from liquid culture by filtration.
-
Immediately freeze the mycelium in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable kit or a Trizol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
qPCR:
-
Design and validate primers for your target biosynthetic genes (e.g., PKS-NRPS, AscD) and a reference gene (e.g., β-tubulin, actin).
-
Perform qPCR using a SYBR Green-based master mix.
-
The cycling conditions will typically be: an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.
-
Visualizations
Caption: this compound Biosynthetic Pathway and Branch Points.
Caption: Troubleshooting Workflow for Low this compound Yield.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 3. Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
Stability of Ilicicolin A in different solvents and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Ilicicolin A in various solvents and under different storage conditions. Due to the limited availability of specific stability data for this compound in the public domain, this guide also includes information on its structurally related analogue, Ilicicolin H, as a reference. Researchers are strongly encouraged to perform their own stability studies for this compound based on the provided protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: In which solvents is this compound soluble?
Specific solubility data for this compound is limited. However, its analogue, Ilicicolin H, is known to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. It is anticipated that this compound would exhibit similar solubility characteristics. When preparing stock solutions, it is advisable to start with these common organic solvents.
Q3: How stable is this compound in aqueous solutions?
There is no specific data on the half-life or degradation kinetics of this compound in aqueous solutions. Generally, polyketides can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For experiments in aqueous media, it is recommended to prepare fresh solutions and use them immediately. If storage is necessary, it should be at 4°C for short periods, with the stability verified by analytical methods.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is not published. As a general precaution, avoid strong acids, bases, and oxidizing agents, as these can promote degradation of complex organic molecules.
Q5: What are the expected degradation products of this compound?
The degradation pathway of this compound has not been elucidated. Potential degradation pathways for polyketides include oxidation of double bonds and hydrolysis of ester or other labile functional groups. Forced degradation studies, as outlined in the experimental protocols section, are necessary to identify potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | - Ensure stock solutions are stored at -80°C. - Prepare fresh dilutions for each experiment. - Avoid repeated freeze-thaw cycles. - Verify the concentration and integrity of the compound using a suitable analytical method (e.g., HPLC-UV). |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects the biological assay (typically <0.5%). - Prepare a more dilute stock solution. - Use a surfactant or other solubilizing agent, with appropriate controls. |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., temperature, pH, light exposure). | - Perform experiments under controlled temperature and lighting conditions. - Assess the stability of this compound in the specific experimental buffer and at the working temperature over the duration of the experiment. |
Stability Data Summary (Ilicicolin H as a Reference)
Disclaimer: The following data is for Ilicicolin H and should be used as a reference only. The structural differences between this compound and Ilicicolin H may result in different stability profiles.
| Parameter | Solvent | Condition | Value/Observation |
| Solubility | DMSO | Room Temperature | Soluble |
| Methanol | Room Temperature | Soluble | |
| Ethanol | Room Temperature | Soluble | |
| Storage (Powder) | N/A | -20°C | Recommended for long-term storage. |
| Storage (in Solvent) | DMSO | -80°C | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control.
-
Characterize the degradation products using techniques like LC-MS/MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions (to be optimized for this compound):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a DAD is useful for this).
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Visualizations
Signaling Pathway of this compound in Castration-Resistant Prostate Cancer
Caption: this compound promotes the degradation of EZH2, suppressing gene transcription in prostate cancer.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Logical Relationship of Stability Factors
Caption: Key environmental factors influencing the stability of this compound.
Addressing challenges in the chemical synthesis of Ilicicolin A derivatives
Welcome to the technical support center for the chemical synthesis of Ilicicolin A and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of the 4-Hydroxy-2-Pyridone Core
Q: I am experiencing significantly lower than expected yields during the synthesis of the 4-hydroxy-2-pyridone core of this compound derivatives. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of the 4-hydroxy-2-pyridone moiety can stem from several factors, primarily related to side reactions and purification challenges. The pyridone ring is often synthesized through a condensation reaction, such as a Dieckmann condensation or a reaction involving malonate derivatives.
Potential Causes and Solutions:
-
Side Reactions: The formation of oligomeric byproducts can be a significant issue, especially in reactions like the Dieckmann condensation.
-
Troubleshooting:
-
High Dilution: Running the reaction under high dilution can favor the desired intramolecular cyclization over intermolecular oligomerization.
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. For Dieckmann-type condensations, sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) can minimize side reactions.[1]
-
Temperature Control: Performing the reaction at lower temperatures can help control the reaction rate and reduce the formation of undesired products.[1]
-
-
-
Incomplete Reaction or Decomposition: The starting materials or the product might be sensitive to the reaction conditions.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction progress and avoid prolonged reaction times that could lead to decomposition.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive functionalities.
-
-
-
Purification Challenges: The polar nature of the 4-hydroxy-2-pyridone core can lead to difficulties during purification, resulting in product loss.
-
Troubleshooting:
-
Alternative Stationary Phases: Standard silica gel chromatography can sometimes lead to streaking and poor recovery due to the acidic nature of silica. Consider using neutral or basic alumina for column chromatography.
-
Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can improve the peak shape and recovery of basic compounds on silica gel.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) can be an effective purification method.
-
-
Issue 2: Poor Stereocontrol in the Diels-Alder Reaction for the Decalin Core
Q: I am struggling to achieve the desired stereoisomer in the Diels-Alder reaction to form the decalin core of my this compound derivative. What factors influence the stereoselectivity and how can I optimize it?
A: The Diels-Alder reaction is a powerful tool for constructing the six-membered ring of the decalin core. However, achieving the correct stereochemistry, particularly the endo or exo selectivity, can be challenging. The biosynthesis of Ilicicolin H utilizes an enzyme to catalyze an inverse-electron demand Diels-Alder (IEDDA) reaction with high stereoselectivity, followed by an epimerization step to yield the final active compound.[2][3] This highlights the thermodynamic and kinetic nuances of this transformation.
Factors Influencing Stereoselectivity and Optimization Strategies:
-
Reaction Conditions:
-
Temperature: Diels-Alder reactions are often reversible. Lower temperatures generally favor the formation of the kinetically controlled product, which is often the endo isomer due to secondary orbital interactions. However, the thermodynamic product may be the desired one in some cases. Experiment with a range of temperatures to find the optimal balance.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. The choice of Lewis acid can influence the facial selectivity of the dienophile addition.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus its stereochemical outcome. Aqueous conditions or the use of ionic liquids have been shown to accelerate Diels-Alder reactions and can affect selectivity.
-
Substituent Effects: The electronic and steric nature of the substituents on both the diene and the dienophile play a crucial role in determining the stereoselectivity. Modifying these substituents can be a strategy to favor the desired isomer.
Issue 3: Difficulty in Removing Protecting Groups
Q: I am encountering problems with the removal of protecting groups from my this compound derivative, leading to decomposition of the molecule or incomplete deprotection. What are the best practices for protecting group strategy in this synthesis?
A: Protecting groups are essential for masking reactive functional groups during the synthesis of complex molecules like this compound derivatives.[4][5] However, their removal can be problematic if not planned carefully.
Best Practices for Protecting Group Strategy:
-
Orthogonal Protection: Employ an orthogonal protecting group strategy, where different protecting groups can be removed under specific conditions without affecting others.[4] For example, using a silyl ether for a hydroxyl group (removed by fluoride ions) and a Boc group for an amine (removed by acid) allows for selective deprotection.
-
Protecting Group Selection:
-
Stability: The chosen protecting group must be stable to the reaction conditions employed in subsequent steps.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of the this compound core. For instance, if the molecule is acid-sensitive, a protecting group that can be removed under neutral or basic conditions should be chosen.
-
-
Troubleshooting Deprotection:
-
Incomplete Deprotection: If the reaction is sluggish, consider slightly increasing the temperature or the concentration of the deprotecting agent. However, monitor the reaction closely for side product formation.
-
Decomposition: If the product is degrading, switch to milder deprotection conditions. For example, if a strong acid is causing decomposition, try a weaker acid or an enzymatic deprotection method if applicable.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the purification of this compound precursors?
A1: The precursors to this compound and its derivatives often possess a combination of polar (e.g., hydroxyl, pyridone) and non-polar (e.g., the decalin core) moieties. This amphiphilic nature can lead to challenging purification profiles. Common issues include:
-
Streaking on TLC and column chromatography: This is often due to the interaction of polar functional groups with the stationary phase.
-
Poor solubility: Intermediates may have limited solubility in common chromatography solvents.
-
Formation of inseparable mixtures of diastereomers: If stereocontrol is not optimal, the resulting diastereomers can be difficult to separate.
Q2: How can I improve the regioselectivity of the 4-hydroxy-2-pyridone ring formation?
A2: When using unsymmetrical starting materials for the pyridone synthesis, controlling the regioselectivity of the cyclization is crucial. Strategies to improve regioselectivity include:
-
Directing Groups: The use of directing groups on the starting materials can favor one cyclization pathway over another.
-
Choice of Reagents: The regioselectivity of the addition of malonate anions to pyridine N-oxide derivatives, for instance, can be controlled by the choice of activating agent.[6]
-
Reaction Conditions: Fine-tuning the reaction temperature and the choice of base can also influence the regiochemical outcome.
Q3: Is epimerization a concern during the synthesis and purification of this compound derivatives?
A3: Yes, epimerization can be a significant concern. The biological activity of Ilicicolin H is dependent on the stereochemistry at the C8 position, which is established through an epimerization of the initial Diels-Alder adduct in its biosynthesis.[3][7] In a chemical synthesis, this stereocenter, as well as others, can be susceptible to epimerization under acidic or basic conditions, which might be encountered during reaction work-up or chromatography. It is therefore important to use mild conditions whenever possible and to characterize the stereochemistry of the final products carefully.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Pyridinone Synthesis
| Problem | Potential Cause | Recommended Solution | Expected Improvement in Yield (%) |
| Low Yield | Oligomerization | High dilution reaction conditions | 10-20% |
| Inappropriate base | Use of sterically hindered base (e.g., t-BuOK) | 15-25% | |
| Product decomposition | Shorter reaction times, inert atmosphere | 5-15% | |
| Purification loss | Use of neutral alumina or modified silica | 10-30% |
Table 2: Protecting Group Strategies for this compound Derivatives
| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Compatibility Notes |
| Pyridinone Hydroxyl | Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Sensitive to hydrogenation conditions. |
| Silyl Ether (e.g., TBS) | TBSCl, Imidazole | TBAF | Stable to a wide range of conditions, removed with fluoride. | |
| Decalin Hydroxyl | Acetate (Ac) | Acetic anhydride, Pyridine | K₂CO₃, MeOH | Base-labile, may not be suitable if other base-sensitive groups are present. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ or TFA | Can be removed oxidatively or under acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-Hydroxy-2-Pyridone Core via Malonate Condensation
-
Reaction Setup: To a solution of a suitable 3-amino-3-dialkylaminopropenoate (1.0 eq) in an anhydrous solvent such as THF or toluene under an argon atmosphere, add a solution of a bis(activated)malonate derivative (e.g., bis(2,4,6-trichlorophenyl)malonate) (1.1 eq).[8]
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. If purification on silica gel is problematic, consider using neutral alumina or a mobile phase containing 0.5% triethylamine.
Mandatory Visualization
Caption: General synthetic workflow for this compound derivatives.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Enzyme-Catalyzed Inverse-Electron Demand Diels-Alder Reaction in the Biosynthesis of Antifungal Ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Fungal Secondary Metabolite Extraction: A Technical Support Center
Welcome to the Technical Support Center for Fungal Secondary Metabolite Extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
1. My fungal culture is not producing the desired secondary metabolite, or the yield is very low. What are the potential causes and solutions?
Low or no production of a target secondary metabolite is a common issue. The expression of biosynthetic gene clusters for secondary metabolites is often tightly regulated and can be influenced by a variety of factors.[1]
-
Suboptimal Culture Conditions: The composition of the growth medium, pH, temperature, aeration, and light conditions can all significantly impact secondary metabolite production.
-
Troubleshooting:
-
Media Composition: Experiment with different media formulations. Complex media rich in amino acids, vitamins, and trace metals, such as those containing yeast extract or oatmeal, can enhance chemical diversity.[2] For targeted production, defined media may be more suitable for biochemical studies.
-
pH and Temperature: Optimize the pH of the culture medium and the incubation temperature based on the specific requirements of your fungal strain.[3]
-
Aeration: Vary the shaking speed for liquid cultures to alter aeration, as this can influence metabolite profiles.
-
Light Exposure: Some fungi produce different metabolites in the presence or absence of light. Consider incubating cultures in both light and dark conditions.
-
-
-
Silent Gene Clusters: Many biosynthetic gene clusters are not expressed under standard laboratory conditions.
-
Troubleshooting:
-
Co-cultivation: Grow your fungus in the presence of other microorganisms (bacteria or other fungi) to induce the expression of otherwise silent gene clusters.
-
Chemical Elicitors: Add small molecules (elicitors) to the culture medium that can trigger defense responses and secondary metabolite production. Examples include metal ions, enzyme inhibitors, or signaling molecules.[2]
-
-
-
Incorrect Growth Phase: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.
-
Troubleshooting:
-
Time-Course Study: Harvest the culture at different time points to determine the optimal incubation period for the production of your target compound.
-
-
2. I am unsure which solvent to use for my extraction. What are the key considerations?
Solvent selection is a critical step that directly impacts the efficiency and selectivity of your extraction. The choice of solvent depends on the polarity of the target secondary metabolites.[4]
-
General-Purpose Solvents: For initial screening or when the polarity of the target compound is unknown, a mid-polarity solvent like ethyl acetate is often a good starting point as it can extract a broad range of metabolites.[3]
-
Polar Metabolites: For polar compounds, more polar solvents like methanol, ethanol, or water are suitable. However, be aware that methanol can also extract a high amount of primary metabolites like sugars.[5]
-
Nonpolar Metabolites: For nonpolar compounds, solvents like hexane or dichloromethane are effective.
-
Solvent Systems: Using a combination of solvents with different polarities in a sequential extraction (e.g., starting with a nonpolar solvent and moving to a more polar one) can help to fractionate the extract and simplify downstream purification.
3. My extraction efficiency is poor, and I am getting a low yield of crude extract. How can I improve this?
Low extraction efficiency can be due to several factors, from incomplete cell disruption to the choice of extraction method.
-
Inefficient Cell Disruption: The rigid fungal cell wall can be a significant barrier to solvent penetration.
-
Troubleshooting:
-
Mechanical Methods: Employ mechanical disruption methods such as bead beating or ultrasonication prior to or during solvent extraction to break open the fungal cells.[6]
-
Freeze-Thaw Cycles: Subjecting the fungal biomass to multiple freeze-thaw cycles can help to weaken the cell walls.
-
-
-
Inappropriate Extraction Technique: The choice between solid-liquid and liquid-liquid extraction depends on your culture method and the properties of your target compounds.
-
Troubleshooting:
-
Solid Cultures: For fungi grown on solid media, a solid-liquid extraction where the agar and mycelium are submerged and agitated in the solvent is common.
-
Liquid Cultures: For liquid cultures, the mycelium can be separated from the broth, and both can be extracted separately to isolate intracellular and extracellular metabolites. A subsequent liquid-liquid extraction of the aqueous broth with an immiscible organic solvent is a common approach.[7]
-
-
-
Insufficient Extraction Time or Solvent Volume:
-
Troubleshooting:
-
Increase the extraction time and/or the volume of solvent used. Multiple rounds of extraction with fresh solvent will improve the yield.
-
-
4. I am having trouble purifying my target compound from the crude extract. What are some common pitfalls and how can I address them?
Purification is often the most challenging stage of natural product discovery. Crude fungal extracts are complex mixtures containing numerous compounds with similar chemical properties.
-
Complex Crude Extract: The presence of a large number of compounds can make chromatographic separation difficult.
-
Troubleshooting:
-
Pre-purification/Fractionation: Use techniques like liquid-liquid partitioning or solid-phase extraction (SPE) to fractionate the crude extract based on polarity before proceeding to column chromatography. This will simplify the mixture and improve the resolution of your target compound.[8]
-
-
-
Co-elution of Compounds: Structurally similar compounds may have very similar retention times on a chromatography column, leading to co-elution.
-
Troubleshooting:
-
Optimize Chromatographic Conditions: Experiment with different stationary phases (e.g., normal phase, reverse phase), mobile phase compositions, and gradient profiles to improve the separation.
-
Orthogonal Separation Techniques: Use a combination of different chromatography techniques that separate based on different principles (e.g., polarity, size, charge).
-
-
-
Presence of Interfering Substances: Lipids and other highly abundant compounds can interfere with the purification process.
-
Troubleshooting:
-
Lipid Removal: A common method is to perform a liquid-liquid partition between a nonpolar solvent like hexane and a more polar solvent (e.g., methanol/water). The lipids will preferentially partition into the hexane layer.[5]
-
-
Troubleshooting Guides
Low Yield of Target Metabolite
| Symptom | Possible Cause | Suggested Solution |
| No or very low levels of the target metabolite detected in the crude extract. | Fungal strain is not producing the compound under the current culture conditions. | - Systematically vary culture parameters such as media composition, pH, temperature, and aeration (One-Strain-Many-Compounds, OSMAC approach).- Induce production through co-cultivation with other microbes or by adding chemical elicitors. |
| Incorrect harvesting time. | Perform a time-course study to identify the optimal production phase. | |
| Low overall crude extract weight. | Inefficient cell disruption. | Employ a cell disruption method (e.g., bead beating, ultrasonication) prior to solvent extraction.[6] |
| Incomplete extraction. | - Increase the solvent-to-biomass ratio.- Perform multiple extraction cycles with fresh solvent.- Increase the extraction time with agitation. | |
| Incorrect solvent choice for the target metabolites. | Test a range of solvents with varying polarities. For unknown compounds, start with a mid-polarity solvent like ethyl acetate. |
Poor Purity of Target Metabolite
| Symptom | Possible Cause | Suggested Solution |
| Target compound is present but co-elutes with other compounds during chromatography. | Inadequate chromatographic separation. | - Optimize the mobile phase gradient and composition.- Try a different stationary phase (e.g., switch from reverse-phase to normal-phase).- Use orthogonal separation techniques (e.g., ion-exchange followed by reverse-phase chromatography). |
| Presence of a large amount of lipids or other interfering substances. | Insufficient initial cleanup of the crude extract. | - Perform a liquid-liquid partition with a nonpolar solvent (e.g., hexane) to remove lipids.[5]- Use solid-phase extraction (SPE) for initial fractionation and removal of major interfering compounds. |
| Degradation of the target compound during purification. | Instability of the compound to light, temperature, or pH. | - Protect the sample from light.- Perform purification steps at a lower temperature.- Use buffered mobile phases to control pH. |
Data Presentation
Table 1: Comparison of Common Fungal Cell Disruption Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Bead Beating | Mechanical shearing and impact from beads. | High efficiency, suitable for tough cell walls, scalable.[9] | Can generate heat, potentially degrading thermolabile compounds. | High |
| Ultrasonication | Cavitation and acoustic streaming. | Efficient for smaller volumes, can be performed in a closed system.[10] | Can generate heat, potential for aerosol formation, may not be effective for all fungal species.[6] | Moderate to High |
| Freeze-Thaw | Ice crystal formation disrupts cell membranes. | Simple, does not require specialized equipment. | Less efficient than mechanical methods, may not be sufficient for complete lysis. | Low to Moderate |
| Enzymatic Lysis | Enzymes digest components of the fungal cell wall. | Gentle, specific. | Can be expensive, may require optimization for different fungal species, enzymes can interfere with downstream applications. | Variable |
| Grinding with Liquid Nitrogen | Cryogenic grinding to a fine powder. | Very effective for complete disruption, preserves thermolabile compounds. | Requires liquid nitrogen, can be labor-intensive. | Very High |
Table 2: Relative Polarity and Common Applications of Extraction Solvents
| Solvent | Polarity Index | Target Metabolites | Notes |
| Hexane | 0.1 | Nonpolar compounds (e.g., some terpenes, fatty acids) | Often used for initial defatting of the fungal biomass. |
| Dichloromethane | 3.1 | Broad range of nonpolar to moderately polar compounds | Effective but has health and environmental concerns. |
| Ethyl Acetate | 4.4 | Broad range of moderately polar compounds (e.g., many polyketides, alkaloids) | A good general-purpose solvent for initial screening.[3] |
| Acetone | 5.1 | Moderately polar compounds | Miscible with water, which can be advantageous or disadvantageous depending on the subsequent steps. |
| Ethanol | 4.3 | Polar compounds (e.g., some glycosides, polar alkaloids) | Generally recognized as safe (GRAS), good for food and pharmaceutical applications. |
| Methanol | 5.1 | Polar compounds (e.g., phenols, flavonoids) | Highly efficient but can also extract significant amounts of primary metabolites.[5] |
| Water | 10.2 | Highly polar compounds (e.g., some sugars, amino acids, polar glycosides) | Can be used for initial extraction of highly polar metabolites. |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction of Fungal Secondary Metabolites from Agar Plates
-
Harvesting: After incubation, cut the agar containing the fungal mycelium into small pieces.
-
Extraction:
-
Place the agar pieces into a suitable flask.
-
Add the chosen organic solvent (e.g., ethyl acetate) to completely submerge the agar and mycelium.
-
Agitate the mixture on a shaker at room temperature for a specified period (e.g., 24 hours).
-
-
Filtration:
-
Separate the solvent extract from the solid material by vacuum filtration.
-
Wash the solid residue with a small volume of fresh solvent and combine the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 2: Liquid-Liquid Extraction of Secondary Metabolites from Fungal Broth Culture
-
Separation of Mycelium and Broth:
-
Separate the fungal mycelium from the culture broth by vacuum filtration.
-
-
Extraction of Mycelium (Intracellular Metabolites):
-
The collected mycelium can be extracted following a similar procedure to the solid-liquid extraction (Protocol 1), often after a cell disruption step.
-
-
Extraction of Broth (Extracellular Metabolites):
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to yield the crude extract.
-
-
Storage: Store the dried crude extract at -20°C.
Protocol 3: Bead Beating for Fungal Cell Disruption
-
Sample Preparation:
-
Harvest fungal mycelium from liquid or solid culture.
-
Wash the mycelium with distilled water to remove media components.
-
Lyophilize or use the wet biomass.
-
-
Bead Beating:
-
Add a measured amount of fungal biomass to a bead beating tube containing beads of an appropriate size (e.g., 0.5 mm glass or zirconia beads).[11]
-
Add the extraction solvent to the tube.
-
Secure the tubes in a bead beater.
-
Process for a specified time and speed (e.g., 2-5 minutes at high speed), often in cycles with cooling on ice in between to prevent overheating.[9]
-
-
Recovery of Lysate:
-
Centrifuge the tubes to pellet the beads and cell debris.
-
Carefully collect the supernatant containing the extracted metabolites for further processing.
-
Visualizations
Caption: A generalized workflow for fungal secondary metabolite extraction.
Caption: A simplified MAPK signaling pathway regulating secondary metabolism.
Caption: A basic two-component signaling system in fungi.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tinzyme.com [tinzyme.com]
- 3. phcogj.com [phcogj.com]
- 4. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bead Beating Guide 6 - Fungi [opsdiagnostics.com]
- 10. Ultrasonic disruption of fungal mycelia for efficient recovery of polysaccharide-protein complexes from viscous fermentation broth of a medicinal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mn-net.com [mn-net.com]
Minimizing shunt product formation during Ilicicolin biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the biosynthesis of Ilicicolin H, focusing on minimizing the formation of shunt products.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the Ilicicolin H biosynthetic gene cluster (BGC)?
A1: The biosynthetic gene cluster (BGC) for Ilicicolin H contains several key enzymes that work in concert to produce the final molecule. The core enzyme is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) called IliA (or TriliA/IccA), which assembles the backbone from acetyl-CoA and tyrosine.[1][2][3][4] Other critical enzymes include:
-
IliC/TriliC/IccC: A cytochrome P450 monooxygenase responsible for the ring expansion of the tetramic acid intermediate to a pyridone.[1][2][5]
-
IliD/TriliD/IccD: A putative Diels-Alderase that catalyzes the intramolecular [4+2] cycloaddition to form the characteristic decalin ring system.[1][2]
-
IliE/TriliE/IccE: An epimerase that is necessary for the formation of the correct stereochemistry in Ilicicolin H. Its absence can lead to the formation of 8-epi-ilicicolin H.[1][6]
Q2: What are the common shunt products observed during Ilicicolin H biosynthesis?
A2: Several shunt products have been identified during the heterologous expression of the Ilicicolin H BGC. These arise from off-pathway enzymatic reactions or the interception of biosynthetic intermediates. Common shunt products include:
-
Ilicicolin J: A shunt product with antifungal activities comparable to Ilicicolin H, discovered during heterologous expression in Aspergillus nidulans.[1][3][4][7]
-
Ilicicolin K: A novel analogue produced in substantial amounts when the BGC is activated in the native host, Trichoderma reesei. It has an additional hydroxylation and an intramolecular ether bridge compared to Ilicicolin H.[6][8][9]
-
8-epi-ilicicolin H: A stereoisomer of Ilicicolin H that can be a major product in the absence of a functional epimerase (IliE/IccE).[1][2]
-
Chain-truncated metabolites and other derivatives: Heterologous expression in hosts like Aspergillus oryzae can lead to unexpected shunt pathways, resulting in new compounds, including chain-truncated pyridones and acetylated side products.[2][10][11]
Q3: How does the choice of expression host affect shunt product formation?
A3: The expression host plays a crucial role in determining the profile of metabolites produced. Host-specific enzymes can interact with the Ilicicolin H biosynthetic pathway intermediates, leading to a variety of shunt products. For example, Aspergillus oryzae has been shown to catalyze unexpected diversification reactions, leading to novel chain-truncated compounds that are not observed in other hosts like Aspergillus nidulans.[2][10] Conversely, activating the silent BGC in the native producer, Trichoderma reesei, has been shown to result in high-yield production of Ilicicolin H and the novel analogue Ilicicolin K, with minimal formation of other previously reported shunt products.[6][8][9][11]
Troubleshooting Guide
Problem 1: Low yield of Ilicicolin H and high proportion of 8-epi-ilicicolin H.
Cause: This issue is often due to the absence or inactivity of the epimerase enzyme (IliE/IccE) in your expression system. This enzyme is critical for establishing the correct stereochemistry at the C8 position.
Solution:
-
Verify the presence and expression of the epimerase gene: Ensure that the full-length and correct sequence of the iliE/iccE gene is included in your expression construct. Confirm its transcription using RT-qPCR.
-
Co-express the epimerase: If the epimerase is not part of the core BGC you are using, or if its expression is low, consider overexpressing it from a separate construct under a strong constitutive promoter.
-
Optimize fermentation conditions: Temperature, pH, and media composition can influence enzyme activity. Systematically vary these parameters to find conditions that favor the epimerase's function.
Problem 2: Formation of unexpected shunt products like Ilicicolin J or chain-truncated derivatives.
Cause: The heterologous host's native enzymatic machinery may be intercepting intermediates of the Ilicicolin H pathway and modifying them. This is particularly noted in hosts like A. oryzae.[2][10]
Solution:
-
Switch to a different expression host: Consider using a host known for lower native secondary metabolite production or one that has been engineered to minimize such interference. Aspergillus nidulans has been successfully used for Ilicicolin H production.[1][3][4]
-
Activate the native BGC: If possible, working with the native producing organism (Trichoderma reesei) and overexpressing the pathway-specific transcription factor (e.g., TriliR) can lead to higher yields of the desired product and fewer shunt products.[6][8][11]
-
Gene knockout in the host: If the host enzymes responsible for shunt product formation can be identified (e.g., through transcriptomics or proteomics), consider knocking them out to redirect metabolic flux towards Ilicicolin H.
Problem 3: No or very low production of any Ilicicolin-related compounds.
Cause: This could be due to several factors, including issues with the expression construct, poor expression of the BGC genes, or suboptimal fermentation conditions.
Solution:
-
Verify the integrity of your expression construct: Sequence your entire construct to ensure all genes are present, in the correct orientation, and free of mutations.
-
Confirm gene expression: Use RT-qPCR to check the transcript levels of the key biosynthetic genes (iliA, iliC, iliD). Low transcription may require the use of stronger promoters.
-
Overexpress the transcription factor: The Ilicicolin H BGC is often silent under standard laboratory conditions. Overexpressing the specific transcription factor (e.g., TriliR) is a key step to activate the entire cluster.[6][8][11]
-
Optimize culture medium and conditions: Systematically test different carbon and nitrogen sources, pH levels, temperatures, and aeration rates to find the optimal conditions for Ilicicolin H production.
Data Summary
Table 1: Shunt Product Formation in Different Expression Systems
| Host Organism | Key Shunt Products Observed | Reference |
| Aspergillus nidulans | Ilicicolin J, 8-epi-ilicicolin H | [1][3][4] |
| Aspergillus oryzae | New acyl tetramic acids, chain-truncated pyridone, acetylated side products | [2][10][11] |
| Trichoderma reesei (native host, activated BGC) | Ilicicolin K (major analogue), minimal other shunt products | [6][8][9][11] |
Experimental Protocols
Protocol 1: Heterologous Expression of the Ilicicolin H BGC in Aspergillus
-
Vector Construction:
-
Amplify the entire Ilicicolin H BGC from the genomic DNA of a producing strain (e.g., Neonectria sp. DH2 or Talaromyces variabile).
-
Clone the BGC into a suitable fungal expression vector containing a selectable marker (e.g., pyrG or argB).
-
Ensure the inclusion of the native promoters or place the genes under the control of strong, well-characterized promoters for Aspergillus.
-
-
Fungal Transformation:
-
Prepare protoplasts from the recipient Aspergillus strain (e.g., A. nidulans or A. oryzae).
-
Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.
-
Select for transformants on appropriate minimal medium lacking the nutrient corresponding to the selectable marker.
-
-
Screening and Analysis:
-
Cultivate the transformants in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify Ilicicolin H and any shunt products by comparing retention times and mass-to-charge ratios with authentic standards.
-
Protocol 2: Activation of the Silent Ilicicolin BGC in Trichoderma reesei
-
Identification of the Transcription Factor:
-
Identify the putative transcription factor gene within the Ilicicolin BGC (e.g., triliR) through bioinformatic analysis.
-
-
Construction of the Overexpression Cassette:
-
Amplify the coding sequence of the transcription factor gene.
-
Clone it into an expression vector under the control of a strong constitutive promoter (e.g., tef1).
-
Include a selectable marker in the vector.
-
-
Transformation of T. reesei:
-
Transform T. reesei protoplasts with the overexpression cassette.
-
Select and purify transformants based on the selectable marker.
-
-
Confirmation of BGC Activation:
-
Grow the engineered strain in production medium.
-
Confirm the transcription of the BGC genes using RT-qPCR.
-
Analyze the culture extracts via HPLC-MS to detect the production of Ilicicolin H and Ilicicolin K.
-
Visualizations
Caption: Proposed biosynthetic pathway for Ilicicolin H, highlighting key enzymatic steps and the formation of a major shunt product, Ilicicolin J.
Caption: A logical workflow for troubleshooting common issues encountered during Ilicicolin H biosynthesis experiments.
References
- 1. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repo.uni-hannover.de [repo.uni-hannover.de]
- 11. biorxiv.org [biorxiv.org]
Cell delivery methods for poorly soluble compounds like Ilicicolin A
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with poorly soluble compounds, such as Ilicicolin A, in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: My poorly soluble compound is precipitating in the cell culture medium. What can I do?
A1: Compound precipitation is a common issue. Here are several strategies to address it:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) is as low as possible, typically below 0.5% (v/v), to minimize toxicity and precipitation.
-
Use a Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it serially in the culture medium.
-
Test Different Solvents: While DMSO is common, other solvents like ethanol, methanol, or dimethylformamide (DMF) may work better for your specific compound. Always run a vehicle control to assess solvent toxicity.
-
Employ Formulation Strategies: Consider using solubility-enhancing excipients such as cyclodextrins, liposomes, or nanoparticles. These can encapsulate the hydrophobic compound and facilitate its delivery in an aqueous environment.
Q2: How do I choose the best delivery method for my compound?
A2: The ideal delivery method depends on the compound's physicochemical properties, the cell type, and the experimental goals. A good starting point is to screen several methods. See the workflow diagram below for a systematic approach.
Q3: I'm observing high cytotoxicity in my experiments. How can I determine if it's from my compound or the delivery vehicle?
A3: This is a critical control. Always include the following control groups in your experimental design:
-
Untreated Cells: To establish a baseline for cell viability.
-
Vehicle Control: Cells treated with the same concentration of the delivery vehicle (e.g., DMSO, cyclodextrin solution) used in the experimental group. This will reveal any toxicity caused by the delivery agent itself.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure your viability assay is working correctly.
If the vehicle control shows significant toxicity, you need to reduce its concentration or switch to a more biocompatible delivery system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound instability or degradation in the medium. | Minimize the time the compound is in the medium before the assay. Prepare fresh dilutions for each experiment. Assess compound stability using analytical methods like HPLC. |
| Incomplete solubilization of the stock solution. | Ensure the stock solution is fully dissolved before diluting it in the medium. Gentle warming or vortexing may help, but be cautious of compound degradation. | |
| Low compound efficacy | Poor cellular uptake. | Consider using a carrier system like liposomes or nanoparticles to improve cell penetration. Permeabilize cells with a mild detergent for certain endpoint assays (use with caution). |
| The compound is binding to serum proteins in the medium. | Reduce the serum concentration in your culture medium during the treatment period. Note that this can affect cell health, so include appropriate controls. | |
| Compound precipitation upon dilution | The compound has reached its solubility limit in the aqueous medium. | Lower the final concentration of the compound. Use a solubility-enhancing formulation like cyclodextrins. |
Experimental Protocols
Protocol 1: Basic Solvent-Based Delivery
This protocol outlines the standard method for delivering a poorly soluble compound using an organic solvent.
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved. This stock can be stored at -20°C or -80°C.
-
Create an Intermediate Dilution: Dilute the stock solution in cell culture medium to create an intermediate concentration that is 100x or 1000x the final desired concentration.
-
Treat the Cells: Add the intermediate dilution to the cell culture plate to achieve the final desired concentration. The final DMSO concentration should ideally be less than 0.1%.
-
Incubate: Incubate the cells for the desired treatment duration.
-
Controls: Always include a vehicle control with the same final concentration of DMSO.
Protocol 2: Cyclodextrin-Based Delivery
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.
-
Prepare a Cyclodextrin Solution: Prepare a 10-50 mM solution of a suitable cyclodextrin (e.g., HP-β-CD) in serum-free cell culture medium.
-
Complex Formation: Add the poorly soluble compound (from a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Incubate: Shake or vortex the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the complex solution by filtering it through a 0.22 µm filter.
-
Cell Treatment: Add the complex solution to your cells.
-
Controls: Include a vehicle control with the same concentration of cyclodextrin.
Data Summary: Comparison of Delivery Methods
| Delivery Method | Typical Solvents/Carriers | Advantages | Disadvantages | Typical Final Concentration |
| Solvent Dilution | DMSO, Ethanol, DMF | Simple, quick, and inexpensive. | Can be toxic to cells at higher concentrations. The compound may precipitate. | < 0.5% (v/v) |
| Cyclodextrins | HP-β-CD, Methyl-β-CD | Low toxicity, can significantly increase solubility. | May extract cholesterol from cell membranes. Not suitable for all compounds. | 1-10 mM |
| Liposomes | Phospholipid-based vesicles | Biocompatible, can improve cellular uptake, protects the compound from degradation. | More complex preparation, can be expensive, potential for batch-to-batch variability. | Varies by formulation |
| Nanoparticles | Polymeric or lipid-based nanoparticles | High loading capacity, targeted delivery is possible, can enhance bioavailability. | Complex preparation and characterization, potential for long-term toxicity. | Varies by formulation |
Visualizations
Caption: Workflow for selecting a cell delivery method.
Caption: Mechanism of cyclodextrin-based drug delivery.
Influence of carbon source on the antifungal activity of Ilicicolins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the influence of carbon sources on the antifungal activity of Ilicicolins.
Troubleshooting Guides
Issue 1: Minimal or No Antifungal Activity Observed with Ilicicolin H
Question: We are not observing significant antifungal activity of Ilicicolin H against our fungal strain, even at high concentrations. What could be the issue?
Answer:
The most common reason for a lack of Ilicicolin H activity is the carbon source used in your growth medium. Ilicicolin H's primary target is the mitochondrial cytochrome bc1 reductase, a key component of the respiratory chain.
-
Problem: If you are using a fermentable carbon source, such as glucose, fungi can bypass the mitochondrial respiratory chain for energy production.[1] This metabolic flexibility renders them less susceptible to inhibitors of respiration like Ilicicolin H.
-
Solution: Switch to a non-fermentable carbon source in your assay medium. Glycerol is a widely used alternative that forces the fungal cells to rely on mitochondrial respiration, thereby making them sensitive to Ilicicolin H.[2]
Experimental Workflow for Carbon Source Verification:
Caption: Troubleshooting workflow for absent Ilicicolin H activity.
Issue 2: Inconsistent MIC Values Across Experiments
Question: We are getting variable Minimum Inhibitory Concentration (MIC) values for Ilicicolin H against the same fungal strain. Why is this happening?
Answer:
Inconsistent MIC values when testing Ilicicolin H can often be traced back to subtle variations in experimental conditions, particularly related to the growth phase of the fungus and the precise preparation of the media.
-
Pre-culture Conditions: The carbon source used to grow the initial fungal inoculum can influence its metabolic state. Ensure that the pre-culture medium is consistent from experiment to experiment. If possible, grow the inoculum in a medium with a non-fermentable carbon source to pre-adapt the cells to respiratory metabolism.
-
Media Preparation: The final concentration of the carbon source in your assay plates must be accurate and uniform. Inaccurate dilutions can lead to variations in fungal growth and, consequently, the apparent MIC.
-
Oxygen Availability: As Ilicicolin H targets the respiratory chain, ensure adequate aeration during incubation. Inconsistent shaking speeds or variations in culture volume in multi-well plates can affect oxygen levels and impact results.
Frequently Asked Questions (FAQs)
Q1: Why is there such a dramatic difference in Ilicicolin H's antifungal activity between glucose- and glycerol-based media?
A1: The antifungal activity of Ilicicolin H is directly linked to its mechanism of action, which is the inhibition of the mitochondrial cytochrome bc1 reductase (also known as Complex III of the electron transport chain).[3][4] When fungi are grown in a medium containing a non-fermentable carbon source like glycerol, they are forced to use mitochondrial respiration to produce ATP. This makes the cytochrome bc1 complex essential for their survival, and thus they are highly susceptible to Ilicicolin H. Conversely, in the presence of a fermentable carbon source like glucose, yeasts such as Saccharomyces cerevisiae and Candida albicans can switch to fermentation to generate ATP, bypassing the need for a fully functional respiratory chain.[1] This metabolic shift renders Ilicicolin H much less effective.
Q2: What are typical MIC values I should expect for Ilicicolin H?
A2: The MIC values are highly dependent on the fungal species and the carbon source used in the testing medium. Below is a summary of reported MICs for Ilicicolin H against representative yeast strains.
| Fungal Strain | Carbon Source | MIC (µg/mL) |
| Saccharomyces cerevisiae MY2141 | Glucose | >50 |
| Saccharomyces cerevisiae MY2141 | Glycerol | 0.012 |
| Candida albicans MY1055 | Glucose | >50 |
| Candida albicans MY1055 | Glycerol | 0.025 |
Data sourced from Singh et al. (2012).[2]
Q3: Does the carbon source affect the activity of other Ilicicolins, like Ilicicolin K?
A3: Yes, it is highly likely. Ilicicolin K shares structural similarities with Ilicicolin H, particularly the β-diketone group which is essential for its activity.[1] It is presumed to act on the same target, the fungal cytochrome bc1 complex. Therefore, its antifungal activity is also expected to be significantly influenced by the carbon source in the growth medium, showing higher potency with non-fermentable substrates.[1]
Q4: How does Ilicicolin H selectively target fungal mitochondria over mammalian mitochondria?
A4: Ilicicolin H exhibits a high degree of selectivity, with over 1000-fold greater inhibition of fungal cytochrome bc1 reductase compared to the rat liver enzyme. This selectivity is attributed to structural differences in the binding pocket of the enzyme between fungi and mammals.
Ilicicolin H Mechanism of Action:
Caption: Ilicicolin H inhibits Complex III of the respiratory chain.
Experimental Protocols
Protocol: Broth Microdilution Assay to Determine Ilicicolin MIC
This protocol is adapted for testing compounds like Ilicicolin H, where carbon source is a critical variable.
1. Media Preparation:
-
Prepare two batches of a suitable fungal growth medium (e.g., Yeast Nitrogen Base).
-
In the first batch, add glucose to a final concentration of 2% (w/v).
-
In the second batch, add glycerol to a final concentration of 2% (v/v).
-
Sterilize both media by autoclaving or filtration.
2. Inoculum Preparation:
-
From a fresh plate, inoculate a single fungal colony into a liquid medium (ideally one containing 2% glycerol to pre-adapt the cells) and incubate overnight with shaking at the optimal temperature for your strain.
-
The following day, dilute the culture in fresh medium to achieve a starting concentration of approximately 5 x 10⁴ cells/mL.[5]
3. Compound Preparation:
-
Prepare a stock solution of Ilicicolin H in a suitable solvent like DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the Ilicicolin H stock solution in the respective assay media (glucose-based and glycerol-based) to create a range of working concentrations.
4. Assay Setup (96-well plate):
-
Dispense 100 µL of the diluted fungal cell suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the Ilicicolin H working solutions to the wells, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include the following controls:
-
Positive Control: Cells with medium and DMSO (no Ilicicolin H).
-
Negative Control: Medium only (no cells).
-
5. Incubation:
-
Seal the plates (e.g., with a breathable membrane) and incubate at the optimal growth temperature for your fungal strain for 24-48 hours with adequate aeration (e.g., shaking at 180 rpm).
6. Determining the MIC:
-
The MIC is defined as the lowest concentration of Ilicicolin H that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
References
- 1. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Ilicicolin A, H, and K
For Immediate Release
This guide offers a detailed comparison of the cytotoxic and biological activities of three related natural products: Ilicicolin A, Ilicicolin H, and the recently discovered Ilicicolin K. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated overview of their distinct mechanisms of action and potencies based on available experimental data.
Overview of Ilicicolins
Ilicicolins are a family of natural products with diverse biological activities. While Ilicicolin H and K are recognized for their potent antifungal properties targeting the mitochondrial respiratory chain, this compound has been identified as an antitumor agent with a distinct molecular target. This guide will delve into the specifics of their cytotoxic effects and the experimental basis for these findings.
Cytotoxicity and Mechanism of Action
The cytotoxic mechanisms of this compound, H, and K are fundamentally different, precluding a direct comparison of their IC50 values across the same cell lines or assays as such data is not available in current literature. Their activities are summarized below based on their distinct targets.
Ilicicolin H and K: Inhibitors of the Cytochrome bc1 Complex
Ilicicolin H and the structurally similar Ilicicolin K exert their antifungal effects by inhibiting the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts cellular respiration, leading to cell death in susceptible fungal species.[1] Ilicicolin H specifically binds to the Qn site of the cytochrome bc1 complex.[3] Due to its structural similarity, Ilicicolin K is presumed to share this mechanism.[2]
Key Quantitative Data for Ilicicolin H and K:
The following table summarizes the inhibitory concentrations of Ilicicolin H against its molecular target and the minimum inhibitory concentrations (MIC) for both Ilicicolin H and K against various fungal species.
| Compound | Target/Organism | Assay | IC50 / MIC | Reference |
| Ilicicolin H | Candida albicans (MY1055 NADH:cytochrome bc1 reductase) | Enzyme Inhibition | 2-3 ng/mL | [2] |
| Rat Liver (cytochrome bc1 reductase) | Enzyme Inhibition | 2000-5000 ng/mL | [2] | |
| Saccharomyces cerevisiae (ubiquinol-cytochrome c reductase) | Enzyme Inhibition | 3-5 nM | [3] | |
| Bovine (ubiquinol-cytochrome c reductase) | Enzyme Inhibition | 200-250 nM | [3] | |
| Candida albicans | Antifungal Susceptibility | MIC: 0.04-0.31 µg/mL | [4] | |
| Cryptococcus species | Antifungal Susceptibility | MIC: 0.1-1.56 µg/mL | [4] | |
| Ilicicolin K | Saccharomyces cerevisiae | Antifungal Susceptibility | Similar MIC to Ilicicolin H | [2] |
| Aspergillus nidulans | Antifungal Susceptibility | Similar MIC to Ilicicolin H | [2] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) for Ilicicolin K was determined using a broth microdilution method. A stock solution of Ilicicolin K in DMSO was prepared. This was then serially diluted in a microtiter plate with growth medium. Fungal cultures of Saccharomyces cerevisiae and Aspergillus nidulans were added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.[2]
This compound: A Suppressor of the EZH2 Signaling Pathway
This compound, an ascochlorin derivative, displays antiproliferative activity against human prostate cancer cells.[5][6] Its mechanism of action involves the suppression of the EZH2 (Enhancer of zeste homolog 2) signaling pathway.[5][6] this compound reduces the protein levels of EZH2, which in turn alters gene transcription and inhibits cancer cell proliferation.[5][6]
Key Quantitative Data for this compound:
While specific IC50 values for the cytotoxicity of this compound are not detailed in the provided search results, its activity is characterized by its effect on the EZH2 pathway.
| Compound | Cell Line | Effect | Reference |
| This compound | Human Prostate Cancer Cells | Antiproliferative activity | [5][6] |
| Human Prostate Cancer Cells | Reduction of EZH2 protein levels | [5][6] |
Experimental Protocol: Western Blot for EZH2 Protein Levels
Prostate cancer cells were treated with this compound for a specified time. Following treatment, the cells were lysed to extract total protein. The protein concentration was determined, and equal amounts of protein from each sample were separated by SDS-PAGE. The separated proteins were then transferred to a membrane, which was subsequently incubated with a primary antibody specific for EZH2, followed by a secondary antibody. The protein bands were visualized to determine the relative levels of EZH2 in treated versus untreated cells.[6]
Visualizing the Mechanisms of Action
To better illustrate the distinct pathways targeted by these compounds, the following diagrams are provided.
Caption: Mechanism of action for Ilicicolin H and K.
Caption: Mechanism of action for this compound.
Summary and Conclusion
This comparative guide highlights the distinct cytotoxic profiles of this compound, H, and K.
-
Ilicicolin H and K are potent antifungal agents that target the mitochondrial cytochrome bc1 complex, leading to the inhibition of cellular respiration. Ilicicolin H has been well-characterized with low nanomolar to nanogram per milliliter inhibitory concentrations against fungal targets. The newly discovered Ilicicolin K shows similar antifungal activity to Ilicicolin H, though more extensive quantitative data on its cytotoxicity is forthcoming.
-
This compound acts as an antitumor agent through a completely different mechanism, by downregulating the EZH2 protein, a key component of the EZH2 signaling pathway implicated in cancer progression.
The divergence in their mechanisms of action underscores the chemical diversity and wide range of biological activities within the ilicicolin family. For researchers, this necessitates a targeted approach to studying their effects, with Ilicicolin H and K being promising candidates for antifungal drug development and this compound showing potential in oncology. Future studies directly comparing the cytotoxic effects of these molecules in relevant cancer and fungal cell lines would be invaluable for a more comprehensive understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]
Ilicicolin A vs. Fluconazole: A Comparative Analysis of Antifungal Action Against Candida albicans
For Immediate Release
In the landscape of antifungal research, the quest for novel agents to combat the pervasive threat of Candida albicans is paramount. This guide provides a detailed comparative analysis of Ilicicolin A, a promising natural product, and fluconazole, a widely used azole antifungal. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound, particularly its derivative Ilicicolin H, demonstrates potent antifungal activity against Candida albicans, including strains resistant to fluconazole.[1] Its distinct mechanism of action, targeting mitochondrial respiration, presents a significant advantage over fluconazole, which is susceptible to resistance mechanisms involving alterations in the ergosterol biosynthesis pathway. This guide synthesizes available data to facilitate a direct comparison of these two compounds.
Comparative Data
The following tables summarize the in vitro activity of Ilicicolin H and fluconazole against various Candida albicans strains.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Compound | C. albicans Strain | MIC (µg/mL) | Reference |
| Ilicicolin H | Wild-Type | 0.04 - 0.31 | [1] |
| Ilicicolin H | Fluconazole-Resistant (MY2301) | 0.04 - 0.31 | [1] |
| Fluconazole | Wild-Type (Susceptible) | 0.25 - 1.0 | [2] |
| Fluconazole | Susceptible-Dose Dependent | 16 - 32 | [2] |
| Fluconazole | Resistant | ≥ 64 | [2] |
Table 2: Inhibitory Concentration (IC50) Against Key Enzymes
| Compound | Target Enzyme | Organism | IC50 | Reference |
| Ilicicolin H | Mitochondrial Cytochrome bc1 Reductase | C. albicans | 2 - 3 ng/mL | [1] |
| Fluconazole | Lanosterol 14α-demethylase (CYP51) | C. albicans | Not explicitly found in searches |
Mechanisms of Action
Ilicicolin H and fluconazole disrupt fungal cell viability through fundamentally different pathways, which are visualized below.
Caption: Comparative mechanisms of action for Ilicicolin H and Fluconazole.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key antifungal assays.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Media: RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: C. albicans is grown overnight, and a suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Drug Concentrations: A two-fold serial dilution of the antifungal agent is prepared.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is visually determined as the lowest concentration of the drug that inhibits fungal growth.
Time-Kill Assay
This assay assesses the fungicidal or fungistatic activity of a compound over time.
Protocol Details:
-
Inoculum: A starting inoculum of approximately 1 x 105 to 5 x 105 CFU/mL is used.[3]
-
Drug Concentration: The antifungal agent is typically tested at a concentration of 2x MIC.[3]
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).[4]
-
Quantification: Serial dilutions of the samples are plated on agar plates to determine the number of viable colonies (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal activity.
Biofilm Inhibition Assay
This protocol evaluates the ability of a compound to prevent the formation of C. albicans biofilms.
Protocol Details:
-
Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate and incubated to allow for biofilm formation.
-
Drug Treatment: The antifungal agent is added at various concentrations at the time of inoculation.
-
Quantification: Biofilm biomass can be quantified using methods such as the crystal violet assay or the XTT reduction assay, which measures metabolic activity.[5][6]
-
Crystal Violet Assay: The biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured.
-
XTT Reduction Assay: The metabolic activity of the biofilm is determined by the reduction of XTT to a colored formazan product, which is measured spectrophotometrically.[6]
Mechanism of Action Assays
-
Mitochondrial Cytochrome bc1 Reductase Inhibition Assay (for this compound): The activity of the isolated cytochrome bc1 complex is assayed by following the reduction of cytochrome c in the presence and absence of the inhibitor. The decrease in absorbance at a specific wavelength is monitored over time.[7]
-
Lanosterol 14α-demethylase (CYP51) Inhibition Assay (for Fluconazole): This assay typically involves a reconstituted enzyme system containing the purified CYP51 enzyme and a suitable cytochrome P450 reductase. The conversion of a labeled lanosterol substrate to its demethylated product is measured, often using techniques like HPLC.[8]
Signaling Pathways
The distinct mechanisms of this compound and fluconazole impact different cellular signaling pathways in C. albicans.
References
- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
- 7. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 8. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Ilicicolin A: A Comparative Guide to 2D NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of the natural product Ilicicolin A. We will delve into the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and mass spectrometry (MS), offering insights into their experimental protocols and the data they generate. Furthermore, we will briefly explore alternative methodologies for structural elucidation.
Introduction to this compound
This compound is a fungal polyketide with a molecular formula of C23H31ClO3. The structural validation of such complex natural products is a critical step in drug discovery and development, ensuring the correct identification and characterization of the bioactive molecule. 2D NMR and mass spectrometry are powerful and complementary techniques that provide detailed information about the connectivity and elemental composition of a molecule.
Structural Validation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a cornerstone technique for elucidating the complex structures of natural products. By correlating nuclear spins through chemical bonds or space, 2D NMR experiments provide unambiguous evidence for the connectivity of atoms within a molecule. For a molecule like this compound, a combination of several 2D NMR experiments is typically employed.
Key 2D NMR Experiments for this compound Structure Elucidation:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings between adjacent protons, revealing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and three-dimensional structure of the molecule.
Experimental Protocol: 2D NMR Analysis of this compound
The following provides a generalized experimental protocol for the 2D NMR analysis of a natural product like this compound. Specific parameters may be adjusted based on the instrument and sample concentration.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D Spectra: Acquire standard ¹H and ¹³C NMR spectra to identify the chemical shifts of all proton and carbon signals.
-
2D Spectra:
-
COSY: Acquire a gradient-enhanced COSY45 or DQF-COSY experiment to establish ¹H-¹H correlations.
-
HSQC: Run a phase-sensitive gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C connectivities.
-
HMBC: Acquire a gradient-enhanced HMBC experiment with a long-range coupling delay optimized for J-couplings of 4-8 Hz to observe two- and three-bond correlations.
-
NOESY: A phase-sensitive NOESY experiment with a mixing time of 500-800 ms can be used to identify through-space correlations.
-
Data Processing and Analysis: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or ACD/Labs). Phasing, baseline correction, and referencing of the spectra are critical steps. The analysis involves the systematic interpretation of cross-peaks in each 2D spectrum to piece together the molecular structure.
Data Presentation: Hypothetical 2D NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 195.2 | 9.85 (s) | - | C-2, C-6, C-7 |
| 2 | 115.8 | - | - | H-1, H-3, H-7 |
| 3 | 160.1 | 6.50 (s) | - | C-2, C-4, C-5, C-1' |
| 4 | 110.5 | - | - | H-3, H-5 |
| 5 | 158.9 | - | - | H-3, H-6 |
| 6 | 120.3 | - | - | H-1, H-5, H-7 |
| 7 | 25.4 | 2.15 (s) | - | C-1, C-2, C-6 |
| ... | ... | ... | ... | ... |
Structural Validation using Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments provide information about the fragmentation pattern of the molecule, which can be used to deduce its structure.
Key Mass Spectrometry Techniques for this compound:
-
ESI (Electrospray Ionization): A soft ionization technique that is well-suited for polar and thermally labile molecules like many natural products.
-
HR-MS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
MS/MS (Tandem Mass Spectrometry): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry Analysis of this compound
Sample Preparation:
-
Prepare a dilute solution of purified this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation from any remaining impurities.
Mass Spectrometry Data Acquisition:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument is ideal.
-
Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight and observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
MS/MS: Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) at various collision energies to obtain a detailed fragmentation spectrum.
Data Presentation: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (HR-MS) | Molecular Formula |
| [M+H]⁺ | 391.2038 | 391.2035 | C23H32ClO3 |
| [M+Na]⁺ | 413.1857 | 413.1853 | C23H31ClNaO3 |
| [M-H]⁻ | 389.1889 | 389.1892 | C23H30ClO3 |
Hypothetical MS/MS Fragmentation: A detailed analysis of the MS/MS spectrum would reveal characteristic fragment ions corresponding to the loss of specific functional groups or cleavage of the carbon skeleton, further confirming the proposed structure.
Alternative Methods for Structure Validation
While 2D NMR and mass spectrometry are the workhorses of natural product structure elucidation, other techniques can provide complementary or definitive information.
-
X-ray Crystallography: This technique can provide an unambiguous three-dimensional structure of a molecule. However, its application is limited by the ability to grow high-quality single crystals of the compound, which can be a significant challenge for many natural products.
-
Chemical Synthesis: The total synthesis of a proposed structure and comparison of its spectroscopic data with that of the natural product provides the ultimate confirmation of its structure.
Comparison of Techniques
| Feature | 2D NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed connectivity, stereochemistry | Molecular formula, fragmentation pattern | Absolute 3D structure |
| Sample Amount | mg range | µg to ng range | mg range (for crystallization) |
| Sample State | Solution | Solution or solid | Crystalline solid |
| Main Advantage | Unambiguous connectivity information | High sensitivity and accurate mass | Definitive structural proof |
| Main Limitation | Lower sensitivity, complex data analysis | Indirect structural information | Requires high-quality crystals |
Workflow and Logic of Structure Validation
The process of validating the structure of a natural product like this compound is a logical and iterative process. The following diagrams illustrate the typical experimental workflow and the logical relationships in the data interpretation process.
Conclusion
The structural validation of this compound is a prime example of the synergistic use of modern spectroscopic techniques. While 2D NMR spectroscopy provides the detailed framework of atomic connectivity, mass spectrometry offers the crucial confirmation of the molecular formula and insights into the fragmentation of the molecule. For researchers in natural product chemistry and drug development, a thorough understanding and application of these methods are essential for the accurate and efficient characterization of novel bioactive compounds. The potential for alternative methods like X-ray crystallography remains, contingent on the successful crystallization of the molecule, which would provide the ultimate structural proof.
A Comparative Guide to HPLC Method Validation for Ilicicolin A Purity and Identity
For researchers, scientists, and drug development professionals, ensuring the purity and identity of a compound like Ilicicolin A is a critical step in the research and development process. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. This guide provides a detailed, representative HPLC method validation protocol for this compound and compares its performance with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offering a comprehensive overview for selecting the appropriate analytical strategy.
Experimental Protocol: Reversed-Phase HPLC Method for this compound
This section outlines a typical reversed-phase HPLC (RP-HPLC) method suitable for determining the purity and identity of this compound. The method is based on common practices for the analysis of fungal secondary metabolites.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or determined by UV scan of this compound).
-
Sample Preparation: Dissolve this compound standard and samples in methanol to a concentration of 1 mg/mL.
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH Q2(R1) guidelines.[1][2][3][4]
Data Presentation: HPLC Method Validation Parameters
The performance of the HPLC method is validated by assessing the following parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradation products). | The this compound peak should be well-resolved from other peaks. Peak purity index (if using DAD) should be > 0.99. |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For purity: LOQ to 120% of the impurity specification limit. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the assay of the drug substance.[3] |
| Precision | ||
| - Repeatability (Intra-assay) | To show the precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| - Intermediate Precision (Inter-assay) | To express the within-laboratory variations (different days, different analysts, different equipment). | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within limits when parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Comparison with an Alternative Method: HPLC-MS
While HPLC with UV detection is a robust and widely used technique for purity and identity testing, coupling HPLC with a mass spectrometer (MS) offers several distinct advantages, particularly for identity confirmation and characterization of unknown impurities.
| Feature | HPLC-UV | HPLC-MS |
| Principle of Detection | Measures the absorbance of UV/Vis light by the analyte. | Measures the mass-to-charge ratio (m/z) of ionized molecules. |
| Specificity/Identity Confirmation | Based on retention time comparison with a reference standard. Peak purity can be assessed with a DAD. | Provides mass information, which is a highly specific identifier of a compound. Can confirm the identity of the main peak and provide molecular weight information for impurities.[5] |
| Sensitivity | Good, but can be limited for trace impurities. | Generally higher sensitivity than UV detection, especially for compounds with poor chromophores.[5][6] |
| Quantification | Excellent for quantification due to the linear response of UV absorbance with concentration.[7] | Can be used for quantification, but the response can be more variable and dependent on ionization efficiency. UV is often preferred for routine quantification due to lower variability.[6][7] |
| Analysis of Unknowns | Cannot identify unknown impurities without isolating them for further analysis. | Can provide the molecular weight of unknown peaks, which is crucial for their identification and structural elucidation. |
| Cost and Complexity | Relatively low cost, easy to operate and maintain. | Higher initial investment and operational complexity. Requires more specialized expertise. |
| Application | Ideal for routine quality control, purity testing, and assay where the identity of the main component and major impurities are known. | A powerful tool for method development, characterization of reference standards, impurity profiling, and stability studies where identification of unknown degradants is required. |
Conclusion
The choice between HPLC-UV and HPLC-MS for the analysis of this compound depends on the specific requirements of the analysis.
-
For routine purity and identity testing in a quality control environment , a validated HPLC-UV method is robust, reliable, and cost-effective. It provides accurate and precise quantification, which is essential for batch release and stability testing.
-
During drug discovery and development, for impurity profiling, or when investigating unknown degradation products , HPLC-MS is the superior technique.[5] Its ability to provide molecular weight information offers an unparalleled advantage in confirming the identity of this compound and characterizing unknown impurities, which is critical for ensuring the safety and quality of the compound.
For a comprehensive analytical strategy, researchers can leverage both techniques: using HPLC-MS during method development and for in-depth characterization, and a validated HPLC-UV method for routine quality control applications.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. database.ich.org [database.ich.org]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. thieme-connect.de [thieme-connect.de]
Navigating Resistance: A Comparative Analysis of Ilicicolin A and Other Cytochrome bc1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a detailed comparison of the cross-resistance profile of Ilicicolin A (commonly studied as Ilicicolin H) with other prominent inhibitors of the cytochrome bc1 complex, a critical enzyme in the mitochondrial respiratory chain and a key target for antifungal and antiprotozoal agents.
Ilicicolin H, a potent natural product, exerts its antifungal activity by selectively inhibiting the fungal cytochrome bc1 complex (also known as complex III).[1][2] Its specific binding to the Qi (or Qn) site of the complex disrupts the electron transport chain, ultimately leading to fungal cell death. However, the emergence of resistance poses a significant challenge. This guide delves into the cross-resistance patterns between Ilicicolin H and other cytochrome bc1 inhibitors, providing valuable insights for the development of next-generation therapeutics that can circumvent resistance mechanisms.
Comparative Analysis of Inhibitor Potency and Resistance
The cross-resistance profile of Ilicicolin H has been evaluated against other well-characterized cytochrome bc1 inhibitors, primarily Antimycin A, which also targets the Qi site, and Myxothiazol, which binds to the distinct Qo site. Studies utilizing resistant mutants of Saccharomyces cerevisiae have revealed a striking lack of cross-resistance, suggesting a unique binding interaction for Ilicicolin H.
| Inhibitor | Target Site | Wild-Type IC₅₀ (nM) | Ilicicolin H-Resistant Mutant IC₅₀ (nM) | Fold Resistance | Cross-Resistance Observed |
| Ilicicolin H | Qi (Qn) | 3-5 | >1000 | >200-333 | - |
| Antimycin A | Qi (Qn) | ~1 | ~1 | ~1 | No |
| Myxothiazol | Qo | Variable | Not significantly altered | ~1 | No |
Note: IC₅₀ values are approximate and can vary based on experimental conditions and the specific resistant mutant strain. The data presented is primarily derived from studies on Saccharomyces cerevisiae.
Experimental Protocols
The following methodologies are representative of the experimental procedures used to determine the cross-resistance profiles of cytochrome bc1 inhibitors.
Generation of Ilicicolin H-Resistant Mutants
Resistant mutants are typically generated through spontaneous mutation and selection.
-
Yeast Strain and Culture Conditions: A wild-type strain of Saccharomyces cerevisiae is cultured on a non-fermentable carbon source (e.g., glycerol or lactate) to ensure reliance on mitochondrial respiration.
-
Selection of Resistant Mutants: A high density of yeast cells is plated on media containing a concentration of Ilicicolin H that is inhibitory to the wild-type strain. Colonies that grow in the presence of the inhibitor are selected as potentially resistant mutants.
-
Confirmation of Resistance: The selected mutants are re-streaked on Ilicicolin H-containing media to confirm the resistance phenotype. The stability of the resistance is also assessed by passaging the mutants on non-selective media before re-testing their resistance.
-
Genetic Characterization: The cytochrome b gene (CYT B) of the resistant mutants is sequenced to identify the specific mutations responsible for the resistance phenotype.
Determination of Inhibitor IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring the activity of the cytochrome bc1 complex in the presence of varying concentrations of the inhibitor.
-
Isolation of Mitochondria: Mitochondria are isolated from both wild-type and resistant yeast strains by enzymatic digestion of the cell wall followed by differential centrifugation.
-
Ubiquinol-Cytochrome c Reductase Activity Assay: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c.
-
The reaction mixture typically contains isolated mitochondria, a buffer solution, a substrate for the complex (e.g., ubiquinol-2), and an electron acceptor (cytochrome c).
-
The reaction is initiated by the addition of the substrate.
-
The rate of cytochrome c reduction is measured at a specific wavelength (e.g., 550 nm).
-
-
IC₅₀ Determination: The assay is performed in the presence of a range of inhibitor concentrations. The percentage of inhibition is calculated for each concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Inhibitor Binding and Resistance
The differential cross-resistance profiles can be understood by examining the distinct binding sites of the inhibitors within the cytochrome bc1 complex.
Caption: Binding sites of cytochrome bc1 inhibitors.
The lack of cross-resistance between Ilicicolin H and Myxothiazol is readily explained by their binding to distinct sites (Qi and Qo, respectively). More interestingly, the absence of cross-resistance with Antimycin A, despite both binding to the Qi site, indicates that mutations conferring resistance to Ilicicolin H do not significantly impact the binding of Antimycin A. This suggests subtle but critical differences in their binding modes within the Qi pocket, a finding that is crucial for the rational design of new inhibitors that can overcome existing resistance mechanisms.
References
A Comparative Analysis of the In Vivo Efficacy of Ilicicolin A and Its Analogue, Ilicicolin H
A detailed examination of the anti-cancer and antifungal properties of Ilicicolin A and H, supported by experimental data from murine models.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound and its analogue, Ilicicolin H. This compound has demonstrated notable anti-cancer properties, particularly in castration-resistant prostate cancer models, while Ilicicolin H has been investigated for its broad-spectrum antifungal activity. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental designs.
Quantitative Efficacy Data
The in vivo efficacies of this compound and Ilicicolin H have been evaluated in distinct therapeutic areas. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Anticancer Efficacy of this compound in a Castration-Resistant Prostate Cancer Xenograft Model
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |
| This compound | Male nude mice | 22Rv1 (human prostate carcinoma) | 10 mg/kg, orally (co-administered with enzalutamide) | Significantly suppressed tumor growth in combination with enzalutamide. | [1] |
Table 2: In Vivo Antifungal Efficacy of Ilicicolin H in a Disseminated Candidiasis Murine Model
| Compound | Animal Model | Fungal Strain | Dosage and Administration | Key Findings | Reference |
| Ilicicolin H | DBA/2 mice | Candida albicans MY1055 | 50 mg/kg, orally (twice daily for 2 days) | Significant reduction in kidney Candida burden. ED90 of 15.45 mg/kg/dose.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo studies cited in this guide.
This compound: In Vivo Anticancer Efficacy in a Prostate Cancer Xenograft Model
-
Animal Model: Male nude mice were utilized for this study.
-
Cell Line and Tumor Induction: 22Rv1 human prostate carcinoma cells were used to establish a xenograft model of castration-resistant prostate cancer.
-
Treatment: Mice bearing 22Rv1 xenografts were treated with this compound at a dose of 10 mg/kg. This compound was administered orally in conjunction with enzalutamide.
-
Efficacy Evaluation: The primary endpoint for assessing efficacy was the measurement of tumor volume over the course of the treatment period.
Ilicicolin H: In Vivo Antifungal Efficacy in a Disseminated Candidiasis Model
-
Animal Model: The study was conducted using DBA/2 mice.[2]
-
Fungal Strain and Infection: A disseminated infection was induced by intravenous injection of 5.4 × 104 colony-forming units (CFU) of Candida albicans strain MY1055.[2]
-
Treatment: Ilicicolin H was administered orally at doses of 50, 25, 12.5, and 6.25 mg/kg. The treatment was given twice daily for two days in 10% aqueous DMSO.[2]
-
Efficacy Evaluation: The primary efficacy endpoint was the determination of the Candida burden in the kidneys four days after infection. A significant reduction in kidney fungal load was observed at the 50 mg/kg dose, with a calculated effective dose 90 (ED90) of 15.45 mg/kg/dose.[2]
Signaling Pathways and Experimental Workflow
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflow of the in vivo antifungal efficacy study of Ilicicolin H.
Discussion
The available in vivo data highlights the distinct therapeutic potential of this compound and its analogue, Ilicicolin H. This compound demonstrates promise as an anti-cancer agent, specifically in the context of castration-resistant prostate cancer, by promoting the degradation of the EZH2 protein. Its synergistic effect with existing therapies like enzalutamide suggests a potential role in combination treatments.
Ilicicolin H, on the other hand, exhibits broad-spectrum antifungal activity. While its in vivo efficacy in a murine candidiasis model was demonstrated to be significant, it was noted to be modest, potentially limited by high plasma protein binding.[2][3] This suggests that while the core structure of Ilicicolin H is active, further medicinal chemistry efforts may be required to improve its pharmacokinetic properties for enhanced in vivo performance.
References
- 1. Ginsenoside compound K suppresses tumour growth in the 22Rv1 xenograft model and inhibits androgenic responses via the transcriptional mechanism in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of the Ilicicolin Family
For Researchers, Scientists, and Drug Development Professionals
The ilicicolin family of natural products, most notably ilicicolin H, has garnered significant attention in the scientific community for its potent and broad-spectrum antifungal activity. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within this family, offering valuable insights for the development of novel antifungal agents. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies.
Mechanism of Action: Targeting Fungal Respiration
Ilicicolin H and its analogues exert their antifungal effects by selectively inhibiting the mitochondrial cytochrome bc1 complex (also known as complex III) in fungi.[1][2][3] This enzyme is a crucial component of the electron transport chain, responsible for generating ATP through oxidative phosphorylation. Specifically, ilicicolins bind to the Qn site (the ubiquinone reduction site) of the cytochrome bc1 complex, thereby blocking the electron transfer from cytochrome b to ubiquinone.[3][4][5] This disruption of the respiratory chain leads to a depletion of cellular ATP and ultimately, fungal cell death. The remarkable selectivity of ilicicolin H for the fungal cytochrome bc1 complex over its mammalian counterpart makes it an attractive scaffold for the development of antifungal drugs with a potentially high therapeutic index.[1][2]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity of ilicicolin H and its key analogues against various fungal pathogens and the cytochrome bc1 reductase enzyme.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ilicicolin H Against Various Fungal Species
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | MY1055 | 0.04 | [1] |
| Candida albicans (Fluconazole-resistant) | MY2301 | 0.31 | [1] |
| Candida glabrata | MY1381 | 1.3 | [1] |
| Candida krusei | CLY549 | 0.01 | [1] |
| Cryptococcus neoformans | MY2061 | 0.2 | [1] |
| Aspergillus fumigatus | MF5668 | 0.08 | [1] |
| Aspergillus flavus | MF383 | >100 | [1] |
Table 2: Inhibitory Activity (IC50) of Ilicicolin Analogues Against Cytochrome bc1 Reductase
| Compound | Fungal Species | Fungal Enzyme IC50 (ng/mL) | Rat Liver Enzyme IC50 (ng/mL) | Selectivity Index (Rat/Fungal) | Reference |
| Ilicicolin H | C. albicans | 2-3 | >2000 | >667-1000 | [1][2] |
| 4'-N,N-dimethylaminoethyl ether of Ilicicolin H | C. albicans | 10 | 1000 | 100 | Singh et al., 2012 (Supp. Info) |
| 19-hydroxy-ilicicolin H | C. albicans | 4 | 2000 | 500 | Singh et al., 2012 (Supp. Info) |
| 4',19-Diacetyl-ilicicolin H | C. albicans | 30 | >10000 | >333 | Singh et al., 2012 (Supp. Info) |
| Pyrazole analogue of Ilicicolin H | C. albicans | 3 | 1000 | 333 | [1] |
| Ilicicolin J | C. albicans | (Comparable to Ilicicolin H) | Not Reported | Not Reported | |
| Ilicicolin K | S. cerevisiae | (Similar to Ilicicolin H) | Not Reported | Not Reported |
Key SAR Findings:
-
The β-diketone moiety is critical for antifungal activity. Chemical modifications of this group generally lead to a significant loss of both whole-cell antifungal activity and inhibition of the fungal cytochrome bc1 reductase.[1]
-
Modifications at the 4'- and 19-positions can modulate activity and pharmacokinetic properties. For instance, the 4',19-diacetate and 19-cyclopropyl acetate derivatives of 19-hydroxy-ilicicolin H retained antifungal and enzyme activity with a significant improvement in plasma protein binding.
-
The decalin ring system is important for potent activity. The discovery of ilicicolin J, which has a modified decalin ring, with comparable antifungal activity to ilicicolin H, suggests that some modifications in this region are tolerated.
-
The phenolic hydroxyl group is a key interaction point. Modeling studies suggest this group forms a hydrogen bond with the N31 side chain in the enzyme's binding pocket, contributing to the specificity of ilicicolin's binding.[1]
Experimental Protocols
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are grown on Sabouraud Dextrose Agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Test compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well, as determined visually or by spectrophotometric reading at 600 nm.
The inhibitory activity of ilicicolin analogues on the cytochrome bc1 complex is assessed by measuring the reduction of cytochrome c.
-
Enzyme Preparation: Mitochondria are isolated from fungal cells (e.g., Candida albicans) or rat liver tissue by differential centrifugation. The mitochondrial pellet is then solubilized to extract the cytochrome bc1 complex.
-
Assay Mixture: The reaction mixture contains phosphate buffer, EDTA, cytochrome c (oxidized), and the mitochondrial enzyme preparation.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, ubiquinol (Coenzyme Q2H2).
-
Measurement: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm over time.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the rate of cytochrome c reduction (IC50) is calculated from the dose-response curve.
Biosynthesis of Ilicicolin H
The biosynthesis of ilicicolin H is a complex process involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The pathway involves the assembly of a polyketide chain, condensation with L-tyrosine, and a series of cyclization and modification steps to form the final tetracyclic structure.
This guide provides a foundational understanding of the structure-activity relationships of the ilicicolin family, highlighting key structural features that govern their potent antifungal activity. The presented data and methodologies serve as a valuable resource for the rational design and development of next-generation antifungal agents based on the ilicicolin scaffold.
References
- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Ilicicolin A and Ascofuranone Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two natural products, Ilicicolin A and ascofuranone. The information presented is collated from various experimental studies to offer a comprehensive overview of their respective therapeutic potentials.
Overview of Bioactivities
This compound and ascofuranone are fungal metabolites that have garnered significant interest in the scientific community for their diverse biological effects. While both compounds originate from fungal sources, their primary mechanisms of action and therapeutic targets differ substantially. This compound is primarily recognized for its potent antifungal and anticancer properties.[1][2] In contrast, ascofuranone is a well-established inhibitor of the alternative oxidase of Trypanosoma brucei, the parasite responsible for African sleeping sickness, and also exhibits antitumor and immunomodulatory activities.[3][4]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivities of this compound (often studied as its close analog Ilicicolin H) and ascofuranone from various studies. It is important to note that direct comparative studies evaluating both compounds under the same experimental conditions are limited.
Table 1: Antifungal/Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Ilicicolin H | Candida albicans | 0.04 - 0.31 | [5] |
| Ilicicolin H | Cryptococcus spp. | 0.1 - 1.56 | [5] |
| Ilicicolin H | Aspergillus fumigatus | 0.08 | [5] |
| Ascofuranone | Not extensively reported | - |
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 | Reference |
| This compound | 22Rv1 (Prostate Cancer) | Dose-dependent inhibition of cell viability | [2] |
| This compound | C4-2B (Prostate Cancer) | Dose-dependent inhibition of cell viability | [2] |
| Ascofuranone | FM3A (Murine Mammary Carcinoma) | Demonstrated in vivo antitumor activity | [3] |
Table 3: Enzyme Inhibition
| Compound | Enzyme | Target Organism | Inhibition Metric | Reference |
| Ilicicolin H | Mitochondrial cytochrome bc1 reductase | Candida albicans | IC50: 0.8 ng/mL | [5] |
| Ilicicolin H | Mitochondrial cytochrome bc1 reductase | Saccharomyces cerevisiae | IC50: 1.0 ng/mL | [5] |
| Ascofuranone | Trypanosome alternative oxidase (TAO) | Trypanosoma brucei brucei | Ki: 2.38 nM | [4] |
Signaling Pathways and Mechanisms of Action
This compound: Targeting EZH2 in Prostate Cancer
This compound has been shown to exert its antitumor effects in castration-resistant prostate cancer by targeting the Enhancer of Zeste Homolog 2 (EZH2).[6] EZH2 is a histone methyltransferase that plays a critical role in cancer progression and drug resistance.[6] this compound reduces the protein levels of EZH2, leading to transcriptional changes that inhibit cancer cell proliferation.[2]
Ascofuranone: Inhibition of Trypanosome Alternative Oxidase
Ascofuranone's primary mechanism of action against Trypanosoma brucei is the potent and selective inhibition of the trypanosome alternative oxidase (TAO).[4] TAO is a crucial enzyme in the parasite's mitochondrial electron transport chain, and its inhibition disrupts the parasite's energy metabolism, leading to cell death.[4] This pathway is absent in mammals, making TAO an attractive drug target.[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound or ascofuranone) stock solution
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A single colony of the microorganism is incubated overnight in the appropriate broth. The culture is then diluted in sterile saline to achieve a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium across the wells of a 96-well plate to create a concentration gradient.
-
Inoculation: Each well (except for a sterility control) is inoculated with the standardized microbial suspension. A growth control well containing only the medium and the inoculum is also included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 22Rv1, C4-2B)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound or ascofuranone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the vehicle control.
Western Blot for EZH2 Protein Expression
This technique is used to detect and quantify the levels of a specific protein, in this case, EZH2.
Materials:
-
Prostate cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against EZH2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Cells treated with this compound or a vehicle control are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the primary antibody against EZH2, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensity corresponds to the amount of EZH2 protein.
Conclusion
This compound and ascofuranone are promising natural products with distinct and potent bioactivities. This compound demonstrates significant potential as an antifungal and anticancer agent, with a novel mechanism of action in prostate cancer through the inhibition of EZH2. Ascofuranone stands out as a powerful anti-trypanosomal compound by targeting the parasite-specific alternative oxidase, and it also possesses antitumor and immunomodulatory properties. Further research, particularly direct comparative studies, will be invaluable in fully elucidating their therapeutic potential and defining their respective places in drug development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor and antimetastatic activity of an antibiotic, ascofuranone, and activation of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An antibiotic, ascofuranone, specifically inhibits respiration and in vitro growth of long slender bloodstream forms of Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. ijprajournal.com [ijprajournal.com]
Comparison of production yields between Ilicicolin A and other Ilicicolins in engineered strains
A detailed guide for researchers and drug development professionals on the heterologous production of Ilicicolin A and its analogues, Ilicicolin H, Ilicicolin J, and Ilicicolin K, in engineered fungal systems. This report provides a comparative analysis of production yields, detailed experimental protocols, and visualizations of the biosynthetic pathways.
The quest for novel antifungal agents has led to a significant interest in the ilicicolin family of natural products. Originally discovered as potent inhibitors of the mitochondrial cytochrome bc1 complex, their complex structures have spurred the development of engineered microbial strains for sustainable production. This guide offers a comparative overview of the production yields of this compound and its more recently discovered analogues—Ilicicolin H, J, and K—in various engineered fungal hosts.
Comparative Production Yields
The heterologous expression of ilicicolin biosynthetic gene clusters in hosts such as Aspergillus sojae, Trichoderma reesei, and Aspergillus nidulans has enabled the production of different ilicicolin analogues. The following table summarizes the reported production yields for this compound, H, J, and K in these engineered strains. It is important to note that direct comparisons are challenging due to variations in the host organisms, genetic modifications, and cultivation conditions.
| Ilicicolin Analogue | Engineered Strain | Key Genetic Modification(s) | Production Yield | Reference |
| This compound | Aspergillus sojae | Heterologous expression of ascofuranone biosynthetic genes (ascA-E, H-J) from Acremonium egyptiacum. | Not explicitly quantified, but successful production confirmed. Further optimization by enhancing the expression of the rate-determining enzyme AscD was achieved. | [1][2] |
| Ilicicolin H | Trichoderma reesei | Overexpression of the transcription factor TriliR to activate the silent native ilicicolin biosynthetic gene cluster. | High-yield production confirmed through metabolomic profiling. A quantified yield of 1.34 mg of ilicicolin H per gram of dried mycelium was reported.[3] | [4] |
| Ilicicolin H | Aspergillus nidulans | Heterologous expression of the ilicicolin H biosynthetic gene cluster from Neonectria sp. DH2. | Production confirmed, but specific yield not quantified in the provided text.[5][6] | [5][6] |
| Ilicicolin J | Aspergillus nidulans | Heterologous expression of the ilicicolin H biosynthetic gene cluster from Neonectria sp. DH2, leading to the production of Ilicicolin H and the shunt product Ilicicolin J. | Production confirmed alongside Ilicicolin H, but specific yield not quantified.[5][6] | [5][6] |
| Ilicicolin K | Trichoderma reesei | Overexpression of the transcription factor TriliR, leading to the production of Ilicicolin H and the novel analogue Ilicicolin K. | Expressed in substantial amounts alongside Ilicicolin H.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. The following sections outline the key experimental protocols for the production and analysis of ilicicolins in the respective engineered strains.
This compound Production in Aspergillus sojae
Strain and Culture Conditions:
-
Host Strain: Aspergillus sojae.
-
Gene Cluster: Biosynthetic genes for ascofuranone (ascA-E, H-J) from Acremonium egyptiacum were heterologously expressed.[1][2]
-
Culture Medium: Specific details on the culture medium were not available in the provided abstracts, but production was dependent on an adequate concentration of chloride ions.[1]
-
Genetic Engineering: A multi-copy integration system was used to enhance the expression of the rate-determining enzyme AscD to increase this compound production.[1]
Ilicicolin H and K Production in Trichoderma reesei
Strain and Culture Conditions:
-
Host Strain: Trichoderma reesei.[4]
-
Genetic Modification: The silent native ilicicolin biosynthetic gene cluster was activated by overexpressing the transcription factor TriliR.[4]
-
Cultivation: Specific culture conditions leading to high-yield production were established, as confirmed by metabolomic profiling.[4]
-
Extraction and Quantification: Ilicicolin H was extracted from the mycelium and quantified. A yield of 1.34 mg per gram of dried mycelium was achieved.[3]
Ilicicolin H and J Production in Aspergillus nidulans
Strain and Culture Conditions:
-
Gene Cluster: The ilicicolin H biosynthetic gene cluster from Neonectria sp. DH2 was heterologously expressed.[5][6]
-
Fermentation Medium: The fermentation medium consisted of 1% glucose, 5% 20x nitrate salts, 1% 1000x trace elements, and 1% yeast extract.[5]
-
Culture: The engineered strain was cultured for 10 days.[5]
-
Extraction: The culture was extracted with methanol for analysis.[5]
Biosynthetic Pathways and Experimental Workflows
To visualize the complex biological processes involved in ilicicolin production, the following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows.
Caption: Generalized biosynthetic pathways of Ilicicolins.
Caption: General experimental workflow for Ilicicolin production.
References
- 1. Heterologous production of ascofuranone and this compound in Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the synergistic effects of Ilicicolin A with other chemotherapeutic agents
A deep dive into the synergistic effects of Ilicicolin A with the androgen receptor antagonist enzalutamide in castration-resistant prostate cancer reveals promising anti-tumor activity. While comprehensive data on its combination with other conventional chemotherapeutics like doxorubicin, cisplatin, or paclitaxel remains elusive in current scientific literature, its interaction with enzalutamide provides a strong case for further exploration of its role in combination cancer therapy.
This compound, a natural compound, has demonstrated a significant synergistic effect in enhancing the efficacy of enzalutamide, a second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). This synergy is primarily mediated through the inhibition of the EZH2 signaling pathway, leading to reduced cancer cell viability, decreased colony formation, and significant tumor growth inhibition in preclinical models.
Synergistic Effects with Enzalutamide: A Quantitative Look
The combination of this compound and enzalutamide has shown a more potent anti-cancer effect than either agent alone. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Synergistic Effects of this compound and Enzalutamide on CRPC Cells
| Cell Line | Treatment | Cell Viability (% of Control) | Colony Formation (% of Control) |
| 22Rv1 | This compound (1.25 µM) | Data not available | Data not available |
| Enzalutamide (10 µM) | Data not available | Data not available | |
| This compound (1.25 µM) + Enzalutamide (10 µM) | Significantly lower than single agents[1] | Significantly lower than single agents[1] | |
| C4-2B/ENZR (Enzalutamide-resistant) | This compound | Dose-dependent decrease[1] | Data not available |
| This compound + Enzalutamide | Stronger inhibitory effect than single agents[1] | Stronger inhibitory effect than single agents[1] |
Table 2: In Vivo Synergistic Effects of this compound and Enzalutamide on 22Rv1 Xenografts
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle | - | ~1000 |
| This compound | 10 mg/kg, i.p., 6 times/week | ~600 |
| Enzalutamide | 10 mg/kg, i.p., 6 times/week | ~750 |
| This compound + Enzalutamide | 10 mg/kg each, i.p., 6 times/week | ~250 |
Mechanism of Action: The EZH2 Signaling Pathway
This compound exerts its synergistic effect by targeting the Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is often overexpressed in advanced prostate cancer and contributes to drug resistance.[2][3] this compound reduces the protein levels of EZH2, leading to the suppression of EZH2-mediated gene silencing.[2][4] This, in turn, enhances the anti-tumor activity of enzalutamide.
Caption: this compound and Enzalutamide signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments that demonstrate the synergistic effects of this compound and enzalutamide are provided below.
Cell Viability Assay
The viability of castration-resistant prostate cancer cells (22Rv1 and C4-2B/ENZR) was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with this compound, enzalutamide, or a combination of both at the indicated concentrations for 96 hours.
-
Lysis and Luminescence Measurement: After treatment, the plates were equilibrated to room temperature. CellTiter-Glo reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence was measured using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control.
Colony Formation Assay
The long-term proliferative capacity of CRPC cells was evaluated by a colony formation assay.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) was seeded in 6-well plates.
-
Treatment: Cells were treated with this compound, enzalutamide, or their combination and incubated for 10-14 days to allow for colony formation. The medium was changed every 3-4 days.
-
Fixation and Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies (defined as a cluster of ≥50 cells) in each well was counted. The results were expressed as a percentage of the control group.
In Vivo Xenograft Study
The in vivo synergistic anti-tumor effect was evaluated using a 22Rv1 xenograft mouse model.
-
Tumor Implantation: 22Rv1 cells were subcutaneously injected into the flanks of male nude mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound (10 mg/kg), enzalutamide (10 mg/kg), and the combination of this compound and enzalutamide. Treatments were administered intraperitoneally six times a week.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: After a predefined period (e.g., 21 days), mice were euthanized, and tumors were excised and weighed.
Caption: Experimental workflow for investigating synergy.
Comparison with Other Chemotherapeutic Agents
Extensive searches of the current scientific literature did not yield any studies investigating the synergistic effects of this compound in combination with other widely used chemotherapeutic agents such as doxorubicin, cisplatin, or paclitaxel. Therefore, a direct comparison of the synergistic efficacy of this compound with these agents is not possible at this time. The promising results observed with enzalutamide, however, strongly warrant further investigation into the potential of this compound as a synergistic partner for a broader range of cancer therapies. The elucidation of its mechanism of action via EZH2 inhibition provides a rational basis for exploring its combination with drugs that are effective in cancers where EZH2 is a known driver of tumorigenesis and resistance. Future studies are essential to unlock the full potential of this compound in combination cancer treatment.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
